OXA-01
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[8-amino-1-(7-chloro-1H-indol-2-yl)imidazo[1,5-a]pyrazin-3-yl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c22-14-3-1-2-13-10-15(25-16(13)14)17-18-19(23)24-8-9-27(18)20(26-17)11-4-6-12(7-5-11)21(28)29/h1-3,8-12,25H,4-7H2,(H2,23,24)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCAKZGNKOZXBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC(=C3N2C=CN=C3N)C4=CC5=C(N4)C(=CC=C5)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Identification of the OXA-1 Gene in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for identifying the OXA-1 β-lactamase gene, a significant contributor to antibiotic resistance in clinical isolates. The following sections detail the prevalence of the blaOXA-1 gene, associated antibiotic resistance patterns, and step-by-step experimental protocols for its detection.
Prevalence and Clinical Significance of OXA-1
The blaOXA-1 gene encodes for a class D β-lactamase, an enzyme that confers resistance to a range of β-lactam antibiotics. This gene is frequently found on mobile genetic elements such as plasmids and integrons, facilitating its spread among various Gram-negative bacteria. Notably, blaOXA-1 is often found in association with other resistance determinants, particularly the extended-spectrum β-lactamase (ESBL) gene blaCTX-M-15, complicating therapeutic strategies.[1][2]
Quantitative Data Summary
The prevalence of the blaOXA-1 gene varies among different bacterial species and geographical locations. The following tables summarize key quantitative data from various studies.
Table 1: Prevalence of blaOXA-1 in Klebsiella pneumoniae Clinical Isolates
| Study Population | Total Isolates | Piperacillin/Tazobactam Resistant Isolates | blaOXA-1 Positive Isolates | Prevalence in Piperacillin/Tazobactam Resistant Isolates | Reference |
| Septicemia patients | 151 | 59 | 12 | 20.3% | [1][3][4] |
| Urinary tract infections | 53 | Not specified | 38 | 71.7% | |
| Carbapenem-resistant isolates from various clinical samples | 17 | 17 | 13 | 76.5% |
Table 2: Antibiotic Resistance Profiles of blaOXA-1-Positive Klebsiella pneumoniae
| Antibiotic | Resistance Rate (%) | Reference |
| Piperacillin/Tazobactam | 100% | |
| Levofloxacin | 91.6% | |
| Amikacin | 75% | |
| Cefoxitin | 50% | |
| Ertapenem | 25% | |
| Imipenem | 16.6% | |
| Meropenem | 16.6% | |
| Tigecycline | 0% |
Table 3: Co-carriage of blaOXA-1 with other resistance genes in ESBL-producing Escherichia coli
| Gene Combination | Number of Isolates | Percentage of Total Isolates (n=293) | Reference |
| blaOXA-1 | 149 | 50.9% | |
| blaTEM-1 | 129 | 44.0% | |
| blaOXA-1 + blaCTX-M-15 | Not specified (strong association) |
Experimental Protocols for OXA-1 Detection
The identification of the blaOXA-1 gene in clinical isolates can be achieved through both phenotypic and genotypic methods. While phenotypic assays can suggest the presence of a β-lactamase, molecular methods are required for the specific identification of the blaOXA-1 gene.
Phenotypic Detection of β-Lactamase Activity
Phenotypic tests are crucial for initial screening of β-lactamase production. These methods are generally based on the principle of antibiotic synergy or inhibition.
Experimental Protocol: Combined Disk Test (CDT)
This method is used for the detection of ESBLs and can provide an initial indication of β-lactamase activity.
-
Prepare a bacterial suspension: Emulsify a few colonies of the test isolate in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculate Mueller-Hinton agar: Swab the bacterial suspension evenly onto the surface of a Mueller-Hinton agar plate.
-
Place antibiotic disks: Place a disk of a third-generation cephalosporin (e.g., ceftazidime, 30 µg) and a combination disk of the same cephalosporin with a β-lactamase inhibitor (e.g., ceftazidime/clavulanic acid, 30/10 µg) on the agar surface. Ensure the disks are at least 20-30 mm apart.
-
Incubate: Incubate the plate at 35-37°C for 18-24 hours.
-
Interpret results: An increase of ≥ 5 mm in the zone of inhibition for the combination disk compared to the cephalosporin disk alone is considered a positive result for ESBL production.
Genotypic Detection of the blaOXA-1 Gene
Molecular methods, particularly the Polymerase Chain Reaction (PCR), are the gold standard for the specific identification of the blaOXA-1 gene.
Experimental Protocol: Conventional PCR for blaOXA-1
This protocol outlines the steps for the amplification of the blaOXA-1 gene from a bacterial DNA template.
-
DNA Extraction:
-
Culture the clinical isolate overnight on a suitable agar medium.
-
Suspend a loopful of bacterial colonies in 300 µL of molecular biology-grade water.
-
Boil the suspension for 10 minutes.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 1 minute.
-
Use 2 µL of the supernatant as the DNA template for the PCR reaction.
-
-
PCR Amplification:
-
Primer Sequences:
-
blaOXA-1 Forward: 5′- TTT TCT GTT GTT TGG GTT TT -3′
-
blaOXA-1 Reverse: 5′- TTT CTT GGC TTT TAT GCT TG -3′
-
-
PCR Reaction Mixture (25 µL):
-
20 mM Tris-HCl (pH 8.4)
-
50 mM KCl
-
1.5 mM MgCl₂
-
0.2 mM each dNTP
-
10 pmol of each primer
-
1.25 U of Taq DNA Polymerase
-
2 µL of DNA template
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 15 minutes
-
35 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Final Extension: 72°C for 5 minutes
-
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1.5% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide).
-
Load the PCR products into the wells of the gel.
-
Run the electrophoresis at an appropriate voltage until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light. The expected product size for blaOXA-1 is approximately 427 bp or 813 bp depending on the specific primers used in different studies. A 100-bp DNA ladder should be used as a size marker.
-
Experimental Protocol: Real-Time PCR for OXA Gene Families
Real-time PCR offers a more rapid and quantitative approach for the detection of OXA genes.
-
DNA Extraction: Follow the same procedure as for conventional PCR.
-
Real-Time PCR Reaction:
-
Master Mix: Utilize a custom 2x qPCR master mix.
-
Oligo Mix: Use a 10x oligo mix containing primers and probes specific for the targeted OXA gene families.
-
Reaction Setup (25 µL):
-
12.5 µL of 2x qPCR master mix
-
2.5 µL of 10x oligo mix
-
9 µL of molecular grade water
-
1 µL of nucleic acid template
-
-
Thermal Cycling: Perform on a real-time PCR system with appropriate cycling conditions as recommended by the master mix and oligo manufacturer.
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows for the identification of the blaOXA-1 gene.
Caption: Workflow for OXA-1 identification.
Caption: Conventional PCR workflow.
This technical guide provides a foundational understanding and practical protocols for the identification of the blaOXA-1 gene in clinical settings. Accurate and timely detection of this resistance determinant is crucial for effective patient management and infection control.
References
- 1. Detection of OXA-1 β-Lactamase Gene of Klebsiella pneumoniae from Blood Stream Infections (BSI) by Conventional PCR and In-Silico Analysis to Understand the Mechanism of OXA Mediated Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Detection of OXA-1 β-Lactamase Gene of Klebsiella pneumoniae from Blood Stream Infections (BSI) by Conventional PCR and In-Silico Analysis to Understand the Mechanism of OXA Mediated Resistance | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the OXA-1 β-Lactamase: Structure, Active Site, and Catalytic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of antibiotic resistance represent a significant global health crisis. A primary mechanism of resistance to β-lactam antibiotics, a cornerstone of antibacterial therapy, is the production of β-lactamase enzymes. Among these, the class D β-lactamases, also known as oxacillinases (OXA), are of increasing clinical concern due to their ability to hydrolyze a broad spectrum of β-lactam antibiotics, including penicillins and, in some variants, carbapenems. OXA-1, a plasmid-encoded enzyme, is one of the most prevalent class D β-lactamases, frequently found in Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.[1][2][3] This technical guide provides a comprehensive overview of the OXA-1 enzyme, focusing on its three-dimensional structure, the intricacies of its active site, and the molecular basis of its catalytic activity. A thorough understanding of these aspects is paramount for the development of novel and effective inhibitors to combat OXA-1-mediated antibiotic resistance.
OXA-1 Enzyme Structure
The OXA-1 β-lactamase is a monomeric enzyme with a molecular weight of approximately 28.2 kDa.[1][4] Its three-dimensional structure has been determined at high resolution by X-ray crystallography, revealing a compact α/β fold. A notable feature of the OXA-1 structure is an enlarged Ω-loop near the active site, which is a characteristic of its subclass of class D β-lactamases. Unlike some other OXA enzymes, OXA-1 exists as a monomer both in solution and in its crystalline state.
Table 1: Crystallographic Data for OXA-1 β-Lactamase
| Parameter | Value | Reference |
| PDB ID | 1M6K | |
| Resolution | 1.5 Å | |
| Space Group | P1 | |
| Unit Cell Dimensions | a=36.0 Å, b=51.6 Å, c=72.9 Å, α=70.2°, β=84.1°, γ=81.5° | |
| Total Structure Weight | 57.59 kDa | |
| Atom Count | 4,570 |
The OXA-1 Active Site: A Unique Catalytic Machinery
The active site of OXA-1 is located in a cleft on the enzyme surface and is characterized by a predominantly hydrophobic environment. This hydrophobicity is contributed by residues such as Trp102 and Val117. The catalytic machinery of OXA-1, and class D β-lactamases in general, is distinguished by the presence of a unique post-translationally modified lysine residue.
The key catalytic residues in the OXA-1 active site are:
-
Ser67: The nucleophilic serine residue that initiates the attack on the β-lactam ring of the substrate.
-
Lys70 (carboxylated): A conserved lysine residue that is post-translationally carboxylated. This carboxylated lysine (KCX70) plays a crucial role as a general base, activating the Ser67 for nucleophilic attack. The carboxylation is reversible and essential for efficient deacylation.
-
Ser120 and Trp160: These residues are involved in hydrogen bonding with one of the oxygen atoms of the carboxylate group of Lys70.
-
Lys212 and Thr213: These residues form interactions with the carboxylate group of β-lactam substrates, stabilizing them in the active site.
The catalytic mechanism of OXA-1 involves a two-step process of acylation and deacylation, similar to other serine β-lactamases.
References
- 1. Comparison of β-lactamases of classes A and D: 1.5-Å crystallographic structure of the class D OXA-1 oxacillinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of OXA-1 β-Lactamase Gene of Klebsiella pneumoniae from Blood Stream Infections (BSI) by Conventional PCR and In-Silico Analysis to Understand the Mechanism of OXA Mediated Resistance | PLOS One [journals.plos.org]
- 3. academic.oup.com [academic.oup.com]
- 4. rcsb.org [rcsb.org]
The OXA-1 β-Lactamase: A Deep Dive into Substrate Specificity and Catalytic Action
For Immediate Release
This technical guide provides an in-depth analysis of the OXA-1 β-lactamase, a prevalent enzyme conferring antibiotic resistance, particularly in Gram-negative bacteria. Tailored for researchers, scientists, and drug development professionals, this document details the enzyme's substrate preferences, explores its unique catalytic mechanism, and furnishes key experimental protocols for its study.
Introduction to OXA-1
The OXA-1 β-lactamase is a molecular class D, functional group 2d enzyme known for its potent hydrolytic activity against penicillins, particularly oxacillin, from which the "OXA" nomenclature derives.[1] While initially characterized as a narrow-spectrum enzyme, its widespread presence in pathogens like Escherichia coli and Pseudomonas aeruginosa makes it a significant clinical concern.[2] Understanding its substrate specificity and catalytic mechanism is paramount for the development of effective inhibitors to combat the growing threat of antibiotic resistance.
Substrate Specificity of OXA-1
OXA-1 exhibits a distinct preference for penicillin-type substrates. Its hydrolytic efficiency, a measure of catalytic activity, is significantly higher for penicillins like oxacillin, ampicillin, and cloxacillin compared to cephalosporins. The enzyme is only weakly inhibited by common β-lactamase inhibitors such as clavulanic acid and sulbactam.[1]
The kinetic parameters detailed below quantify the interaction between OXA-1 and various β-lactam antibiotics. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of its maximum, indicating substrate affinity (a lower Km suggests higher affinity). The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency (kcat/Km) is the most direct measure of an enzyme's substrate preference.
Quantitative Hydrolysis Data
The following table summarizes the steady-state kinetic parameters for the hydrolysis of various β-lactam substrates by the OXA-1 enzyme. All data is presented under specified conditions, noting the requirement of bicarbonate (NaHCO₃) for optimal activity, which is crucial for the stability of the active site's carboxylated lysine.[1]
| Substrate | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (μM⁻¹s⁻¹) | Conditions | Source |
| Oxacillin | 31 | 577 | 18.61 | 0.02 M NaHCO₃ | [UniProt P0A1I5] |
| Ampicillin | 31 | 357 | 11.52 | 0.02 M NaHCO₃ | [UniProt P0A1I5] |
| Cloxacillin | 2 | Not Reported | Not Reported | pH 7.0, 30°C | [UniProt P0A1I5] |
| Amoxicillin | 53 | Not Reported | Not Reported | pH 7.0, 30°C | [UniProt P0A1I5] |
| Benzylpenicillin | 5 | Not Reported | Not Reported | pH 7.0, 30°C | [UniProt P0A1I5] |
| Cephaloridine | 80 | 16 | 0.20 | 0.02 M NaHCO₃ | [UniProt P0A1I5] |
| Cephalothin | 40 | Not Reported | Not Reported | pH 7.0, 30°C | [UniProt P0A1I5] |
| Cefotaxime | 35 | Not Reported | Not Reported | pH 7.0, 30°C | [UniProt P0A1I5] |
| Cefepime | 215 | Not Reported | Not Reported | pH 7.0, 30°C | [UniProt P0A1I5] |
| Cefpirome | 110 | Not Reported | Not Reported | pH 7.0, 30°C | [UniProt P0A1I5] |
| Nitrocefin | 9 | 94 | 10.44 | 0.02 M NaHCO₃ | [UniProt P0A1I5] |
Catalytic Mechanism
Like other class D β-lactamases, OXA-1 utilizes a serine-based acylation-deacylation mechanism to hydrolyze the amide bond in the β-lactam ring. A unique and critical feature of this class is the post-translational carboxylation of a conserved lysine residue (Lys70 in OXA-1) in the active site. This modification is essential for catalysis.
The mechanism proceeds in two main stages:
-
Acylation: The carboxylated Lys70 acts as a general base, abstracting a proton from the active site Ser67. This activates the serine's hydroxyl group, turning it into a potent nucleophile. The activated Ser67 then attacks the carbonyl carbon of the β-lactam ring, forming a transient tetrahedral intermediate. This intermediate collapses, breaking the β-lactam C-N bond and forming a stable acyl-enzyme intermediate, with the antibiotic covalently bound to Ser67.
-
Deacylation: The carboxylated Lys70 then acts as a general base again, this time activating a water molecule. The resulting hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate. This generates a second tetrahedral intermediate, which subsequently collapses to release the hydrolyzed, inactive antibiotic and regenerate the free, active enzyme.
The diagram below provides a visual representation of this catalytic cycle.
Key Experimental Protocols
Reproducible and standardized methods are essential for studying enzyme kinetics and function. The following sections provide detailed protocols for the expression, purification, and kinetic analysis of OXA-1, as well as for site-directed mutagenesis to probe the function of specific residues.
Recombinant OXA-1 Expression and Purification
This protocol describes a general method for obtaining purified OXA-1 enzyme from an E. coli expression system.
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3) strain) with an expression vector (e.g., pET-series) containing the blaOXA-1 gene. Plate on selective LB agar (e.g., with kanamycin) and incubate overnight at 37°C.
-
Culture Growth: Inoculate a single colony into 50 mL of selective LB broth and grow overnight at 37°C with shaking.
-
Large-Scale Expression: Dilute the overnight culture 1:100 into 1 L of fresh selective LB broth. Grow at 37°C with shaking to an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. Continue to grow the culture for 16-18 hours at a reduced temperature (e.g., 28°C) to improve protein solubility.
-
Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-H₂SO₄, pH 7.4). Disrupt the cells by sonication on ice.
-
Clarification: Remove cell debris by centrifugation at 12,000 x g for 30 minutes at 4°C. Filter the resulting supernatant through a 0.22 µm filter.
-
Chromatography:
-
Load the clarified lysate onto an anion-exchange column (e.g., Q Sepharose) pre-equilibrated with the lysis buffer. OXA-1 is expected to elute in the flow-through fraction.
-
Perform a buffer exchange on the purified fraction into a storage buffer (e.g., 100 mM sodium phosphate, pH 7.0) using a desalting column.
-
-
Purity Check and Storage: Assess protein purity using SDS-PAGE. The expected molecular mass of OXA-1 is approximately 26 kDa. Store the purified enzyme in aliquots at -80°C.
Kinetic Analysis using a Chromogenic Substrate (Nitrocefin)
The hydrolysis of the chromogenic cephalosporin nitrocefin can be monitored spectrophotometrically to determine kinetic parameters.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM sodium phosphate buffer (pH 7.0) supplemented with 20 mM NaHCO₃.
-
Nitrocefin Stock Solution: Prepare a 10 mM stock solution of nitrocefin in DMSO. Store protected from light at -20°C.
-
Enzyme Solution: Dilute the purified OXA-1 stock to a working concentration (e.g., 10-50 nM) in cold assay buffer immediately before use.
-
-
Assay Procedure:
-
Pipette 180 µL of assay buffer into the wells of a 96-well UV-transparent microplate.
-
Add 10 µL of varying concentrations of nitrocefin (prepared by diluting the stock in assay buffer) to achieve a final concentration range that brackets the expected Km (e.g., 1 µM to 200 µM).
-
Initiate the reaction by adding 10 µL of the working enzyme solution to each well.
-
-
Data Acquisition: Immediately measure the increase in absorbance at 490 nm (due to hydrolyzed nitrocefin) in kinetic mode at a constant temperature (e.g., 30°C) for 5-10 minutes, taking readings every 15-30 seconds.
-
Data Analysis:
-
Determine the initial velocity (V₀) for each substrate concentration from the linear phase of the absorbance vs. time plot using the molar extinction coefficient of hydrolyzed nitrocefin.
-
Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax.
-
Calculate kcat by dividing Vmax by the final enzyme concentration in the well.
-
Site-Directed Mutagenesis
This protocol outlines a general workflow for introducing point mutations into the blaOXA-1 gene to study the role of specific amino acid residues.
-
Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tₘ) ≥ 78°C.
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase, the plasmid containing the wild-type blaOXA-1 gene as a template, and the designed mutagenic primers.
-
A typical reaction mixture includes: 5 µL of 10x reaction buffer, 1 µL of template plasmid (1-10 ng), 1.25 µL of each primer (10 µM), 1 µL of dNTP mix, and 1 µL of high-fidelity polymerase, with water to a final volume of 50 µL.
-
Perform PCR with an initial denaturation at 95°C, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Template Digestion: Digest the parental, non-mutated DNA template by adding 1 µL of the DpnI restriction enzyme directly to the amplification product. Incubate at 37°C for 1 hour. DpnI specifically targets methylated DNA, which is characteristic of plasmid DNA isolated from most E. coli strains.
-
Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product. Plate on selective media and incubate overnight.
-
Verification: Select several colonies, isolate the plasmid DNA, and verify the presence of the desired mutation and the absence of any secondary mutations by DNA sequencing.
The following diagram illustrates the general workflow for characterizing OXA-1 and its variants.
Conclusion and Implications for Drug Development
OXA-1 remains a clinically important β-lactamase due to its prevalence and efficient hydrolysis of key penicillin antibiotics. Its catalytic mechanism, reliant on a unique carboxylated lysine, presents a potential target for novel inhibitor design. Unlike the active sites of class A and C enzymes, the hydrophobic nature of the OXA-1 active site may be exploited for the development of specific, non-β-lactam-based inhibitors. A thorough understanding of its substrate preferences and catalytic intricacies, facilitated by the robust experimental methods detailed herein, is critical for guiding the development of next-generation antibiotics and inhibitors capable of overcoming OXA-1-mediated resistance.
References
The Role of OXA-1 in Penicillin and Cephalosporin Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of antibiotic resistance represent a significant threat to global public health. Among the most prevalent mechanisms of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which inactivate these drugs by hydrolyzing their characteristic four-membered ring. The OXA-1 β-lactamase, a member of the Ambler class D oxacillinases, is a narrow-spectrum enzyme that plays a crucial role in conferring resistance to penicillins and early-generation cephalosporins.[1][2] While not typically effective against extended-spectrum cephalosporins or carbapenems on its own, its high prevalence in clinically important Gram-negative bacteria, such as Escherichia coli and Klebsiella pneumoniae, often in conjunction with other resistance determinants like extended-spectrum β-lactamases (ESBLs), makes it a significant contributor to treatment failure.[3][4][5] This guide provides a comprehensive technical overview of the role of OXA-1 in antibiotic resistance, including its biochemical properties, impact on antibiotic susceptibility, and the experimental methodologies used for its characterization.
Biochemical Mechanism of OXA-1-Mediated Resistance
OXA-1, like other class D β-lactamases, employs a serine-based hydrolysis mechanism to inactivate β-lactam antibiotics. A key feature of this class of enzymes is the post-translational carboxylation of a conserved lysine residue in the active site (K70 in OXA-1). This carboxylated lysine acts as a general base, deprotonating the active site serine (S67), which then launches a nucleophilic attack on the carbonyl carbon of the β-lactam ring. This forms a transient acyl-enzyme intermediate. A water molecule, activated by the carboxylated lysine, then hydrolyzes this intermediate, releasing the inactivated antibiotic and regenerating the enzyme for subsequent catalytic cycles.
Below is a graphical representation of the catalytic mechanism of OXA-1.
References
- 1. scilit.com [scilit.com]
- 2. Acquired Class D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. OXA-1 β-lactamase and non-susceptibility to penicillin/β-lactamase inhibitor combinations among ESBL-producing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Genetic Architecture of blaOXA-1: A Technical Guide to Its Mobilization and Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and global dissemination of antibiotic resistance represent a critical threat to public health. Among the myriad of resistance determinants, the β-lactamase gene blaOXA-1 holds a significant position, conferring resistance to a broad spectrum of β-lactam antibiotics. This technical guide provides an in-depth exploration of the genetic context of blaOXA-1, focusing on its association with mobile genetic elements that facilitate its spread among clinically relevant bacteria. Understanding the genetic environment of blaOXA-1 is paramount for the development of effective surveillance strategies and novel therapeutic interventions.
The Mobile Genetic Platforms of blaOXA-1
The mobility of blaOXA-1 is primarily attributed to its association with two key genetic platforms: Class 1 integrons and IS26-flanked transposons. These elements provide the machinery for the gene's capture, expression, and transfer between different DNA molecules, such as plasmids and the bacterial chromosome.
Class 1 Integrons: The Primary Hub for blaOXA-1
Class 1 integrons are genetic elements renowned for their ability to capture and express gene cassettes, particularly those encoding antibiotic resistance. The blaOXA-1 gene is frequently found as a gene cassette within the variable region of Class 1 integrons.[1][2]
A typical Class 1 integron harboring blaOXA-1 possesses a conserved 5' segment (5'-CS) containing the integrase gene (intI1), which mediates the integration and excision of gene cassettes, and a promoter region that drives the expression of the captured genes. The 3' conserved segment (3'-CS) often contains the qacEΔ1 gene, conferring resistance to quaternary ammonium compounds, and the sul1 gene, providing resistance to sulfonamides.
The variable region of these integrons is highly dynamic, often carrying multiple gene cassettes in addition to blaOXA-1. Common co-travelers include genes conferring resistance to aminoglycosides (e.g., aadA family) and other β-lactams.
dot
Caption: Structure of a Class 1 integron carrying blaOXA-1.
IS26-Mediated Composite Transposons: Facilitating Broader Dissemination
The insertion sequence IS26 plays a crucial role in the mobilization of blaOXA-1 through the formation of composite transposons. These mobile elements are characterized by two copies of IS26 flanking a segment of DNA that includes blaOXA-1 and often other resistance genes, such as blaCTX-M-15.[3][4] This entire unit can move between plasmids or from a plasmid to the chromosome, a process that can lead to the amplification of the resistance genes.[3]
dot
Caption: IS26 composite transposon carrying blaOXA-1.
Quantitative Data on blaOXA-1 Prevalence and Resistance
The prevalence of blaOXA-1 varies among different bacterial species and geographical locations. Below are tables summarizing key quantitative findings from various studies.
Table 1: Prevalence of blaOXA-1 in Clinical Isolates
| Bacterial Species | Prevalence of blaOXA-1 | Geographic Region | Reference |
| Escherichia coli | 45% | Rasht, Iran | |
| Klebsiella pneumoniae | 66.7% | Baghdad, Iraq | |
| Escherichia coli (from seals) | 41% (16/39) | Europe | |
| Klebsiella pneumoniae | 51.5% (globally) | Global |
Table 2: Co-resistance Profile of blaOXA-1-positive Isolates
| Antibiotic | Resistance Rate in blaOXA-1 positive K. pneumoniae |
| Ampicillin | 100% |
| Ceftriaxone | 92.7% |
| Cefepime | 80.5% |
| Amoxicillin | 80.5% |
| Imipenem | 46.3% |
| Ertapenem | 41.5% |
Data adapted from a study on K. pneumoniae clinical isolates.
Table 3: Minimum Inhibitory Concentrations (MICs) for E. coli with and without blaOXA-1
| Antibiotic | MIC for E. coli without blaOXA-1 (µg/mL) | MIC for E. coli with blaOXA-1 (µg/mL) |
| Cefuroxime | ≤8 | >256 |
| Ceftazidime | ≤4 | >256 |
| Aztreonam | ≤1 | >256 |
| Temocillin | ≤8 | >256 |
Data adapted from a study on an E. coli strain with a characterized ESBL phenotype conferred by a novel beta-lactamase, illustrating the significant increase in MICs associated with the presence of an ESBL gene like blaOXA-1.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the genetic context of blaOXA-1.
Molecular Detection and Characterization
This protocol is used to amplify the region containing the gene cassettes within a Class 1 integron.
Primers:
-
5'-CS: 5'-GGCATCCAAGCAGCAAG-3'
-
3'-CS: 5'-AAGCAGACTTGACCTGA-3'
PCR Reaction Mixture (50 µL):
| Component | Volume/Concentration |
| 10x PCR Buffer | 5 µL |
| 2.5 mM dNTPs | 4 µL |
| 10 µM 5'-CS Primer | 2.5 µL |
| 10 µM 3'-CS Primer | 2.5 µL |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL |
| Template DNA (50-100 ng) | 2 µL |
| Nuclease-free water | to 50 µL |
PCR Cycling Conditions:
-
Initial Denaturation: 94°C for 5 minutes
-
35 Cycles:
-
94°C for 1 minute
-
55°C for 1 minute
-
72°C for 2 minutes
-
-
Final Extension: 72°C for 10 minutes
The resulting PCR products can be visualized by agarose gel electrophoresis and sequenced to identify the gene cassettes present.
This method identifies the incompatibility group of the plasmid carrying blaOXA-1.
Procedure:
A PCR-based replicon typing (PBRT) scheme using multiplex PCR is commonly employed. This involves using multiple primer pairs in a single reaction to amplify specific replicon sequences. The size of the resulting amplicons indicates the replicon type present.
A detailed protocol with specific primer sets for various replicon types can be found in Carattoli et al. (2005).
Horizontal Gene Transfer Analysis
This protocol determines if the plasmid carrying blaOXA-1 is conjugative.
Materials:
-
Donor strain: Clinical isolate carrying a blaOXA-1-harboring plasmid (resistant to a specific antibiotic, e.g., ampicillin).
-
Recipient strain: A well-characterized laboratory strain, such as E. coli J53, which is resistant to a different antibiotic (e.g., sodium azide) but susceptible to the antibiotic conferred by the donor's plasmid.
-
Luria-Bertani (LB) agar and broth.
-
Selective agar plates containing:
-
Antibiotic for donor selection (e.g., ampicillin)
-
Antibiotic for recipient selection (e.g., sodium azide)
-
Both antibiotics for transconjugant selection.
-
Procedure:
-
Grow overnight cultures of donor and recipient strains separately in LB broth. The donor culture should be supplemented with the appropriate antibiotic to ensure plasmid maintenance.
-
Mix 0.5 mL of the donor culture and 0.5 mL of the recipient culture in a microcentrifuge tube.
-
Incubate the mixture at 37°C for 4-6 hours to allow for conjugation.
-
Plate serial dilutions of the mating mixture onto the selective agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies on each plate to calculate the conjugation frequency (transconjugants per donor cell).
dot
Caption: Workflow of a bacterial conjugation experiment.
Whole Genome Sequencing and Bioinformatics Analysis
This workflow outlines the steps to analyze whole-genome sequencing (WGS) data to identify and characterize the genetic environment of blaOXA-1.
dot
Caption: Bioinformatics workflow for WGS data analysis.
Steps:
-
Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapter sequences.
-
Genome Assembly: High-quality reads are assembled into contigs to reconstruct the bacterial genome and plasmids.
-
Genome Annotation: Genes and other genetic features within the assembled genome are identified and functionally annotated.
-
Antibiotic Resistance Gene (ARG) Detection: The annotated genome is screened against databases of known ARGs to identify blaOXA-1 and other resistance determinants.
-
Mobile Genetic Element (MGE) Analysis: The genomic regions surrounding blaOXA-1 are analyzed to identify insertion sequences, transposons, and integrons.
-
Visualization: The genetic context of blaOXA-1 is visualized to understand its association with MGEs and other genes.
Conclusion
The genetic context of blaOXA-1 is a dynamic landscape shaped by the activity of mobile genetic elements, primarily Class 1 integrons and IS26-mediated transposons. These platforms not only facilitate the dissemination of blaOXA-1 but also contribute to the accumulation of multidrug resistance by co-localizing multiple resistance genes. A thorough understanding of these genetic structures and the mechanisms of their mobilization is essential for the development of strategies to combat the spread of antibiotic resistance. The experimental and bioinformatic approaches detailed in this guide provide a framework for the continued surveillance and characterization of the evolving genetic context of blaOXA-1 and other critical resistance determinants.
References
- 1. Frontiers | Characterization of Beta-Lactamases in Bloodstream-Infection Escherichia coli: Dissemination of blaADC–162 and blaCMY–2 Among Bacteria via an IncF Plasmid [frontiersin.org]
- 2. Detection of blaOXA-1, blaTEM-1, and Virulence Factors in E. coli Isolated From Seals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening Foodstuffs for Class 1 Integrons and Gene Cassettes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioinformatics approaches to the study of antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
OXA-1 β-Lactamase: A Technical Guide to Expression and Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expression and regulation of OXA-1, a clinically significant Class D β-lactamase. OXA-1 confers resistance to a range of β-lactam antibiotics and poses a considerable challenge in the treatment of bacterial infections. Understanding its expression and regulatory mechanisms is crucial for the development of effective countermeasures.
Introduction to OXA-1 β-Lactamase
OXA-1 is a serine-based β-lactamase that effectively hydrolyzes penicillins and, to a lesser extent, narrow-spectrum cephalosporins.[1][2][3] It is frequently found in Gram-negative bacteria, including prominent pathogens like Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[2][4] The gene encoding OXA-1, blaOXA-1, is typically located on mobile genetic elements such as plasmids and integrons, facilitating its horizontal transfer and dissemination among bacterial populations. This mobility, coupled with its enzymatic activity, makes OXA-1 a significant contributor to antimicrobial resistance.
Mechanisms of blaOXA-1 Expression and Regulation
The expression of blaOXA-1 is primarily regulated at the transcriptional level, often dictated by its genetic context. A key factor in its overexpression is the presence of strong promoter sequences provided by mobile genetic elements, particularly insertion sequences (IS).
Role of Insertion Sequences in Upregulating Expression
Insertion sequences are mobile DNA elements that can integrate into various locations in the bacterial genome and on plasmids. When an IS element inserts upstream of the blaOXA-1 gene, it can provide a powerful promoter that drives high-level transcription of the gene. One of the most well-documented examples is the association of ISAba1 with OXA-type carbapenemase genes in Acinetobacter baumannii, leading to their overexpression and consequently, carbapenem resistance. A similar mechanism is responsible for the enhanced expression of blaOXA-1. The insertion of an IS element essentially hijacks the transcriptional control of the gene, leading to constitutive high-level production of the OXA-1 enzyme.
Genetic Environment of blaOXA-1
The blaOXA-1 gene is frequently found as part of a gene cassette within class 1 integrons. These integrons are genetic platforms that can capture and express gene cassettes, often conferring antibiotic resistance. A common arrangement involves blaOXA-1 being located downstream of other resistance genes, such as those conferring resistance to aminoglycosides (e.g., aadA) and chloramphenicol (e.g., catB3), and upstream of sulfonamide resistance genes (sul1). This co-localization of multiple resistance genes on a single mobile element contributes to the development of multidrug-resistant phenotypes. The entire integron is often carried on a transposon, such as a Tn21-like transposon, which can then move between plasmids and the bacterial chromosome, further promoting the spread of resistance.
Quantitative Data on OXA-1 Activity
The hydrolytic activity of OXA-1 against various β-lactam substrates has been characterized through kinetic studies. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) provide quantitative measures of enzyme-substrate affinity and turnover rate, respectively.
| Substrate | Km (µM) | kcat (s-1) | Reference |
| Oxacillin | 31 | 577 | |
| Ampicillin | 31 | 357 | |
| Cephaloridine | 80 | 16 | |
| Nitrocefin | 9 | 94 | |
| Cloxacillin | 2 | - | |
| Amoxicillin | 53 | - | |
| Benzylpenicillin | 5 | - | |
| Cefepime | 215 | - | |
| Cefpirome | 110 | - | |
| Cephalothin | 40 | - | |
| Cefotaxime | 35 | - |
Note: "-" indicates data not specified in the cited source.
The presence of OXA-1 is also associated with elevated Minimum Inhibitory Concentrations (MICs) for penicillin/β-lactamase inhibitor combinations.
| Organism | Antibiotic Combination | Modal MIC without blaOXA-1 (mg/L) | Modal MIC with blaOXA-1 (mg/L) | Reference |
| E. coli | Piperacillin/Tazobactam | 2 | 8 or 16 | |
| E. coli | Amoxicillin/Clavulanate | 4 or 8 | 16 |
Experimental Protocols
The study of OXA-1 expression and regulation involves a variety of molecular and microbiological techniques. Below are detailed methodologies for key experiments.
Detection of blaOXA-1 by Polymerase Chain Reaction (PCR)
Objective: To determine the presence of the blaOXA-1 gene in bacterial isolates.
Protocol:
-
DNA Extraction: Isolate genomic DNA from the bacterial culture using a commercial DNA extraction kit or a standard phenol-chloroform method.
-
Primer Design: Utilize primers specific to the blaOXA-1 gene.
-
Forward Primer: (Sequence)
-
Reverse Primer: (Sequence) (Note: Specific primer sequences can be designed based on the conserved regions of the blaOXA-1 gene sequence available in public databases like GenBank.)
-
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the specific primers.
-
Add the extracted DNA template to the master mix.
-
Perform PCR using the following cycling conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds (optimize based on primer melting temperatures).
-
Extension: 72°C for 1 minute (adjust based on the expected amplicon size).
-
-
Final extension: 72°C for 10 minutes.
-
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1-1.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Include a DNA ladder to determine the size of the amplicons.
-
Visualize the DNA bands under UV light. A band of the expected size indicates the presence of the blaOXA-1 gene.
-
Cloning and Expression of OXA-1
Objective: To produce recombinant OXA-1 protein for functional and structural studies.
Protocol:
-
Gene Amplification: Amplify the full-length blaOXA-1 open reading frame from a positive control strain using PCR with primers containing appropriate restriction sites.
-
Vector and Insert Preparation:
-
Digest both the PCR product and a suitable expression vector (e.g., pET series) with the corresponding restriction enzymes.
-
Purify the digested insert and vector using a gel extraction kit.
-
-
Ligation: Ligate the digested blaOXA-1 insert into the prepared expression vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α). Plate on selective agar (e.g., LB agar with the appropriate antibiotic) and incubate overnight.
-
Screening and Sequencing: Screen colonies for the correct insert by colony PCR or restriction digestion of plasmid DNA. Confirm the sequence of the insert by Sanger sequencing.
-
Protein Expression:
-
Transform the confirmed plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in a suitable broth (e.g., LB or Terrific Broth) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance soluble protein production.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
If the protein is tagged (e.g., with a His-tag), purify the soluble fraction using affinity chromatography (e.g., Ni-NTA resin).
-
Further purify the protein using size-exclusion or ion-exchange chromatography if necessary.
-
Determination of Minimum Inhibitory Concentrations (MICs)
Objective: To quantify the level of resistance to β-lactam antibiotics conferred by OXA-1.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from an overnight culture of the test isolate.
-
Antibiotic Dilution Series: Prepare a two-fold serial dilution of the desired β-lactam antibiotics in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Conclusion
The expression and regulation of OXA-1 are multifaceted, with a strong link to mobile genetic elements that not only facilitate its dissemination but also drive its overexpression. This technical guide provides a foundational understanding of these mechanisms, along with practical experimental approaches for their investigation. For researchers and drug development professionals, a thorough comprehension of OXA-1 biology is paramount for the design of novel inhibitors and strategies to combat the growing threat of antimicrobial resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Detection of OXA-1 β-Lactamase Gene of Klebsiella pneumoniae from Blood Stream Infections (BSI) by Conventional PCR and In-Silico Analysis to Understand the Mechanism of OXA Mediated Resistance | PLOS One [journals.plos.org]
- 3. uniprot.org [uniprot.org]
- 4. The Different Inhibition Mechanisms of OXA-1 and OXA-24 β-Lactamases Are Determined by the Stability of Active Site Carboxylated Lysine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Resistance: A Technical Guide to the Molecular Classification of OXA-1 β-Lactamase
For Researchers, Scientists, and Drug Development Professionals
The emergence and dissemination of antibiotic resistance pose a significant threat to global health. Among the key players in this challenge are β-lactamase enzymes, which inactivate some of the most widely used antibiotics. The OXA-1 β-lactamase, a member of the Ambler class D family, is a prevalent enzyme that primarily confers resistance to penicillins.[1][2] However, its clinical significance is amplified by its ability to evolve, giving rise to variants with expanded substrate specificities that can degrade extended-spectrum cephalosporins and even carbapenems.[3][4] Understanding the molecular intricacies that govern the classification and evolution of OXA-1 is paramount for the development of novel diagnostic tools and effective therapeutic strategies.
This technical guide provides an in-depth exploration of the molecular classification of OXA-1 β-lactamase, presenting key quantitative data, detailed experimental protocols, and visual representations of critical biological and experimental processes.
Molecular Classification and Phylogenetic Relationship
OXA-1 is classified as a molecular Ambler Class D and Bush-Jacoby functional group 2d β-lactamase.[2] This classification is based on its amino acid sequence homology and its functional characteristics, notably its ability to hydrolyze oxacillin. While over 250 class D β-lactamases have been identified, they exhibit significant diversity in their substrate profiles.
Phylogenetic analysis of OXA-type β-lactamases reveals a complex evolutionary history, with evidence suggesting that the mobilization of these resistance genes from chromosomes to plasmids occurred millions of years ago. This underscores the long-standing presence and adaptive potential of these enzymes.
Quantitative Analysis of OXA-1 and its Variants
The evolution of OXA-1 into extended-spectrum β-lactamase (ESBL) and carbapenem-hydrolyzing variants is a critical aspect of its clinical impact. These changes in substrate profile are often linked to specific amino acid substitutions. The following tables summarize key quantitative data for wild-type OXA-1 and some of its important variants.
Table 1: Kinetic Parameters of Wild-Type OXA-1 β-Lactamase
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |
| Oxacillin | 31 | 577 | 18.6 | |
| Ampicillin | 31 | 357 | 11.5 | |
| Cloxacillin | 2 | - | - | |
| Benzylpenicillin | 5 | - | - | |
| Cephaloridine | 80 | 16 | 0.2 | |
| Nitrocefin | 9 | 94 | 10.4 | |
| Cefepime | 215 | - | - | |
| Cefpirome | 110 | - | - | |
| Cephalothin | 40 | - | - | |
| Cefotaxime | 35 | - | - |
Note: '-' indicates data not available in the cited sources.
Table 2: Minimum Inhibitory Concentrations (MICs) for E. coli Expressing OXA-1
| Antibiotic | MIC (µg/mL) |
| Ampicillin | >256 |
| Oxacillin | 1024 |
| Cephalothin | 64 |
| Cefotaxime | 0.5 |
| Ceftazidime | 1 |
| Imipenem | 0.25 |
Note: MIC values can vary depending on the host strain and expression levels.
Table 3: Known Amino Acid Substitutions in OXA-1 Variants and their Impact
| Variant | Amino Acid Substitution(s) | Altered Substrate Profile | Reference |
| OXA-31 | Differs by two amino acids from OXA-1 | Increased hydrolysis of cefepime and cefpirome | |
| OXA-15, OXA-18, OXA-19 | Point mutations from OXA-1 | Enhanced hydrolysis of imipenem, aztreonam, cefotaxime, ceftriaxone |
Experimental Protocols
Accurate molecular classification and characterization of OXA-1 and its variants rely on robust and standardized experimental procedures. This section provides detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the minimum concentration of an antibiotic that inhibits the visible growth of a bacterial strain expressing a β-lactamase.
Materials:
-
96-well microtiter plates
-
Bacterial culture grown to logarithmic phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solutions
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Prepare Antibiotic Dilutions: a. Prepare a 2-fold serial dilution of each antibiotic in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. b. The concentration range should typically span from 0.06 to 128 µg/mL.
-
Prepare Bacterial Inoculum: a. Grow the bacterial strain expressing the OXA-1 variant overnight in CAMHB at 37°C. b. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). c. Further dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculation: a. Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. b. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: a. Incubate the plates at 37°C for 16-20 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
β-Lactamase Kinetic Analysis using Nitrocefin
This protocol describes the determination of key kinetic parameters (Km and kcat) of a purified β-lactamase using the chromogenic substrate nitrocefin.
Materials:
-
Purified β-lactamase enzyme
-
Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Spectrophotometer capable of kinetic measurements at 486 nm
-
Cuvettes or microplate reader
Procedure:
-
Prepare Nitrocefin Working Solution: a. Dilute the nitrocefin stock solution in phosphate buffer to a working concentration (e.g., 100 µM). The solution should be yellow.
-
Enzyme Preparation: a. Dilute the purified β-lactamase in phosphate buffer to a concentration that results in a linear rate of hydrolysis over a few minutes.
-
Kinetic Measurement: a. Set the spectrophotometer to measure absorbance at 486 nm in kinetic mode. b. In a cuvette, mix the phosphate buffer and varying concentrations of the nitrocefin working solution. c. Initiate the reaction by adding a small volume of the diluted enzyme solution and mix quickly. d. Record the change in absorbance over time. The initial rate of the reaction is determined from the linear portion of the progress curve.
-
Data Analysis: a. Convert the rate of change in absorbance to the rate of nitrocefin hydrolysis using the molar extinction coefficient of hydrolyzed nitrocefin. b. Plot the initial reaction rates against the corresponding nitrocefin concentrations. c. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. d. Calculate kcat from Vmax and the enzyme concentration (kcat = Vmax / [E]).
Hydrolytic Mechanism of OXA-1
Class D β-lactamases, including OXA-1, utilize a serine-based mechanism for the hydrolysis of the β-lactam ring. A key feature of this class is the post-translational carboxylation of a conserved lysine residue (Lys70 in OXA-1), which acts as a general base to activate the catalytic serine (Ser67).
The hydrolysis proceeds through two main steps:
-
Acylation: The activated Ser67 performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring, forming a tetrahedral intermediate. This intermediate then collapses to form a covalent acyl-enzyme intermediate, with the concomitant opening of the β-lactam ring.
-
Deacylation: A water molecule, activated by the carboxylated Lys70, attacks the acyl-enzyme intermediate, leading to the hydrolysis of the ester bond and the release of the inactivated antibiotic and the regenerated enzyme.
Conclusion
The molecular classification of OXA-1 β-lactamase is a dynamic field, with new variants continually emerging. A thorough understanding of the relationships between amino acid sequence, three-dimensional structure, and substrate profile is essential for predicting the evolution of resistance and for designing novel inhibitors that can overcome the hydrolytic activity of these enzymes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to combat the threat of antibiotic resistance mediated by OXA-1 and its derivatives. Continuous surveillance and detailed molecular characterization of emerging OXA-1 variants will be crucial in the ongoing battle against bacterial infections.
References
- 1. OXA β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 3. The Different Inhibition Mechanisms of OXA-1 and OXA-24 β-Lactamases Are Determined by the Stability of Active Site Carboxylated Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
The Subtle Saboteur: Unraveling the Contribution of OXA-1 to Extended-Spectrum Beta-Lactamase (ESBL) Phenotypes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The global challenge of antimicrobial resistance is significantly driven by the production of β-lactamase enzymes. While Extended-Spectrum β-Lactamases (ESBLs) of the TEM, SHV, and CTX-M families are widely recognized for conferring resistance to third-generation cephalosporins, the contribution of other β-lactamases to this phenotype is often nuanced and clinically significant. This technical guide delves into the role of OXA-1, a narrow-spectrum class D β-lactamase, in contributing to and augmenting the ESBL phenotype in Gram-negative bacteria, particularly Escherichia coli and Klebsiella pneumoniae. Although not a classical ESBL itself, the co-production of OXA-1 with true ESBLs, particularly CTX-M-15, is increasingly associated with elevated resistance levels to β-lactam/β-lactamase inhibitor combinations, posing a significant therapeutic challenge. This document provides a comprehensive overview of the enzymatic activity of OXA-1, its prevalence, genetic context, and the experimental methodologies used to characterize its impact on antibiotic resistance.
Enzymatic Activity and Substrate Profile of OXA-1
OXA-1 is a class D β-lactamase, also known as an oxacillinase, characterized by its efficient hydrolysis of penicillins such as ampicillin and oxacillin.[1] Its activity against extended-spectrum cephalosporins is generally considered weak.[2][3] However, even low-level hydrolysis can contribute to resistance, especially when the enzyme is highly expressed or when outer membrane permeability is reduced.[4][5] Furthermore, some studies have indicated that OXA-1 can hydrolyze cefepime and cefpirome, potentially leading to a "false-positive" ESBL phenotype in laboratory tests.
Kinetic Parameters of OXA-1
The hydrolytic efficiency of an enzyme against a substrate is best described by its kinetic parameters, Michaelis-Menten constant (Km) and catalytic turnover rate (kcat). While comprehensive kinetic data for OXA-1 against a wide array of extended-spectrum cephalosporins is not extensively consolidated in the literature, available data for some β-lactams are presented below.
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (µM⁻¹s⁻¹) | Reference |
| Penicillins | ||||
| Benzylpenicillin | 5 | - | - | |
| Ampicillin | 31 | 357 | 11.5 | |
| Amoxicillin | 53 | - | - | |
| Oxacillin | 31 | 577 | 18.6 | |
| Cloxacillin | 2 | - | - | |
| Cephalosporins | ||||
| Cephaloridine | 80 | 16 | 0.2 | |
| Cephalothin | 40 | - | - | |
| Cefotaxime | 35 | - | - | |
| Cefepime | 215 | - | - | |
| Cefpirome | 110 | - | - | |
| Other | ||||
| Nitrocefin | 9 | 94 | 10.4 |
Note: Data for kcat against all substrates were not consistently available in the reviewed literature.
Clinical Impact: Co-expression of OXA-1 with ESBLs
A critical aspect of OXA-1's contribution to the ESBL phenotype is its frequent co-occurrence with other β-lactamase genes, most notably blaCTX-M-15. This co-carriage is strongly associated with elevated Minimum Inhibitory Concentrations (MICs) for penicillin/β-lactamase inhibitor combinations, such as piperacillin/tazobactam and amoxicillin/clavulanate. The OXA-1 enzyme, being poorly inhibited by clavulanic acid and tazobactam, can effectively protect the co-produced ESBL from these inhibitors, leading to treatment failure.
Prevalence of blaOXA-1 in ESBL-Producing Isolates
The prevalence of blaOXA-1 varies geographically but is significantly high in ESBL-producing E. coli, particularly in the globally disseminated ST131 clone that also frequently carries blaCTX-M-15.
| Bacterial Species | ESBL Type | Prevalence of blaOXA-1 | Geographic Region/Study | Reference |
| Escherichia coli | ESBL-producing | 50.9% (149/293) | United Kingdom | |
| Escherichia coli | ESBL-producing | 42.6% (286/671) | Canada (CANWARD, 2007-18) | |
| Escherichia coli | CTX-M-15 positive | 66.3% (277/418) | Canada (CANWARD, 2007-18) | |
| Klebsiella pneumoniae | Piperacillin/tazobactam resistant | 20.3% (12/59) | - | |
| Escherichia coli | ESBL-producing | 20.9% (73/349) | USA (Multi-center) |
Impact of OXA-1 on Piperacillin/Tazobactam MICs in ESBL-Producing E. coli
The presence of blaOXA-1 has a demonstrable effect on the susceptibility of ESBL-producing isolates to piperacillin/tazobactam.
| blaOXA-1 Status | Modal MIC (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Percentage Susceptible at ≤8 mg/L | Reference |
| CANWARD Study (2007-18) | |||||
| Present | 8 | 8 | 32 | 68.5% | |
| Absent | 2 | 2 | 8 | 93.8% | |
| UK Study | |||||
| Present | 8 or 16 | - | - | - | |
| Absent | 2 | - | - | - | |
| US Multi-center Study | |||||
| Present | - | - | - | 83.9% | |
| Absent | - | - | - | 95.6% |
Genetic Context of blaOXA-1
The gene encoding OXA-1, blaOXA-1, is typically located on mobile genetic elements such as plasmids and integrons, facilitating its horizontal transfer among bacteria. It is frequently found within the variable region of class 1 integrons, often alongside other antibiotic resistance genes, such as those conferring resistance to aminoglycosides (e.g., aac(6')-Ib) and other β-lactams. The close genetic linkage of blaOXA-1 with blaCTX-M-15 on the same plasmids is a key factor in their frequent co-occurrence.
Caption: Genetic environment of blaOXA-1 within a class 1 integron.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Antimicrobial stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents
-
Spectrophotometer/plate reader
Procedure:
-
Preparation of Antimicrobial Dilutions: a. Prepare a 2-fold serial dilution of the test antibiotics in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL. b. The concentration range should bracket the expected MIC of the organism.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a sterile broth or saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 106 CFU/mL.
-
Inoculation: a. Within 15 minutes of preparation, inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension, resulting in a final inoculum of approximately 5 x 105 CFU/mL. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: a. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Interpretation: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as detected by the naked eye or a plate reader.
Molecular Detection of blaOXA-1 by Conventional PCR
This protocol outlines the amplification of the blaOXA-1 gene from bacterial DNA.
Materials:
-
Bacterial DNA template
-
PCR master mix (containing Taq polymerase, dNTPs, MgCl2, and buffer)
-
Forward and reverse primers for blaOXA-1
-
Nuclease-free water
-
Thermocycler
-
Agarose gel electrophoresis equipment
Primer Sequences:
-
Forward Primer: 5'- TTT TCT GTT GTT TGG GTT TT -3'
-
Reverse Primer: 5'- TTT CTT GGC TTT TAT GCT TG -3'
Procedure:
-
Reaction Setup: a. In a PCR tube, prepare a 25 µL reaction mixture containing:
- PCR Master Mix (as per manufacturer's instructions)
- Forward Primer (final concentration 0.4 µM)
- Reverse Primer (final concentration 0.4 µM)
- Template DNA (1-5 µL)
- Nuclease-free water to a final volume of 25 µL
-
PCR Amplification: a. Perform PCR using the following thermocycling conditions:
- Initial Denaturation: 95°C for 2 minutes
- 30 Cycles of:
- Denaturation: 94°C for 45 seconds
- Annealing: 55°C for 30 seconds
- Extension: 72°C for 1 minute
- Final Extension: 72°C for 5-10 minutes
-
Detection of Amplicons: a. Analyze the PCR product by agarose gel electrophoresis (e.g., 1.5% agarose gel). b. Visualize the DNA fragments under UV light after staining with an intercalating dye (e.g., ethidium bromide or SYBR Safe). c. The expected amplicon size for blaOXA-1 with these primers is approximately 427 bp.
Spectrophotometric β-Lactamase Hydrolysis Assay
This assay measures the rate of hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin, by a β-lactamase extract.
Materials:
-
Purified β-lactamase or crude cell lysate
-
Nitrocefin stock solution
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
-
UV/Vis spectrophotometer or microplate reader
Procedure:
-
Enzyme and Substrate Preparation: a. Prepare a solution of the β-lactamase extract in the assay buffer. b. Prepare a working solution of nitrocefin in the assay buffer.
-
Assay Execution: a. In a cuvette or microplate well, add the assay buffer and the nitrocefin solution. b. Initiate the reaction by adding the β-lactamase solution. c. Immediately monitor the change in absorbance at 486 nm (for nitrocefin hydrolysis) over time.
-
Data Analysis: a. Calculate the initial velocity (V0) of the reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for hydrolyzed nitrocefin = 20,500 M-1cm-1). b. To determine Km and kcat, repeat the assay with varying substrate concentrations and analyze the data using Michaelis-Menten kinetics.
Caption: Experimental workflow to determine OXA-1's contribution.
Conclusion
While OXA-1 is not classified as a true ESBL, its role as a significant contributor to the ESBL phenotype, particularly in the context of multi-drug resistant pathogens, is undeniable. Its ability to hydrolyze penicillins and, to a lesser extent, some cephalosporins, combined with its insensitivity to common β-lactamase inhibitors, makes its co-production with ESBLs like CTX-M-15 a formidable challenge for antimicrobial therapy. The frequent location of blaOXA-1 on mobile genetic elements, often alongside other resistance determinants, ensures its persistence and dissemination. For researchers and drug development professionals, understanding the prevalence, genetic context, and enzymatic properties of OXA-1 is crucial for the accurate interpretation of antimicrobial susceptibility data, the design of effective treatment strategies, and the development of novel β-lactamase inhibitors that can overcome this subtle yet potent resistance mechanism. Routine molecular screening for blaOXA-1 in ESBL-producing isolates may be warranted to guide therapeutic decisions, particularly when considering the use of β-lactam/β-lactamase inhibitor combinations.
References
- 1. A spectrophotometric assay of beta-lactamase action on penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of OXA-1 β-Lactamase Gene of Klebsiella pneumoniae from Blood Stream Infections (BSI) by Conventional PCR and In-Silico Analysis to Understand the Mechanism of OXA Mediated Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extended-Spectrum β-Lactamases: a Clinical Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Conventional and Real-Time PCR Targeting blaOXA Genes as Reliable Methods for a Rapid Detection of Carbapenem-Resistant Acinetobacter baumannii Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for OXA-1 Protein Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Oxidase Assembly 1 (OXA-1) protein is a highly conserved integral inner mitochondrial membrane protein, essential for the biogenesis of respiratory chain complexes.[1][2] It functions as a protein insertase, mediating the insertion of both mitochondrially and nuclear-encoded proteins into the inner mitochondrial membrane from the mitochondrial matrix.[2][3][4] OXA-1 is a key component of the mitochondrial protein export machinery and plays a crucial role in the co-translational insertion of nascent polypeptide chains. Its interaction with mitochondrial ribosomes facilitates the efficient integration of newly synthesized proteins into the membrane.
These application notes provide detailed protocols for the expression and purification of OXA-1 protein, offering methods for both recombinant expression in Escherichia coli and purification from Saccharomyces cerevisiae mitochondria.
Data Presentation
Quantitative data on protein yield and purity are critical for optimizing and comparing different expression and purification strategies. Below are template tables to be populated with experimental data.
Table 1: Expression of Recombinant OXA-1 in E. coli
| Parameter | Expression System 1 (e.g., BL21(DE3)) | Expression System 2 (e.g., C41(DE3)) | Notes |
| Vector | pET-based with N- or C-terminal His-tag | pET-based with N- or C-terminal His-tag | Specify promoter and tag |
| Culture Volume (L) | |||
| Induction OD600 | |||
| Inducer Concentration (mM IPTG) | |||
| Induction Temperature (°C) | |||
| Induction Duration (h) | |||
| Cell Pellet Wet Weight (g/L) | |||
| Total Protein (mg/g cells) | As determined by Bradford or BCA assay | ||
| Expression Level of OXA-1 | Estimated from SDS-PAGE/Western Blot |
Table 2: Purification of Recombinant His-tagged OXA-1 from E. coli
| Purification Step | Total Protein (mg) | OXA-1 (mg) | Purity (%) | Yield (%) | Purification Fold |
| Clarified Lysate | 100 | 1 | |||
| Solubilized Membrane Fraction | |||||
| Ni-NTA Affinity Chromatography | |||||
| Size-Exclusion Chromatography |
Table 3: Purification of His-tagged OXA-1 from S. cerevisiae Mitochondria
| Purification Step | Total Protein (mg) | OXA-1 (mg) | Purity (%) | Yield (%) | Purification Fold |
| Isolated Mitochondria | 100 | 1 | |||
| Solubilized Mitochondrial Proteins | |||||
| Ni-NTA Affinity Chromatography | |||||
| IgG Affinity Chromatography (optional) | |||||
| Size-Exclusion Chromatography |
Experimental Protocols
Protocol 1: Expression of Recombinant His-tagged OXA-1 in E. coli
This protocol describes the expression of N- or C-terminally His-tagged OXA-1 in the E. coli BL21(DE3) strain.
Materials:
-
E. coli BL21(DE3) cells
-
Expression vector containing the OXA-1 gene with a His-tag (e.g., pET-28a)
-
Luria-Bertani (LB) medium or Terrific Broth (TB)
-
Kanamycin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation: Transform the OXA-1 expression vector into chemically competent E. coli BL21(DE3) cells and plate on LB agar plates containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10-50 mL of LB or TB medium with the selective antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).
-
Large-Scale Culture: Inoculate 1 L of LB or TB medium (with antibiotic) with the overnight starter culture to an initial OD600 of 0.05-0.1.
-
Growth: Incubate at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18-20°C. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Expression: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
Protocol 2: Purification of Recombinant His-tagged OXA-1 from E. coli
This protocol details the purification of His-tagged OXA-1 from the membrane fraction of E. coli.
Materials:
-
E. coli cell pellet expressing His-tagged OXA-1
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme, DNase I)
-
Solubilization Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1% (w/v) Dodecyl maltoside (DDM) or 1% (w/v) Triton X-100)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM imidazole, 0.1% (w/v) DDM or Triton X-100)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 0.1% (w/v) DDM or Triton X-100)
-
Ni-NTA affinity resin
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30 minutes. Lyse the cells by sonication on ice.
-
Membrane Fraction Isolation: Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Solubilization: Resuspend the membrane pellet in Solubilization Buffer and incubate with gentle agitation for 1-2 hours at 4°C.
-
Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to remove insoluble material.
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin with Solubilization Buffer (without detergent for initial binding if preferred, then wash with detergent-containing buffer).
-
Incubate the clarified supernatant with the equilibrated Ni-NTA resin for 1-2 hours at 4°C with gentle rotation.
-
Load the resin into a column and wash with 10-20 column volumes of Wash Buffer.
-
Elute the bound protein with Elution Buffer.
-
-
Buffer Exchange/Size-Exclusion Chromatography: Exchange the buffer of the eluted fractions into a final storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM) using dialysis or a desalting column. For higher purity, perform size-exclusion chromatography.
Protocol 3: Purification of His-tagged OXA-1 from S. cerevisiae Mitochondria
This protocol is adapted for the purification of endogenously expressed or overexpressed His-tagged OXA-1 from yeast mitochondria.
Materials:
-
Yeast cells expressing His-tagged OXA-1
-
Mitochondria Isolation Buffers
-
Solubilization Buffer (e.g., 1% Triton X-100 or 1% digitonin in a buffered solution like 50 mM Tris-HCl pH 7.4, 300 mM NaCl)
-
Ni-NTA Wash Buffer (Solubilization buffer with 20-40 mM imidazole)
-
Ni-NTA Elution Buffer (Solubilization buffer with 250-500 mM imidazole)
-
Ni-NTA resin
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from yeast cells using standard procedures such as differential centrifugation.
-
Solubilization: Resuspend the isolated mitochondria in Solubilization Buffer and incubate on ice for 30-60 minutes.
-
Clarification: Centrifuge at high speed (e.g., 20,000 x g) for 15-30 minutes at 4°C to pellet non-solubilized material.
-
Affinity Chromatography:
-
Incubate the clarified supernatant with equilibrated Ni-NTA resin for 1-2 hours at 4°C.
-
Wash the resin extensively with Ni-NTA Wash Buffer.
-
Elute the protein with Ni-NTA Elution Buffer.
-
-
Further Purification: For higher purity, additional chromatography steps such as ion-exchange or size-exclusion chromatography can be performed.
Visualizations
OXA-1 Mediated Co-translational Protein Insertion
The following diagram illustrates the role of OXA-1 in the co-translational insertion of a nascent polypeptide chain into the inner mitochondrial membrane.
References
In-Silico Analysis of OXA-1 Structure and Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in-silico analysis of OXA-1 β-lactamase, a key enzyme mediating antibiotic resistance. The following sections detail the structure and function of OXA-1, present quantitative data on its interactions with various β-lactam antibiotics, and provide detailed protocols for computational analysis, including homology modeling, molecular docking, and molecular dynamics simulations.
Introduction to OXA-1 β-Lactamase
OXA-1 is a class D β-lactamase that confers resistance to a broad range of penicillin-based antibiotics.[1][2][3] Belonging to the oxacillinase (OXA) family, it effectively hydrolyzes the amide bond in the β-lactam ring of penicillins and, to a lesser extent, narrow-spectrum cephalosporins.[1] The enzyme is of significant clinical concern as it is often found in multidrug-resistant Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.[4] The catalytic mechanism of OXA-1 is unique among serine β-lactamases and involves a carboxylated lysine residue in its active site that acts as a general base for both the acylation and deacylation steps of substrate hydrolysis.
Quantitative Data Presentation
The following tables summarize key quantitative data related to the interaction of OXA-1 with various β-lactam antibiotics. This data is crucial for understanding the substrate specificity and resistance profile of OXA-1 and for the development of novel inhibitors.
Table 1: Kinetic Parameters of OXA-1 for Various β-Lactam Substrates
| Substrate | Km (μM) | kcat (s-1) | Source |
| Oxacillin | 31 | 577 | |
| Ampicillin | 31 | 357 | |
| Cloxacillin | 2 | - | |
| Amoxicillin | 53 | - | |
| Benzylpenicillin | 5 | - | |
| Cephaloridine | 80 | 16 | |
| Nitrocefin | 9 | 94 | |
| Cefepime | 215 | - | |
| Cefpirome | 110 | - | |
| Cephalothin | 40 | - | |
| Cefotaxime | 35 | - |
Note: "-" indicates data not available in the cited source.
Table 2: Molecular Docking Binding Energies of β-Lactam Antibiotics with OXA-1
| Ligand | Binding Energy (kcal/mol) | Source |
| Ceftazidime | -6.34 | |
| Cefotaxime | - | |
| Cefepime | - | |
| Cefpirome | - | |
| Cefoxitin | - | |
| Imipenem | - | |
| Meropenem | - | |
| Ertapenem | - | |
| Piperacillin | - | |
| Ampicillin | - | |
| Amikacin | - | |
| Levofloxacin | - | |
| Tigecycline | -1.99 |
Note: "-" indicates data not available in the cited source. A more negative binding energy indicates a stronger predicted binding affinity.
Table 3: Minimum Inhibitory Concentrations (MICs) for Piperacillin in the Presence and Absence of OXA-1
| Strain | OXA-1 Presence | Modal MIC (mg/L) | Source |
| ESBL-producing E. coli | Absent | 2 | |
| ESBL-producing E. coli | Present | 8 or 16 |
Experimental Protocols for In-Silico Analysis
This section provides detailed protocols for the computational analysis of OXA-1. These protocols are intended to be a starting point and may require optimization based on the specific research question and available computational resources.
Homology Modeling of OXA-1
Objective: To generate a three-dimensional (3D) model of an OXA-1 variant when an experimental structure is unavailable.
Protocol using SWISS-MODEL:
-
Sequence Retrieval: Obtain the amino acid sequence of the target OXA-1 variant in FASTA format from a protein database such as UniProt (e.g., P13661 for OXA-1).
-
Template Identification: Submit the target sequence to the SWISS-MODEL server. The server will automatically search the Protein Data Bank (PDB) for suitable template structures with high sequence similarity.
-
Template Selection: Evaluate the templates suggested by SWISS-MODEL based on factors like sequence identity (ideally >30%), resolution, and coverage. Select the best available template for model building.
-
Model Building: SWISS-MODEL will automatically build the 3D model of the target sequence based on the alignment with the selected template.
-
Model Evaluation: Assess the quality of the generated model using the tools provided by SWISS-MODEL, such as Ramachandran plots (to check for sterically allowed residue conformations) and QMEAN scores (a composite score for model quality). Further validation can be performed using external tools like PROCHECK and ProSA.
Molecular Docking of Ligands to OXA-1
Objective: To predict the binding mode and estimate the binding affinity of β-lactam antibiotics or potential inhibitors to the active site of OXA-1.
Protocol using AutoDock Vina:
-
Receptor and Ligand Preparation:
-
Receptor (OXA-1): Obtain the 3D structure of OXA-1 from the PDB (e.g., 1M6K). Remove water molecules and any co-crystallized ligands. Add polar hydrogens and assign partial charges using AutoDockTools (ADT). Save the prepared receptor file in PDBQT format.
-
Ligand (e.g., Ampicillin): Obtain the 3D structure of the ligand from a database like PubChem. Use a tool like Open Babel to convert the structure to PDBQT format, ensuring correct bond orders and adding hydrogens.
-
-
Grid Box Definition: Using ADT, define a 3D grid box that encompasses the active site of OXA-1. The active site can be identified from the literature or by inspecting the co-crystallized ligand in a PDB structure.
-
Docking Execution: Run AutoDock Vina, providing the prepared receptor and ligand PDBQT files and the grid box parameters as input. Vina will perform a conformational search of the ligand within the grid box and score the resulting poses.
-
Analysis of Results: Analyze the output from Vina, which includes the predicted binding energy (in kcal/mol) and the coordinates of the docked ligand poses. The pose with the lowest binding energy is typically considered the most likely binding mode. Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.
Molecular Dynamics (MD) Simulation of OXA-1
Objective: To study the dynamic behavior of OXA-1, both in its apo form and in complex with a ligand, to understand conformational changes, stability, and the mechanism of interaction at an atomic level.
Protocol using GROMACS:
-
System Preparation:
-
Obtain the initial structure of the OXA-1 protein (or protein-ligand complex from docking) in PDB format.
-
Use the pdb2gmx tool in GROMACS to generate the topology for the protein using a suitable force field (e.g., AMBER or CHARMM).
-
If a ligand is present, generate its topology and parameters using a server like CGenFF (for CHARMM) or the antechamber tool (for AMBER).
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., cubic or dodecahedron) around the protein.
-
Solvate the box with a water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.
-
-
Energy Minimization: Perform energy minimization to remove steric clashes and relax the system.
-
Equilibration:
-
Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.
-
Perform another short simulation under NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
-
-
Production MD: Run the production MD simulation for the desired length of time (e.g., 100 ns or longer).
-
Trajectory Analysis: Analyze the resulting trajectory to study:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein structure over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To study the interactions between the protein and ligand.
-
Principal Component Analysis (PCA): To identify large-scale conformational changes.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the in-silico analysis of OXA-1.
OXA-1 Mediated Antibiotic Resistance Mechanism
Caption: Mechanism of OXA-1 mediated antibiotic resistance.
In-Silico Analysis Workflow for OXA-1
Caption: A generalized workflow for the in-silico analysis of OXA-1.
References
- 1. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 2. OXA β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Different Inhibition Mechanisms of OXA-1 and OXA-24 β-Lactamases Are Determined by the Stability of Active Site Carboxylated Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of OXA-1 β-Lactamase Gene of Klebsiella pneumoniae from Blood Stream Infections (BSI) by Conventional PCR and In-Silico Analysis to Understand the Mechanism of OXA Mediated Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of OXA-1 with Beta-Lactam Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Introduction
OXA-1 is a class D β-lactamase that confers resistance to a broad range of β-lactam antibiotics, including penicillins and cephalosporins.[1][2] Understanding the molecular interactions between OXA-1 and these antibiotics is crucial for the development of novel inhibitors to combat antibiotic resistance.[3] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a ligand (e.g., a β-lactam antibiotic) to a protein target (e.g., OXA-1).[4] These in silico studies provide valuable insights into the structural basis of substrate recognition and enzyme inhibition, guiding the design of more effective drugs.[5] This document provides detailed application notes and protocols for performing molecular docking studies of OXA-1 with various β-lactam antibiotics.
Data Presentation: Binding Affinities of β-Lactam Antibiotics with OXA-1
The following table summarizes the binding energies of several β-lactam antibiotics when docked with the OXA-1 β-lactamase. A lower binding energy indicates a stronger and more favorable interaction between the antibiotic and the enzyme.
| Antibiotic | Binding Energy (kcal/mol) |
| Ceftazidime | -6.34 |
| Tigecycline | -1.99 |
| Ampicillin | -6.5 |
| Cefaclor | -6.3 |
| Imipenem | -5.5 |
| Aztreonam | -6.7 |
| Cefotaxime | -6.0 |
| Doripenem | -6.4 |
Experimental Protocols
This section outlines the detailed methodology for conducting molecular docking studies of OXA-1 with β-lactam antibiotics. The protocol is based on commonly used software and practices in the field.
Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of OXA-1 β-lactamase from a protein database such as the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be generated using a suitable server or software.
-
Pre-processing:
-
Remove all water molecules and heteroatoms (e.g., ions, co-factors) from the PDB file that are not essential for the interaction analysis.
-
Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign appropriate atomic charges (e.g., Kollman charges) to the protein atoms.
-
Software such as AutoDock Tools or Chimera can be used for these pre-processing steps.
-
Ligand Preparation
-
Obtain Ligand Structures: The 3D structures of the β-lactam antibiotics can be obtained from databases like PubChem or ZINC.
-
Ligand Optimization:
-
Minimize the energy of the ligand structures to obtain a stable conformation. This can be done using molecular mechanics force fields (e.g., MMFF94).
-
Assign appropriate atomic charges (e.g., Gasteiger charges) to the ligand atoms.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Software like Avogadro or Chem3D can be used for ligand preparation.
-
Molecular Docking Simulation
-
Grid Box Definition: Define a 3D grid box that encompasses the active site of the OXA-1 enzyme. The active site residues can be identified from the literature or by analyzing the protein structure. The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
Docking Algorithm: Utilize a docking program such as AutoDock Vina, which employs a Lamarckian Genetic Algorithm to explore the conformational space of the ligand within the protein's active site.
-
Execution: Run the docking simulation. The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).
Analysis of Docking Results
-
Binding Pose Selection: The best binding pose is typically the one with the lowest binding energy.
-
Interaction Analysis: Visualize the docked complex using molecular graphics software like PyMOL or Discovery Studio Visualizer. Analyze the non-covalent interactions between the ligand and the protein, including:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Van der Waals forces
-
-
Validation: The docking results can be further validated and refined using more computationally intensive techniques like molecular dynamics simulations.
Mandatory Visualizations
Molecular Docking Workflow
Caption: A flowchart illustrating the key steps in a typical molecular docking study.
Logical Relationship of Resistance
Caption: The relationship between OXA-1, β-lactam antibiotics, and the resulting resistance.
References
- 1. OXA β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Detection of OXA-1 β-lactamase gene of Klebsiella pneumoniae from blood stream infections (BSI) by conventional PCR and in-silico analysis to understand the mechanism of OXA mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking and molecular dynamics studies on β-lactamases and penicillin binding proteins - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 5. Molecular Docking and Molecular Dynamics Studies to Identify Potential OXA-10 Extended Spectrum β-Lactamase Non-hydrolysing Inhibitors for Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Kinetic Parameters of OXA-1 β-Lactamase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the kinetic parameters of OXA-1 β-lactamase, a significant enzyme in antibiotic resistance. The protocols outlined below are essential for understanding the enzymatic activity of OXA-1 and for the development of effective inhibitors.
Introduction to OXA-1 β-Lactamase
OXA-1 is a class D β-lactamase that confers resistance to penicillin-based antibiotics.[1] Unlike some other β-lactamases, early variants of OXA-1 were primarily penicillinases with a limited ability to hydrolyze cephalosporins.[1] However, the evolution of OXA enzymes has led to variants with extended-spectrum activity, including the ability to hydrolyze carbapenems, posing a significant threat to the efficacy of last-resort antibiotics.[1][2] Understanding the kinetic behavior of OXA-1 is crucial for the development of novel β-lactamase inhibitors to combat antibiotic resistance.
Data Presentation: Kinetic Parameters of OXA-Type β-Lactamases
The following tables summarize key kinetic parameters for various OXA-type β-lactamases, including OXA-1, when interacting with different β-lactam antibiotics and inhibitors. This data is critical for comparative analysis and for understanding the structure-activity relationships of these enzymes.
Table 1: Steady-State Kinetic Parameters for Hydrolysis of β-Lactam Antibiotics by OXA-1 and Related Enzymes
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| OXA-1 | Nitrocefin | 8.3 | - | - | [3] |
| OXA-10 | Imipenem | - | - | 0.0015 x 106 | |
| OXA-10 | Meropenem | - | - | 0.0012 x 106 | |
| OXA-23 | Imipenem | 230 ± 40 | 0.8 ± 0.1 | 3.5 x 103 | |
| OXA-24 | Imipenem | 160 ± 20 | 2.1 ± 0.1 | 1.3 x 104 | |
| OXA-48 | Imipenem | <5 | 7.0 ± 0.2 | 1.4 x 106 | |
| OXA-48 | Meropenem | <5 | 0.25 ± 0.01 | 5.0 x 104 | |
| OXA-163 | Imipenem | 210 ± 30 | 0.021 ± 0.001 | 1.0 x 102 | |
| OXA-163 | Meropenem | 150 ± 20 | 0.011 ± 0.001 | 7.3 x 101 |
Note: Some values were not available in the cited literature.
Table 2: Inhibition Constants for Penem Inhibitors against OXA-1 and OXA-24
| Enzyme | Inhibitor | Ki (nM) | IC50 (nM) |
| OXA-1 | Penem 1 | 250 ± 50 | 30 ± 5 |
| OXA-1 | Penem 3 | 150 ± 30 | 25 ± 5 |
| OXA-24 | Penem 1 | 80 ± 20 | 150 ± 30 |
| OXA-24 | Penem 3 | 60 ± 10 | 120 ± 20 |
Data extracted from a study on the inhibition mechanisms of OXA-1 and OXA-24.
Experimental Protocols
Protocol 1: Determination of Steady-State Kinetic Parameters using Spectrophotometry
This protocol details the most common method for determining the Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) for OXA-1 using a chromogenic substrate, such as nitrocefin.
Principle:
The hydrolysis of the β-lactam ring in nitrocefin by OXA-1 results in a color change from yellow to red, which can be monitored by measuring the change in absorbance at a specific wavelength (typically 482-496 nm). The initial velocity of the reaction is measured at various substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.
Materials:
-
Purified OXA-1 enzyme
-
Nitrocefin
-
50 mM Sodium Phosphate buffer, pH 7.2, supplemented with 20 mM NaHCO3
-
UV-Visible Spectrophotometer (e.g., Agilent 8453 diode array spectrophotometer)
-
Cuvettes
-
Pipettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of purified OXA-1 enzyme of known concentration in the assay buffer.
-
Prepare a stock solution of nitrocefin in DMSO and then dilute it to various concentrations in the assay buffer.
-
-
Enzyme Assay:
-
Set the spectrophotometer to the maximum absorbance wavelength for hydrolyzed nitrocefin (e.g., 482 nm).
-
Equilibrate the assay buffer and enzyme solution to the desired temperature (e.g., 25°C).
-
In a cuvette, add the assay buffer and the desired concentration of nitrocefin.
-
Initiate the reaction by adding a small, known amount of the OXA-1 enzyme solution to the cuvette and mix quickly.
-
Immediately start recording the absorbance at regular time intervals (e.g., every second for 1-5 minutes).
-
-
Data Analysis:
-
Calculate the initial velocity (v0) of the reaction from the linear portion of the absorbance versus time plot, using the Beer-Lambert law (ΔA = εcl), where ε is the molar extinction coefficient for hydrolyzed nitrocefin.
-
Repeat the assay for a range of nitrocefin concentrations.
-
Plot the initial velocities (v0) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Henri-Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using a non-linear least-squares regression analysis to determine the values of Km and Vmax.
-
Calculate the catalytic constant (kcat) from the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
-
The catalytic efficiency of the enzyme is then determined by the ratio kcat/Km.
-
Protocol 2: Determination of Inhibition Constants (Ki and IC50)
This protocol describes how to determine the inhibitory potency of a compound against OXA-1.
Principle:
The inhibitory activity of a compound is assessed by measuring the rate of nitrocefin hydrolysis by OXA-1 in the presence of varying concentrations of the inhibitor. The data can be used to determine the IC50 (the concentration of inhibitor that reduces enzyme activity by 50%) and the Ki (the inhibition constant).
Materials:
-
All materials from Protocol 1
-
Inhibitor compound of interest
Procedure for IC50 Determination:
-
Follow the enzyme assay procedure described in Protocol 1, using a fixed, non-saturating concentration of nitrocefin (e.g., at or below the Km value).
-
Perform the assay in the presence of a range of concentrations of the inhibitor.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Procedure for Ki Determination (Competitive Inhibition):
-
Measure the initial velocities of the OXA-1-catalyzed reaction at various nitrocefin concentrations in the absence and presence of different fixed concentrations of the inhibitor.
-
Assuming a competitive mode of inhibition, the initial velocity (v0) can be described by the equation: v0 = (Vmax * [S]) / (Km(1 + [I]/Ki) + [S]), where [I] is the inhibitor concentration.
-
The Ki value can be determined by a non-linear fit of the data to this equation or through graphical methods such as a Dixon plot.
-
For a more accurate determination, the apparent Km (Km,app) can be calculated at each inhibitor concentration from a Lineweaver-Burk plot. A secondary plot of Km,app versus [I] will yield a straight line with a slope of Km/Ki and a y-intercept of Km.
Visualizations
Caption: Experimental workflow for determining OXA-1 kinetic parameters.
References
- 1. OXA β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Basis of OXA-48-like β-lactamases Hydrolysis of Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Different Inhibition Mechanisms of OXA-1 and OXA-24 β-Lactamases Are Determined by the Stability of Active Site Carboxylated Lysine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Generation and Characterization of OXA-1 Producing Escherichia coli for Antimicrobial Research
References
- 1. scispace.com [scispace.com]
- 2. academic.oup.com [academic.oup.com]
- 3. OXA-1 β-lactamase and non-susceptibility to penicillin/β-lactamase inhibitor combinations among ESBL-producing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of OXA-1 β-Lactamase Gene of Klebsiella pneumoniae from Blood Stream Infections (BSI) by Conventional PCR and In-Silico Analysis to Understand the Mechanism of OXA Mediated Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of OXA-1 Positive Isolates
Audience: Researchers, scientists, and drug development professionals.
Introduction
OXA-1 is a Class D β-lactamase that confers resistance to penicillins and is often found in Gram-negative bacteria, particularly Escherichia coli and Klebsiella pneumoniae.[1][2] While it only weakly hydrolyzes cephalosporins, its clinical significance is amplified by its frequent co-occurrence with other resistance mechanisms, such as extended-spectrum β-lactamases (ESBLs).[3][4] This co-expression complicates antimicrobial susceptibility testing (AST) and can lead to therapeutic failures, particularly with β-lactam/β-lactamase inhibitor combinations. These application notes provide detailed protocols for the identification and characterization of OXA-1-producing isolates.
Challenges in Susceptibility Testing for OXA-1 Positive Isolates
The presence of the blaOXA-1 gene is a significant factor in reduced susceptibility to penicillin/β-lactamase inhibitor combinations.[4] A primary challenge in the clinical laboratory is the accurate and reproducible susceptibility testing of piperacillin-tazobactam against isolates harboring OXA-1. Minimum Inhibitory Concentrations (MICs) for piperacillin-tazobactam in OXA-1 producers often cluster around the susceptibility breakpoint, leading to variable results depending on the testing methodology used. For instance, the modal MIC for piperacillin/tazobactam can increase from 2 mg/L in the absence of blaOXA-1 to 8 or 16 mg/L in its presence.
Data Presentation: Antimicrobial Susceptibility Profiles
The following tables summarize the antimicrobial resistance patterns observed in OXA-1 positive isolates from various studies. This data highlights the typical resistance profiles and the impact of OXA-1 on different classes of antibiotics.
Table 1: Antimicrobial Resistance of OXA-1 Positive Klebsiella pneumoniae Isolates from Bloodstream Infections
| Antimicrobial Agent | Resistance Percentage (%) |
| Piperacillin/Tazobactam | 100 |
| Levofloxacin | 91.6 |
| Amikacin | 75 |
| Cefoxitin | 50 |
| Ertapenem | 25 |
| Imipenem | 16.6 |
| Meropenem | 16.6 |
| Tigecycline | 0 |
Table 2: Modal MIC Shift in ESBL-producing Escherichia coli with Co-carriage of blaOXA-1
| Antimicrobial Agent | Modal MIC without blaOXA-1 (mg/L) | Modal MIC with blaOXA-1 (mg/L) |
| Piperacillin/Tazobactam | 2 | 8 or 16 |
| Amoxicillin/Clavulanate | 4 or 8 | 16 |
Experimental Protocols
Phenotypic Detection of β-Lactamase Production (General Screen)
This protocol describes a general method to detect the presence of β-lactamase enzymes. It is not specific for OXA-1 but can be used as an initial screening step. The chromogenic cephalosporin nitrocefin is a common substrate used for this purpose.
Principle: β-lactamase enzymes hydrolyze the β-lactam ring of nitrocefin, resulting in a distinct color change from yellow to red.
Materials:
-
Nitrocefin-impregnated disks (e.g., Cefinase disks)
-
Sterile distilled water
-
Sterile loop or applicator stick
-
Petri dish or microscope slide
-
Bacterial colonies from a fresh (18-24 hour) culture
Procedure:
-
Place a nitrocefin disk onto a clean microscope slide or into an empty petri dish.
-
Add one drop of sterile distilled water to moisten the disk.
-
Using a sterile loop, pick several well-isolated colonies of the test organism and smear them onto the surface of the disk.
-
Observe the disk for a color change.
Interpretation of Results:
-
Positive: A rapid change in color from yellow to red/pink indicates the presence of β-lactamase. For most organisms, this occurs within 5-10 minutes. For Staphylococcus species, it may take up to an hour.
-
Negative: No color change within the recommended time frame indicates the absence of detectable β-lactamase activity.
Molecular Detection of the blaOXA-1 Gene by Conventional PCR
This protocol provides a method for the specific detection of the blaOXA-1 gene, which is the gold standard for confirming the presence of this resistance determinant.
Principle: Polymerase Chain Reaction (PCR) is used to amplify a specific DNA sequence of the blaOXA-1 gene from the bacterial genome. The amplified product is then visualized using gel electrophoresis.
Materials:
-
Bacterial DNA extract
-
blaOXA-1 specific primers (Forward and Reverse)
-
PCR master mix (containing Taq polymerase, dNTPs, buffer, and MgCl₂)
-
Nuclease-free water
-
Thermocycler
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
DNA ladder
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
a) DNA Extraction:
-
Inoculate a single colony of the test organism into 5 ml of nutrient broth and incubate for 16–18 hours.
-
Extract genomic DNA using a commercial DNA extraction kit or a standard boiling lysis method.
b) PCR Amplification:
-
Prepare the PCR reaction mixture in a PCR tube on ice. A typical 25 µL reaction would include:
-
5 µL of PCR Master Mix (2X)
-
1 µL of Forward Primer (10 pmol)
-
1 µL of Reverse Primer (10 pmol)
-
2 µL of DNA template (approx. 50 ng)
-
16 µL of Nuclease-free water
-
-
Include a positive control (DNA from a known blaOXA-1 positive strain) and a negative control (nuclease-free water instead of DNA template).
-
Place the PCR tubes in a thermocycler and run the following program (annealing temperature may need optimization based on primers used):
-
Initial Denaturation: 94°C for 5 minutes
-
30 Cycles of:
-
Denaturation: 94°C for 1 minute
-
Annealing: 50-60°C for 1 minute (primer-dependent)
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
c) Gel Electrophoresis:
-
Prepare a 1.5% (w/v) agarose gel in 1X TAE buffer.
-
Mix the PCR products with DNA loading dye.
-
Load the samples and a DNA ladder into the wells of the gel.
-
Run the gel at 85V for 1-1.5 hours.
-
Visualize the DNA bands under UV light.
Interpretation of Results:
-
Positive: The presence of a DNA band of the expected size for the blaOXA-1 amplicon in the test sample and the positive control lane.
-
Negative: The absence of a band of the expected size in the test sample lane. The positive control should show a band, and the negative control should be clear.
Visualizations
Caption: Workflow for Phenotypic and Molecular Detection of OXA-1.
Caption: Logic for Interpreting AST Results for OXA-1 Isolates.
References
- 1. Prevalence of Transferable OXA-1 β-Lactamase Associated with Carbapenem-Resistant Klebsiella pneumoniae Isolates in Iraq - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 2. uniprot.org [uniprot.org]
- 3. Detection of OXA-1 β-Lactamase Gene of Klebsiella pneumoniae from Blood Stream Infections (BSI) by Conventional PCR and In-Silico Analysis to Understand the Mechanism of OXA Mediated Resistance | PLOS One [journals.plos.org]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Epidemiological Studies of the blaOXA-1 Gene Using DNA Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and global dissemination of antibiotic resistance represent a significant threat to public health. The blaOXA-1 gene, encoding an OXA-1 β-lactamase, is a key contributor to resistance against penicillins and is frequently associated with resistance to β-lactam-β-lactamase inhibitor combinations[1]. Epidemiological surveillance of blaOXA-1 is crucial for understanding its prevalence, tracking its spread, and informing infection control strategies and drug development efforts. DNA probes offer a specific and reliable method for the detection and characterization of the blaOXA-1 gene in bacterial isolates.[2]
These application notes provide detailed protocols for the use of DNA probes in the epidemiological investigation of the blaOXA-1 gene, including probe design, labeling, and various hybridization techniques.
Data Presentation: Prevalence and Resistance Profiles
Quantitative data from various epidemiological studies are summarized below to provide an overview of the prevalence of the blaOXA-1 gene and the associated antibiotic resistance patterns in key clinical pathogens.
Table 1: Prevalence of the blaOXA-1 Gene in Clinical Isolates of Escherichia coli
| Region/Country | Year of Study | Number of Isolates | Prevalence of blaOXA-1 (%) | Co-carriage with blaCTX-M-15 (%) | Reference |
| Sweden | 2001-2006 | 293 (ESBL-producing) | 50.9 | 100 | [3] |
| Iran | Not Specified | 160 | 45.0 (in ESBL-producing) | Not Specified | [4] |
| Global (Genomic Data) | Pre-2023 | 2845 (blaOXA-1-carrying K. pneumoniae) | Not Applicable | Not Specified | [5] |
| Italy | Not Specified | 3 | 100 (in NDM-5 co-producers) | 66.7 |
Table 2: Prevalence of the blaOXA-1 Gene in Clinical Isolates of Klebsiella pneumoniae
| Region/Country | Year of Study | Number of Isolates | Prevalence of blaOXA-1 (%) | Specimen Source | Reference |
| India | 2007-2010 | 59 (piperacillin/tazobactam resistant) | 20.3 | Bloodstream Infections | |
| Iraq | 2011 | 17 (carbapenem resistant) | 76.5 | Various Clinical | |
| Iraq | 2014-2015 | 2 (carbapenem resistant) | 100 | Clinical and Environmental | |
| Iraq | 2020 | 50 | 66.7 | Various Clinical |
Table 3: Antibiotic Resistance Profiles of blaOXA-1-Positive Klebsiella pneumoniae Isolates from Bloodstream Infections in India
| Antibiotic | Resistance Rate (%) |
| Piperacillin/Tazobactam | 100 |
| Levofloxacin | 91.6 |
| Amikacin | 75.0 |
| Cefoxitin | 50.0 |
| Ertapenem | 25.0 |
| Imipenem | 16.6 |
| Meropenem | 16.6 |
| Tigecycline | 0 |
Data sourced from a study on 12 blaOXA-1 positive K. pneumoniae isolates.
Experimental Protocols
I. DNA Probe Design and Synthesis
For the specific detection of the blaOXA-1 gene, a custom oligonucleotide probe is recommended. The following 30-mer oligonucleotide probe has been designed based on the conserved regions of the blaOXA-1 gene sequence (GenBank accession number: X13861.1).
-
Probe Sequence (OXA-1-P1): 5'- GCACTTTTCAGCAGTTGCTCTTCGTTTTTG -3'
-
Target Gene: blaOXA-1
-
Length: 30 bp
-
G+C Content: 40%
-
Melting Temperature (Tm): ~65°C (calculated using the Wallace rule)
This probe should be synthesized with a 5' or 3' amine modification to allow for subsequent labeling with biotin or digoxigenin.
II. Non-Radioactive DNA Probe Labeling
Non-radioactive labeling methods are safer and more convenient than radioactive methods. Biotin and digoxigenin (DIG) are two commonly used haptens for probe labeling.
This protocol is for the 3'-end labeling of an amine-modified oligonucleotide probe with biotin.
Materials:
-
Amine-modified OXA-1-P1 probe
-
Biotin-NHS ester
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
Nuclease-free water
-
Ethanol
-
3 M Sodium Acetate (pH 5.2)
Procedure:
-
Resuspend the amine-modified oligonucleotide probe in nuclease-free water to a final concentration of 1 µg/µL.
-
In a microcentrifuge tube, mix 10 µL of the probe solution with 40 µL of 0.1 M sodium bicarbonate buffer.
-
Dissolve 1 mg of Biotin-NHS ester in 100 µL of anhydrous DMSO.
-
Add 5 µL of the biotin solution to the probe solution.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
Precipitate the labeled probe by adding 0.1 volumes of 3 M sodium acetate and 2.5 volumes of cold absolute ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant and wash the pellet with 70% ethanol.
-
Air-dry the pellet and resuspend it in 20 µL of nuclease-free water.
-
Store the biotin-labeled probe at -20°C.
This protocol describes the 3'-end labeling of an amine-modified oligonucleotide probe with digoxigenin.
Materials:
-
Amine-modified OXA-1-P1 probe
-
DIG-NHS ester
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
Nuclease-free water
-
Ethanol
-
3 M Sodium Acetate (pH 5.2)
Procedure:
-
Follow steps 1 and 2 from the biotin labeling protocol.
-
Dissolve 1 mg of DIG-NHS ester in 100 µL of anhydrous DMSO.
-
Add 5 µL of the DIG solution to the probe solution.
-
Follow steps 5 to 11 from the biotin labeling protocol.
III. Colony Hybridization
Colony hybridization is a method to screen a large number of bacterial colonies for the presence of the blaOXA-1 gene.
Materials:
-
Bacterial colonies on agar plates
-
Nylon or nitrocellulose membranes
-
Whatman 3MM paper
-
Denaturation solution (0.5 M NaOH, 1.5 M NaCl)
-
Neutralization solution (0.5 M Tris-HCl pH 7.5, 1.5 M NaCl)
-
2x SSC (0.3 M NaCl, 0.03 M Sodium Citrate)
-
Pre-hybridization buffer (e.g., DIG Easy Hyb)
-
Hybridization buffer with labeled OXA-1-P1 probe
-
Washing buffers (e.g., 2x SSC with 0.1% SDS, 0.5x SSC with 0.1% SDS)
-
Detection reagents (e.g., Streptavidin-AP conjugate and NBT/BCIP for biotin-labeled probes; Anti-DIG-AP conjugate and NBT/BCIP for DIG-labeled probes)
Procedure:
-
Grow bacterial colonies on an agar plate to a diameter of 1-2 mm.
-
Place a sterile nylon or nitrocellulose membrane onto the agar surface to lift the colonies. Mark the membrane and the plate for orientation.
-
Lyse the bacterial cells and denature the DNA by placing the membrane (colony side up) on a series of Whatman papers saturated with denaturation solution (5 min), neutralization solution (5 min), and 2x SSC (5 min).
-
Air-dry the membrane and fix the DNA by UV cross-linking or baking at 80°C for 30 minutes.
-
Pre-hybridize the membrane in pre-hybridization buffer for at least 1 hour at the hybridization temperature (e.g., 42°C for DIG Easy Hyb).
-
Denature the labeled OXA-1-P1 probe by heating at 95°C for 5 minutes and then quickly chilling on ice.
-
Add the denatured probe to fresh, pre-warmed hybridization buffer and incubate the membrane overnight at the hybridization temperature.
-
Wash the membrane with a series of washing buffers to remove the unbound probe. For example, two 5-minute washes in 2x SSC, 0.1% SDS at room temperature, followed by two 15-minute washes in 0.5x SSC, 0.1% SDS at the hybridization temperature.
-
Detect the hybridized probe using the appropriate detection reagents according to the manufacturer's instructions.
-
Identify positive colonies by aligning the signals on the membrane with the original agar plate.
IV. Southern Blotting
Southern blotting is used to detect the blaOXA-1 gene within the genomic or plasmid DNA of bacterial isolates and to determine its genetic context (e.g., plasmid size).
Materials:
-
Genomic or plasmid DNA from bacterial isolates
-
Restriction enzymes
-
Agarose gel electrophoresis system
-
Depurination solution (0.25 M HCl)
-
Denaturation solution (0.5 M NaOH, 1.5 M NaCl)
-
Neutralization solution (0.5 M Tris-HCl pH 7.5, 1.5 M NaCl)
-
20x SSC
-
Nylon membrane
-
Hybridization and detection reagents (as for colony hybridization)
Procedure:
-
Digest 5-10 µg of genomic or plasmid DNA with an appropriate restriction enzyme (e.g., EcoRI, HindIII) overnight.
-
Separate the DNA fragments by agarose gel electrophoresis.
-
Depurinate the DNA by soaking the gel in 0.25 M HCl for 15 minutes (for fragments >10 kb).
-
Denature the DNA by soaking the gel in denaturation solution for 30 minutes.
-
Neutralize the gel by soaking in neutralization solution for 30 minutes.
-
Transfer the DNA from the gel to a nylon membrane using capillary transfer with 10x SSC overnight.
-
Fix the DNA to the membrane by UV cross-linking or baking at 80°C for 2 hours.
-
Follow steps 5 to 9 from the colony hybridization protocol for pre-hybridization, hybridization, washing, and detection.
Visualizations
Caption: Experimental workflow for blaOXA-1 gene detection using DNA probes.
Caption: Genetic context and transmission pathways of the blaOXA-1 gene.
References
Crystallographic Analysis of OXA-1 Enzyme: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the crystallographic analysis of the OXA-1 β-lactamase, a key enzyme in antibiotic resistance. This document is intended to guide researchers through the process of determining the three-dimensional structure of OXA-1, both in its apo form and in complex with potential inhibitors, to facilitate structure-based drug design.
Introduction
OXA-1 is a class D β-lactamase that confers resistance to a broad spectrum of β-lactam antibiotics, particularly oxacillin.[1][2] Understanding its three-dimensional structure is paramount for the development of novel inhibitors that can overcome this resistance mechanism. X-ray crystallography provides atomic-level insights into the enzyme's active site, catalytic mechanism, and interactions with substrates and inhibitors. This information is invaluable for the rational design of new therapeutic agents.
The catalytic mechanism of OXA-1, like other class D β-lactamases, is distinguished by the crucial role of a carboxylated lysine residue (Lys70) in the active site, which acts as a general base for both acylation and deacylation steps.[1] The crystallographic structure of the Escherichia coli OXA-1 β-lactamase has been determined at high resolution, revealing a monomeric protein, in contrast to the dimeric nature of other OXA enzymes like OXA-10.[3]
Data Presentation
The following tables summarize key quantitative data from crystallographic studies of the OXA-1 enzyme.
Table 1: Crystallographic Data and Refinement Statistics for Apo and Ligand-Bound OXA-1 Structures
| PDB ID | Description | Resolution (Å) | Space Group | Unit Cell Parameters (a, b, c in Å; α, β, γ in °) | R-work / R-free |
| 1M6K | Apo OXA-1 | 1.50 | P1 | a=36.0, b=51.6, c=72.9, α=70.2, β=84.1, γ=81.5 | 0.182 / 0.203 |
| 3ISG | OXA-1 in complex with doripenem | 1.40 | P1 | a=36.1, b=51.8, c=73.2, α=70.2, β=84.1, γ=81.4 | 0.184 / 0.206 |
| 4MLL | Deacylation-deficient mutant (K70D) of OXA-1 in complex with oxacillin | 1.37 | P1 | a=36.0, b=51.7, c=72.9, α=70.2, β=84.1, γ=81.5 | 0.163 / 0.196 |
Table 2: Kinetic Parameters for OXA-1 Hydrolysis of Various β-Lactam Substrates
| Substrate | KM (µM) | kcat (s-1) |
| Oxacillin | 31 | 577 |
| Ampicillin | 31 | 357 |
| Cephaloridine | 80 | 16 |
| Nitrocefin | 9 | 94 |
Data presented in the tables were compiled from publicly available information.[2]
Experimental Protocols
The following protocols provide a detailed methodology for the crystallographic analysis of the OXA-1 enzyme, from gene cloning to structure determination.
Protocol 1: Gene Cloning, Expression, and Protein Purification of OXA-1
-
Gene Cloning:
-
The blaOXA-1 gene is amplified by PCR from a suitable source, such as a clinical isolate of E. coli.
-
Appropriate restriction sites (e.g., NdeI and BamHI) are incorporated into the PCR primers.
-
The amplified gene is ligated into an expression vector, such as pET12a(+)-KM or pET-28a.
-
The resulting plasmid is transformed into a cloning host (e.g., E. coli DH5α) for sequence verification.
-
-
Protein Expression:
-
The verified plasmid is transformed into an expression host, typically E. coli BL21(DE3).
-
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin).
-
The starter culture is grown overnight at 37°C with shaking.
-
A large-scale culture is inoculated with the overnight culture and grown at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
The culture is then incubated for a further 16-20 hours at a reduced temperature (e.g., 22-28°C) to enhance soluble protein expression.
-
-
Cell Lysis and Protein Purification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Cells are lysed by sonication or high-pressure homogenization on ice.
-
The lysate is clarified by centrifugation to remove cell debris.
-
If a His-tagged construct is used, the supernatant is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed with the lysis buffer containing a low concentration of imidazole (e.g., 20 mM).
-
The protein is eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Further purification is achieved by size-exclusion chromatography to remove aggregates and ensure homogeneity.
-
Protein purity is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer or a protein assay (e.g., Bradford or BCA).
-
Protocol 2: Crystallization of OXA-1
-
Protein Preparation for Crystallization:
-
The purified OXA-1 protein is concentrated to 5-10 mg/mL in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5).
-
The protein solution should be filtered through a 0.22 µm filter to remove any precipitates.
-
-
Crystallization Screening:
-
Initial crystallization conditions are screened using commercially available sparse-matrix screens.
-
The hanging-drop or sitting-drop vapor diffusion method is commonly used.
-
-
Hanging-Drop Vapor Diffusion Method:
-
A 1-2 µL drop of the concentrated protein solution is mixed with an equal volume of the reservoir solution on a siliconized coverslip.
-
The coverslip is inverted and sealed over a well containing 500 µL of the reservoir solution.
-
A known successful crystallization condition for OXA-1 is a reservoir solution containing 10-15% (w/v) PEG 8000 and 0.05 M HEPES buffer at pH 7.5.
-
Trays are incubated at a constant temperature, typically 20°C.
-
Crystals usually appear within a few days to a week.
-
Protocol 3: X-ray Diffraction Data Collection and Processing
-
Crystal Harvesting and Cryo-protection:
-
Crystals are carefully harvested from the drop using a nylon loop.
-
For data collection at cryogenic temperatures (100 K), the crystal is briefly soaked in a cryoprotectant solution to prevent ice formation. The cryoprotectant is typically the reservoir solution supplemented with 20-25% (v/v) glycerol or ethylene glycol.
-
The crystal is then flash-cooled in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Data is collected at a synchrotron beamline or with a home-source X-ray diffractometer.
-
A series of diffraction images are recorded as the crystal is rotated in the X-ray beam.
-
Data collection parameters such as exposure time, oscillation range, and detector distance are optimized to obtain a complete dataset with good resolution and signal-to-noise ratio.
-
-
Data Processing:
-
The diffraction images are processed using software packages such as HKL-2000, MOSFLM, or XDS.
-
This involves indexing the diffraction spots, integrating their intensities, and scaling the data from all images.
-
The output is a file containing the unique reflection intensities and their standard deviations.
-
Visualizations
The following diagrams illustrate the experimental workflow for the crystallographic analysis of OXA-1 and its catalytic mechanism.
References
Application Notes and Protocols: Cloning and Expression of the blaOXA-1 Gene from Plasmids
Audience: Researchers, scientists, and drug development professionals.
Introduction The OXA-1 β-lactamase (blaOXA-1) is a plasmid-borne enzyme that confers resistance to penicillins and is notably resistant to inhibition by β-lactamase inhibitors like clavulanic acid and tazobactam.[1] Its prevalence in clinically significant Gram-negative bacteria, such as Klebsiella pneumoniae and Escherichia coli, and its frequent association with extended-spectrum β-lactamases (ESBLs) like CTX-M-15, contribute significantly to multidrug resistance in these pathogens.[1][2] The production of OXA-1 can lead to resistance against β-lactam/β-lactamase inhibitor combinations, posing a challenge to current therapeutic strategies.[1]
These application notes provide a comprehensive set of protocols for the isolation, cloning, expression, and purification of the OXA-1 β-lactamase. The successful production of purified OXA-1 enzyme is essential for biochemical assays, inhibitor screening, and structural biology studies aimed at developing novel antimicrobial agents to combat this resistance mechanism.
Experimental Workflow and Signaling
The overall experimental workflow for cloning and expressing the blaOXA-1 gene is depicted below. The process begins with the isolation of plasmid DNA from a resistant bacterial strain and culminates in the purification and characterization of the active OXA-1 enzyme.
Figure 1: Workflow for Cloning and Expression of blaOXA-1.
Data Presentation
Quantitative data related to the molecular biology and biochemistry of OXA-1 are summarized in the tables below.
Table 1: PCR Primers for blaOXA-1 Amplification
| Primer Name | Sequence (5' - 3') | Target | Reference |
|---|---|---|---|
| blaOXA-1 Forward | TTTTCTGTTGTTTGGGTTTT | blaOXA-1 Gene | [1] |
| blaOXA-1 Reverse | TTTCTTGGCTTTTATGCTTG | blaOXA-1 Gene | |
| OXA-1_F_(4)-128 | TATCTACAGCAGCGCCAGTG | blaOXA-1 Gene |
| OXA-1_R_(4)-128 | CGCATCAAATGCCATAAGTG | blaOXA-1 Gene | |
Table 2: Representative Antimicrobial Resistance Profile of blaOXA-1-Positive K. pneumoniae Data derived from clinical isolates expressing OXA-1. Susceptibility can vary based on co-expression of other resistance genes.
| Antimicrobial Agent | Resistance Percentage (%) | Reference |
|---|---|---|
| Piperacillin/Tazobactam | 100% | |
| Levofloxacin | 91.6% | |
| Amikacin | 75% | |
| Cefoxitin | 50% | |
| Ertapenem | 25% | |
| Imipenem | 16.6% | |
| Meropenem | 16.6% |
| Tigecycline | 0% | |
Table 3: Substrate Hydrolysis Profile of OXA-1 Beta-Lactamase OXA-1 exhibits strong hydrolytic activity against penicillins but weaker activity against cephalosporins.
| Substrate Class | Hydrolytic Activity | Key Substrates | Reference |
|---|---|---|---|
| Penicillins | Strong | Ampicillin, Oxacillin, Piperacillin | |
| Ureidopenicillins | Significant | Piperacillin | |
| Narrow-Spectrum Cephalosporins | Weak | Cefazolin, Cefuroxime | |
| Broad-Spectrum Cephalosporins | Low | Cefepime, Cefpirome |
| Carbapenems | Very Low / None | Imipenem, Meropenem | |
Table 4: IC50 Values of Common Beta-Lactamase Inhibitors OXA-1 is known for its resistance to classic inhibitors. Data for other enzymes are provided for comparison.
| Inhibitor | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| Clavulanic Acid | KPC-2 | 1,200 | |
| Tazobactam | KPC-2 | 1,100 | |
| Avibactam | KPC-2 | 8.8 | |
| Relebactam | KPC-2 | 230 |
| QPX7728 | Class A ESBLs | 1-3 | |
Experimental Protocols
Protocol 1: Plasmid DNA Isolation from a blaOXA-1-Positive Strain
This protocol describes the extraction of plasmid DNA from a bacterial culture, such as K. pneumoniae or E. coli, identified as carrying the blaOXA-1 gene.
-
Inoculation: Inoculate a single colony of the blaOXA-1-positive strain into 5 mL of Luria-Bertani (LB) broth containing an appropriate selective antibiotic. Incubate overnight at 37°C with shaking.
-
Cell Harvesting: Pellet 1.5 mL of the overnight culture by centrifugation at 8,000 rpm for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 250 µL of Resuspension Buffer (e.g., Buffer P1 from a commercial kit) containing RNase A. Vortex until the pellet is fully resuspended.
-
Lysis: Add 250 µL of Lysis Buffer (e.g., Buffer P2). Mix gently by inverting the tube 4-6 times and incubate at room temperature for 5 minutes. Do not vortex, as this can shear genomic DNA.
-
Neutralization: Add 350 µL of Neutralization Buffer (e.g., Buffer N3). Mix immediately and thoroughly by inverting the tube until the lysate forms a white precipitate.
-
Clarification: Centrifuge at 13,000 rpm for 10 minutes to pellet cell debris and precipitated genomic DNA.
-
Binding: Carefully transfer the supernatant to a spin column placed in a collection tube. Centrifuge for 1 minute at 13,000 rpm. Discard the flow-through.
-
Washing: Add 750 µL of Wash Buffer (e.g., Buffer PE) to the spin column and centrifuge for 1 minute. Discard the flow-through. Centrifuge again for an additional 1 minute to remove any residual wash buffer.
-
Elution: Place the spin column in a clean 1.5 mL microcentrifuge tube. Add 50 µL of Elution Buffer (or nuclease-free water) to the center of the membrane. Incubate at room temperature for 1 minute, then centrifuge for 1 minute to elute the plasmid DNA.
-
Quantification: Determine the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
Protocol 2: PCR Amplification of the blaOXA-1 Gene
This protocol amplifies the full coding sequence of blaOXA-1 from the isolated plasmid DNA.
-
Reaction Setup: Prepare the PCR master mix in a sterile PCR tube on ice. For a 25 µL reaction:
-
5X PCR Buffer: 5 µL
-
dNTP Mix (10 mM each): 0.5 µL
-
Forward Primer (10 µM, see Table 1): 1 µL
-
Reverse Primer (10 µM, see Table 1): 1 µL
-
Plasmid DNA Template (10-50 ng): 1 µL
-
Taq DNA Polymerase: 0.25 µL
-
Nuclease-Free Water: to 25 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5-15 minutes
-
30-40 Cycles:
-
Denaturation: 94-95°C for 15-30 seconds
-
Annealing: 55-59°C for 20-30 seconds
-
Extension: 72°C for 30-60 seconds
-
-
Final Extension: 72°C for 5 minutes
-
-
Verification: Analyze 5 µL of the PCR product on a 1% agarose gel stained with an intercalating dye. A successful amplification should yield a single band of the expected size for blaOXA-1 (approx. 800 bp).
-
Purification: Purify the remaining PCR product using a commercial PCR purification kit to remove primers, dNTPs, and polymerase.
Protocol 3: Cloning into an Expression Vector (pET-28a)
This protocol describes cloning the purified blaOXA-1 PCR product into the pET-28a vector, which adds an N-terminal His-tag for purification. Primers should be designed with appropriate restriction sites (e.g., NdeI and XhoI).
-
Restriction Digest:
-
Digest both the purified PCR product and the pET-28a vector with NdeI and XhoI restriction enzymes in separate reactions. Incubate at 37°C for 1-2 hours.
-
Heat-inactivate the enzymes (if applicable) or purify the digested products using a gel extraction or PCR cleanup kit.
-
-
Ligation:
-
Set up a ligation reaction with a 3:1 molar ratio of insert (blaOXA-1) to vector (pET-28a).
-
Add T4 DNA Ligase and its corresponding buffer.
-
Incubate at 16°C overnight or at room temperature for 2-4 hours.
-
-
Vector Dephosphorylation (Optional): To reduce vector self-ligation, treat the digested pET-28a vector with an alkaline phosphatase (e.g., CIP) prior to ligation.
Protocol 4: Transformation and Screening
-
Transformation:
-
Thaw a tube of chemically competent E. coli BL21(DE3) cells on ice.
-
Add 5-10 µL of the ligation reaction to the cells. Gently mix and incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45-60 seconds, then immediately return to ice for 2 minutes.
-
Add 900 µL of SOC medium and incubate at 37°C for 1 hour with gentle shaking.
-
Plate 100-200 µL of the cell suspension onto LB agar plates containing kanamycin (50 µg/mL) for pET-28a selection. Incubate overnight at 37°C.
-
-
Screening:
-
Perform colony PCR on several resulting colonies using the blaOXA-1 primers to screen for positive clones.
-
Inoculate positive colonies into LB broth with kanamycin for overnight culture and subsequent plasmid miniprep.
-
Verify the correct insert and orientation by Sanger sequencing of the purified plasmid.
-
Protocol 5: Overexpression of His-tagged OXA-1
-
Starter Culture: Inoculate a single verified colony into 20 mL of LB broth with kanamycin (50 µg/mL). Grow overnight at 37°C with shaking.
-
Large-Scale Culture: Transfer the overnight culture into 1 L of fresh LB broth with kanamycin.
-
Induction: Grow the culture at 37°C with shaking (250 rpm) until the optical density at 600 nm (OD600) reaches 0.5-0.6.
-
Induce Protein Expression: Add isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.6 mM.
-
Incubation: Continue to incubate the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-30°C) to improve protein solubility.
-
Harvesting: Harvest the cells by centrifugation at 5,000 rpm for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 6: Purification of His-tagged OXA-1
This protocol uses Immobilized Metal Affinity Chromatography (IMAC) to purify the His-tagged OXA-1 protein.
-
Cell Lysis:
-
Resuspend the cell pellet in 20 mL of Lysis Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail and lysozyme.
-
Incubate on ice for 30 minutes.
-
Sonicate the suspension on ice to lyse the cells completely (e.g., 8 cycles of 20-second pulses with 20-second pauses).
-
Centrifuge the lysate at 12,000 rpm for 30 minutes at 4°C to pellet insoluble debris.
-
-
Binding to Resin:
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified supernatant (containing the soluble His-tagged OXA-1) onto the column.
-
-
Washing:
-
Wash the column with 10 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the His-tagged OXA-1 protein with 5 column volumes of Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
-
Analysis and Storage:
-
Analyze the collected fractions by SDS-PAGE to assess purity and molecular weight (expected ~28 kDa).
-
Pool the purest fractions and dialyze against a suitable storage buffer (e.g., 20 mM HEPES, pH 7.5).
-
Determine the final protein concentration, aliquot, and store at -80°C. A yield of ~20-30 mg/L of culture can be expected.
-
References
Troubleshooting & Optimization
Technical Support Center: Detecting OXA-1-Mediated Resistance
Welcome to the technical support center for the detection of OXA-1-mediated antimicrobial resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is phenotypic detection of OXA-1-mediated resistance so challenging?
A1: Detecting OXA-1 resistance phenotypically is difficult primarily because the enzyme confers only a modest increase in the minimum inhibitory concentrations (MICs) for many β-lactam/β-lactamase inhibitor combinations. For piperacillin-tazobactam, OXA-1 expression often results in MICs between 8 to 16 μg/mL.[1] This range straddles the susceptible and intermediate clinical breakpoints set by organizations like the Clinical and Laboratory Standards Institute (CLSI), making interpretation difficult.[1][2] Standard broth microdilution (BMD) methods use 2-fold dilutions, which may not be precise enough to consistently differentiate these borderline MICs.[1]
Q2: My isolate shows an intermediate MIC for piperacillin-tazobactam. Does this indicate the presence of OXA-1?
A2: An intermediate MIC for piperacillin-tazobactam (e.g., 8 or 16 μg/mL) is suggestive of OXA-1, but not definitive.[1] This MIC range is a known characteristic of isolates expressing blaOXA-1, especially in conjunction with an Extended-Spectrum β-Lactamase (ESBL) like CTX-M-15. However, other resistance mechanisms can also produce similar MICs. Molecular methods, such as PCR, are required for definitive confirmation of the blaOXA-1 gene.
Q3: Are there any commercial molecular assays available for blaOXA-1 detection?
A3: Currently, there is a lack of commercially available molecular tests specifically for the detection of blaOXA-1. This limitation means that clinical and research laboratories often have to rely on phenotypic susceptibility testing as the primary screening method, followed by in-house developed and validated molecular assays like conventional or real-time PCR for confirmation.
Q4: Can I use a β-lactamase inhibitor synergy test to detect OXA-1?
A4: Standard synergy tests using inhibitors like clavulanic acid are generally not effective for detecting OXA-1. OXA-type β-lactamases are characterized by their poor inhibition by clavulanic acid. While these tests are useful for identifying ESBLs (which are often co-produced with OXA-1), they do not specifically indicate the presence of the OXA-1 enzyme itself.
Q5: What is the clinical significance of detecting blaOXA-1?
A5: The presence of blaOXA-1 is clinically significant as it confers resistance to penicillin/β-lactamase inhibitor combinations such as piperacillin/tazobactam and amoxicillin/clavulanate. This is particularly concerning because blaOXA-1 is frequently found alongside genes encoding ESBLs (e.g., blaCTX-M-15), leading to multidrug-resistant phenotypes. Accurate detection is crucial for appropriate antibiotic stewardship and effective patient treatment.
Troubleshooting Guides
Issue 1: Inconsistent Piperacillin-Tazobactam MIC Results
-
Question: My piperacillin-tazobactam MICs for the same isolate vary between experiments, sometimes falling into the susceptible category and other times intermediate. What could be the cause?
-
Answer: This variability is a known issue when testing isolates that harbor blaOXA-1.
-
Inherent Method Variability: The reference broth microdilution (BMD) method has an accepted variability of one 2-fold dilution. For an isolate with a true MIC between 8 and 16 μg/mL, it's possible to get a reading of 8 μg/mL (Susceptible) in one run and 16 μg/mL (Intermediate) in another.
-
Testing Method: Different testing methods can yield different results. For example, ETEST may produce slightly higher MICs than BMD. While ETEST has shown poor categorical agreement for blaOXA-1 positive isolates, it has a high negative predictive value (NPV), meaning a result of ≤4 µg/mL makes the presence of blaOXA-1 unlikely.
-
Recommendation: If you observe inconsistent MICs in the 8-16 μg/mL range, proceed with molecular testing (PCR) to confirm or rule out the presence of the blaOXA-1 gene.
-
Issue 2: Negative PCR Result for blaOXA-1 Despite a Resistant Phenotype
-
Question: My isolate is resistant to piperacillin-tazobactam, but my conventional PCR for blaOXA-1 is negative. What are the possible explanations?
-
Answer: Resistance to piperacillin-tazobactam is not exclusively caused by OXA-1. Consider the following possibilities:
-
Other Resistance Mechanisms: The resistance could be mediated by other β-lactamases that are not well-inhibited by tazobactam, hyperproduction of other β-lactamases (like TEM-1), or non-enzymatic mechanisms such as porin loss or efflux pump upregulation.
-
Primer Mismatch: The primer sequences used in your PCR may not be able to detect a novel variant of the blaOXA-1 gene. Check your primer design against a database of known β-lactamase sequences.
-
Technical PCR Issues: Standard PCR troubleshooting should be performed. Check your DNA template quality and concentration, ensure all PCR reagents (especially Taq polymerase and MgCl2) are active, and verify the annealing temperature of your thermal cycling program. Running an internal control is recommended to rule out PCR inhibition.
-
Quantitative Data Summary
Table 1: Piperacillin-Tazobactam MIC Distribution for ESBL-Producing E. coli With and Without blaOXA-1
| Enzyme Profile | MIC50 (mg/L) | MIC90 (mg/L) | Modal MIC (mg/L) | % Inhibited at ≤8 mg/L |
| OXA-1 Positive | 8 | 32 | 8 | 68.5% |
| OXA-1 Negative | 2 | 8 | 2 | 93.8% |
(Data sourced from a study on ESBL-producing E. coli clinical isolates)
Table 2: Performance of Phenotypic Methods for Differentiating Isolates with blaOXA-1
| Method | Metric | Isolates with blaOXA-1 | Isolates without blaOXA-1 |
| Broth Microdilution (BMD) | Categorical Agreement (CA) | 63.4% | 81.3% |
| ETEST vs. BMD Mode | Categorical Agreement (CA) | 50.0% | 80.5% |
| ETEST vs. BMD Mode | Essential Agreement (EA) | 69.5% | 88.1% |
| ETEST | Negative Predictive Value (NPV) | 94.1% | N/A |
(Data from a study evaluating E. coli and K. pneumoniae isolates)
Table 3: Resistance Profile of blaOXA-1-Positive K. pneumoniae
| Antimicrobial Agent | Resistance Percentage |
| Piperacillin/Tazobactam | 100% |
| Levofloxacin | 91.6% |
| Amikacin | 75% |
| Cefoxitin | 50% |
| Ertapenem | 25% |
| Imipenem | 16.6% |
| Meropenem | 16.6% |
(Data from a study on K. pneumoniae from blood stream infections)
Experimental Protocols
Protocol 1: Conventional PCR for Detection of the blaOXA-1 Gene
This protocol is adapted from methodologies described for the molecular detection of blaOXA-1.
-
DNA Extraction:
-
Culture the bacterial isolate overnight on an appropriate agar medium.
-
Suspend a single colony in 200 µL of sterile nuclease-free water.
-
Boil the suspension for 10 minutes to lyse the cells.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Use 2 µL of the supernatant as the DNA template for the PCR reaction.
-
-
PCR Master Mix Preparation (25 µL reaction volume):
-
20 mM Tris-HCl (pH 8.4)
-
50 mM KCl
-
1.5 mM MgCl₂
-
0.2 mM of each dNTP
-
10 pmol of Forward Primer: 5′- TTT TCT GTT GTT TGG GTT TT -3′
-
10 pmol of Reverse Primer: 5′- TTT CTT GGC TTT TAT GCT TG -3′
-
1.25 U of Taq DNA Polymerase
-
2 µL of DNA template
-
Add nuclease-free water to a final volume of 25 µL.
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 15 minutes.
-
35-40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing: 55°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Final Extension: 72°C for 5 minutes.
-
-
Analysis:
-
Visualize the PCR product (expected size: ~262 bp) on a 1.5% agarose gel stained with an appropriate nucleic acid stain.
-
Include a positive control (blaOXA-1 positive strain) and a negative control (nuclease-free water) in every run.
-
Protocol 2: Interpretation of Antimicrobial Susceptibility Testing (AST) Results
-
Perform AST: Conduct antimicrobial susceptibility testing using a standardized method such as broth microdilution or disk diffusion according to CLSI or EUCAST guidelines.
-
Obtain Results:
-
For broth microdilution, determine the MIC (the lowest concentration of the antibiotic that inhibits visible growth).
-
For disk diffusion, measure the diameter of the zone of inhibition in millimeters.
-
-
Interpret Results: Compare the obtained MIC value or zone diameter to the established clinical breakpoints for the specific antibiotic and bacterial species. The result is typically categorized as Susceptible (S), Intermediate (I), or Resistant (R).
-
Special Consideration for OXA-1:
-
Pay close attention to piperacillin-tazobactam results.
-
An MIC of ≤8 mg/L is generally considered susceptible by CLSI.
-
An MIC of 16 mg/L is often in the intermediate or susceptible-dose dependent (SDD) range.
-
If the MIC falls into this borderline range (8-16 mg/L), it should raise suspicion for the presence of blaOXA-1, especially if the isolate is also an ESBL-producer. In such cases, molecular confirmation is highly recommended.
-
Visualizations
Caption: Workflow for the detection of OXA-1-mediated resistance.
Caption: Troubleshooting logic for borderline piperacillin-tazobactam (TZP) MICs.
Caption: Relationship between co-carried resistance genes and phenotype.
References
optimizing PCR conditions for blaOXA-1 amplification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing Polymerase Chain Reaction (PCR) conditions for the amplification of the blaOXA-1 gene.
Troubleshooting Guide
This guide addresses common issues encountered during the PCR amplification of blaOXA-1.
Issue: No PCR Product or a Faint Band
| Potential Cause | Recommended Solution |
| Incorrect Annealing Temperature | The annealing temperature should be optimized, typically starting 5°C below the calculated melting temperature (Tm) of the primers.[1] A temperature gradient PCR can be performed to determine the optimal annealing temperature. For blaOXA-1, successful amplification has been reported with an annealing temperature of 55°C.[2][3] |
| Issues with PCR Reagents | Ensure all PCR components were added to the reaction mix.[4] Use high-quality reagents and avoid repeated freeze-thaw cycles of dNTPs and DNA polymerase.[5] Verify the quality of the template DNA; contaminants can inhibit the PCR reaction. |
| Suboptimal Primer Concentration | The optimal primer concentration typically ranges from 0.1 to 1.0 µM. High primer concentrations can lead to the formation of primer-dimers. |
| Insufficient Number of PCR Cycles | If the template concentration is low, an insufficient number of cycles may result in a low yield. The number of cycles can be increased, generally between 25-35 cycles is recommended. |
| Incorrect Extension Time | The extension time depends on the length of the target amplicon and the DNA polymerase used. A general guideline is to use an extension time of one minute per kilobase (kb) of the amplicon. |
Issue: Non-Specific Bands or Smearing on the Gel
| Potential Cause | Recommended Solution |
| Annealing Temperature is Too Low | A low annealing temperature can lead to non-specific binding of primers. Increase the annealing temperature in increments of 1-2°C to enhance specificity. |
| Excessive Template DNA | Too much template DNA can result in non-specific amplification. The recommended amount of genomic DNA is typically between 1-100 ng. |
| High Magnesium Chloride (MgCl2) Concentration | The concentration of MgCl2 is critical for Taq polymerase activity and primer annealing. While essential, excessive MgCl2 can decrease the specificity of the reaction. The optimal concentration is generally between 1.5 and 2.0 mM. |
| Primer-Dimer Formation | Primer-dimers can form due to complementarity between the primers, especially at their 3' ends. Primer design software should be used to check for potential self-dimerization and cross-dimerization. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended primer sequences for blaOXA-1 amplification?
A1: A commonly used and validated set of primers for the amplification of the blaOXA-1 gene is:
-
Forward Primer: 5'- TTTTCTGTTGTTTGGGTTTT -3'
-
Reverse Primer: 5'- TTTCTTGGCTTTTATGCTTG -3'
Q2: What is a standard PCR protocol for blaOXA-1 amplification?
A2: A reliable starting protocol for blaOXA-1 amplification is as follows. Note that optimization may be required based on your specific experimental conditions.
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 2-15 minutes | 1 |
| Denaturation | 94-95°C | 15-45 seconds | 30-35 |
| Annealing | 55°C | 30 seconds | |
| Extension | 72°C | 30-60 seconds | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | Indefinite |
Q3: How can I optimize the annealing temperature for my blaOXA-1 PCR?
A3: The optimal annealing temperature is crucial for specific and efficient amplification. A good starting point is 55°C. To fine-tune this, you can perform a gradient PCR where a range of temperatures (e.g., 50°C to 60°C) is tested simultaneously. The temperature that yields the strongest specific band with minimal non-specific products is the optimal annealing temperature.
Q4: What are the key components of the PCR master mix for blaOXA-1 amplification?
A4: A typical PCR master mix for a 25 µL reaction would include the following components. Concentrations may need to be optimized.
| Component | Recommended Concentration |
| PCR Buffer | 1X |
| dNTPs | 0.2 mM each |
| Forward Primer | 0.5 µM |
| Reverse Primer | 0.5 µM |
| MgCl2 | 1.5 mM |
| Taq DNA Polymerase | 1.25 Units |
| Template DNA | 1-100 ng |
| Nuclease-free water | To final volume |
Experimental Protocols
Standard PCR for blaOXA-1 Detection
This protocol outlines the steps for the conventional PCR amplification of the blaOXA-1 gene.
-
Prepare the PCR Master Mix: In a sterile microcentrifuge tube, prepare a master mix for the desired number of reactions, including a negative control (with no template DNA). Refer to the table in FAQ Q4 for recommended component concentrations.
-
Aliquot the Master Mix: Dispense the master mix into individual PCR tubes.
-
Add Template DNA: Add the appropriate amount of template DNA (e.g., extracted plasmid or genomic DNA) to each reaction tube. For the negative control, add nuclease-free water instead of template DNA.
-
Perform PCR: Place the PCR tubes in a thermal cycler and run the program outlined in FAQ Q2.
-
Analyze the PCR Products: After the PCR is complete, analyze the amplified products by agarose gel electrophoresis. A successful amplification of blaOXA-1 using the recommended primers will result in a DNA fragment of a specific size (the exact size depends on the primers used, for the recommended primers it is approximately 813 bp).
Visualizations
Caption: Workflow for blaOXA-1 PCR amplification.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Detection of OXA-1 β-Lactamase Gene of Klebsiella pneumoniae from Blood Stream Infections (BSI) by Conventional PCR and In-Silico Analysis to Understand the Mechanism of OXA Mediated Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 5. genscript.com [genscript.com]
Technical Support Center: Recombinant OXA-1 Protein Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of recombinant OXA-1 protein purification.
Frequently Asked Questions (FAQs)
Q1: What is the typical expression system for recombinant OXA-1?
A1: Recombinant OXA-1 is commonly expressed in Escherichia coli (E. coli), particularly strains like BL21(DE3).[1][2] This system is favored due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors.[3][4]
Q2: My OXA-1 protein is expressed, but the yield of soluble protein is very low. What is the likely cause?
A2: High-level expression of heterologous proteins in E. coli, including OXA-1, often leads to the formation of insoluble protein aggregates known as inclusion bodies.[5] This is a significant hurdle in recovering bioactive protein.
Q3: How can I improve the soluble expression of OXA-1?
A3: To enhance the yield of soluble OXA-1, consider the following strategies:
-
Lower Induction Temperature: Reducing the culture temperature (e.g., from 37°C to 30°C) after induction can slow down protein synthesis, which may promote proper folding and increase solubility.
-
Optimize Inducer Concentration: Titrating the concentration of the inducer (e.g., IPTG) can modulate the rate of protein expression, potentially reducing the formation of inclusion bodies.
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the correct folding of the target protein.
-
Choice of Expression Vector and Fusion Tags: Utilizing expression vectors with solubility-enhancing fusion tags, such as Maltose Binding Protein (MBP), can improve the solubility of the recombinant protein.
Q4: What is the general workflow for purifying recombinant OXA-1?
A4: The purification of recombinant OXA-1 typically involves cell lysis, recovery of the protein (either from the soluble fraction or from solubilized inclusion bodies), affinity chromatography, and often a subsequent polishing step like size-exclusion chromatography.
Troubleshooting Guides
Issue 1: Low or No Expression of OXA-1
| Possible Cause | Troubleshooting Step |
| Inefficient Induction | Verify the concentration and freshness of the inducing agent (e.g., IPTG). Optimize the induction time and temperature. |
| Plasmid Issues | Confirm the integrity of the OXA-1 expression plasmid by restriction digest and sequencing. |
| Codon Bias | The OXA-1 gene may contain codons that are rare in E. coli, leading to translational stalling. Consider codon optimization of the gene sequence for E. coli expression. |
| Protein Degradation | The expressed protein may be degraded by host cell proteases. Use protease-deficient E. coli strains (e.g., BL21(DE3) containing pLysS) and add protease inhibitors during cell lysis. |
Issue 2: OXA-1 is Expressed in Inclusion Bodies
| Possible Cause | Troubleshooting Step |
| High Expression Rate | Lower the induction temperature (e.g., 18-30°C) and reduce the inducer concentration to slow down protein synthesis and promote proper folding. |
| Improper Disulfide Bond Formation | The reducing environment of the E. coli cytoplasm can prevent the formation of necessary disulfide bonds. Consider expression in specialized strains that facilitate disulfide bond formation or secretion to the periplasm. |
| Protein Hydrophobicity | OXA-1 is a membrane protein and may be inherently prone to aggregation when overexpressed in the cytoplasm. |
| Suboptimal Culture Conditions | Ensure optimal aeration and nutrient composition of the growth medium. |
Issue 3: Poor Recovery from Inclusion Bodies
| Possible Cause | Troubleshooting Step |
| Incomplete Solubilization | Use strong denaturants like 6-8 M urea or 6 M guanidine hydrochloride. Ensure sufficient incubation time and temperature for complete solubilization. |
| Inefficient Refolding | Refolding is a critical step to regain biological activity. Employ methods like dialysis or rapid dilution to gradually remove the denaturant. The addition of refolding enhancers like L-arginine may be beneficial. |
| Protein Precipitation During Refolding | Optimize the refolding buffer conditions (pH, ionic strength, temperature) and protein concentration. A lower protein concentration during refolding can reduce aggregation. |
Issue 4: Low Yield After Affinity Chromatography (e.g., Ni-NTA)
| Possible Cause | Troubleshooting Step |
| His-tag is Inaccessible | If the His-tag is buried within the folded protein, it will not bind to the affinity resin. Perform purification under denaturing conditions (with urea or guanidine hydrochloride) to expose the tag. |
| Protein Eluted in Wash Steps | The imidazole concentration in the wash buffer may be too high, causing premature elution of the protein. Reduce the imidazole concentration in the wash buffer (e.g., to 1-5 mM). |
| Protein Not Eluting | The interaction between the His-tagged protein and the resin is too strong. Increase the imidazole concentration in the elution buffer or decrease the pH. |
| Nonspecific Binding of Contaminants | Endogenous E. coli proteins can bind nonspecifically to the affinity resin. Increase the stringency of the wash steps by adding a low concentration of imidazole (e.g., 10-20 mM) to the wash buffer. |
Experimental Protocols
Protocol 1: Expression of Recombinant His-tagged OXA-1 in E. coli
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the OXA-1 expression plasmid.
-
Starter Culture: Inoculate a single colony into 50 mL of Terrific Broth medium supplemented with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Dilute the overnight culture into 1 L of fresh medium to an optical density at 600 nm (OD600) of 0.4.
-
Induction: Grow the culture at 30°C to an OD600 of 0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Continue to incubate the culture for 4 hours at 30°C.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until further use.
Protocol 2: Purification of OXA-1 from Inclusion Bodies
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) containing lysozyme and DNase I. Disrupt the cells by sonication on ice.
-
Inclusion Body Isolation: Centrifuge the lysate to pellet the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane contaminants.
-
Solubilization: Solubilize the inclusion body pellet in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride in 50 mM Tris-HCl, pH 8.0, 300 mM NaCl).
-
Clarification: Centrifuge the solubilized sample at high speed to remove any remaining insoluble material.
-
Affinity Chromatography (Denaturing):
-
Equilibrate a Ni-NTA affinity column with the solubilization buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with several column volumes of the solubilization buffer containing a low concentration of imidazole (e.g., 20 mM) to remove nonspecifically bound proteins.
-
Elute the bound OXA-1 protein using the solubilization buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Refolding:
-
Refold the eluted protein by stepwise dialysis against a series of buffers with decreasing concentrations of the denaturant.
-
Alternatively, use rapid dilution by adding the denatured protein solution dropwise into a large volume of refolding buffer.
-
-
Further Purification (Optional):
-
Perform size-exclusion chromatography (SEC) to separate correctly folded monomeric OXA-1 from aggregates and to exchange the buffer. Equilibrate the SEC column with the final storage buffer. Load the refolded and concentrated protein sample onto the column. Collect fractions and analyze by SDS-PAGE.
-
References
- 1. The Mitochondrial Oxidase Assembly Protein1 (Oxa1) Insertase Forms a Membrane Pore in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Different Inhibition Mechanisms of OXA-1 and OXA-24 β-Lactamases Are Determined by the Stability of Active Site Carboxylated Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Expression Optimization Strategies in E. coli: A Tailored Approach in Strain Selection and Parallelizing Expression Conditions | Springer Nature Experiments [experiments.springernature.com]
- 4. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization and Refolding of Inclusion Body Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Piperacillin-Tazobactam Susceptibility Testing for OXA-1 Producers
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with piperacillin-tazobactam susceptibility testing of bacterial isolates expressing the OXA-1 β-lactamase.
Frequently Asked Questions (FAQs)
Q1: Why are piperacillin-tazobactam susceptibility results for known or suspected OXA-1-producing isolates often variable or difficult to interpret?
A1: The primary challenge stems from the characteristics of the OXA-1 β-lactamase. This enzyme can hydrolyze piperacillin, and it is not effectively inhibited by tazobactam.[1] Consequently, isolates producing OXA-1 often exhibit piperacillin-tazobactam Minimum Inhibitory Concentrations (MICs) between 8 and 16 μg/mL.[2][3] These MIC values are situated at or near the susceptibility breakpoints defined by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), leading to potential categorical disagreements (e.g., Susceptible vs. Susceptible Dose-Dependent/Intermediate or Resistant).[2][4]
Q2: We are observing discrepant results between our automated susceptibility testing system/gradient diffusion strip and our reference broth microdilution (BMD). What could be the cause?
A2: This is a documented issue, particularly with gradient diffusion methods like ETEST when testing OXA-1 producers. Studies have shown poor categorical agreement between ETEST and BMD for these isolates, with ETEST tending to produce major errors (false resistance). For isolates with a blaOXA-1 gene, one study found the categorical agreement with the BMD mode was only 50.0% for ETEST. It is crucial to be aware of the limitations of different phenotypic methods for this specific resistance mechanism.
Q3: An isolate is positive for an ESBL (e.g., CTX-M-15) and also shows intermediate or resistant results for piperacillin-tazobactam. Is the ESBL responsible?
A3: While ESBLs can contribute to piperacillin-tazobactam resistance, the co-carriage of the blaOXA-1 gene is a major factor for resistance to penicillin/β-lactamase inhibitor combinations in ESBL-producing E. coli. The presence of OXA-1 can significantly increase the piperacillin-tazobactam MIC, often shifting it from a susceptible to a non-susceptible range. In ESBL-producing E. coli that also carry blaOXA-1, the modal piperacillin-tazobactam MIC has been observed to be 8 or 16 mg/L, compared to 2 mg/L in those without blaOXA-1.
Q4: Our piperacillin-tazobactam MIC is right on the breakpoint. How should we interpret this?
A4: An MIC at the breakpoint highlights the uncertainty of phenotypic testing for OXA-1 producers. Consider the following:
-
Clinical Breakpoints: Refer to the latest CLSI and EUCAST guidelines for the specific organism. Note that breakpoints can differ.
-
Dosing Regimen: The CLSI introduced a "Susceptible Dose-Dependent" (SDD) category for piperacillin-tazobactam, suggesting that higher doses or prolonged infusions might be effective for isolates in this MIC range.
-
Molecular Confirmation: If clinically significant, consider molecular testing for the presence of blaOXA-1 to confirm the resistance mechanism. The absence of OXA-1 may be useful in identifying a subset of ESBL-producing E. coli for which piperacillin-tazobactam is a more appropriate therapeutic choice.
Troubleshooting Guides
Issue: Inconsistent Piperacillin-Tazobactam MICs for the Same Isolate
-
Possible Cause 1: Methodological Variability. Different susceptibility testing methods (e.g., BMD, automated systems, gradient diffusion) have inherent variability. This is particularly pronounced for OXA-1 producers with MICs near the breakpoint.
-
Troubleshooting Steps:
-
Confirm the result using the reference method, broth microdilution (BMD), as described in CLSI or EUCAST guidelines.
-
Ensure strict adherence to quality control procedures for all methods.
-
For automated systems, consult the manufacturer's guidance on interpreting results for organisms with known resistance mechanisms like OXA-1.
-
-
Possible Cause 2: Inoculum Effect. A higher than standard inoculum concentration can sometimes lead to elevated MICs, especially for β-lactamase-producing organisms.
-
Troubleshooting Steps:
-
Verify that the inoculum is prepared to the correct McFarland standard.
-
Ensure proper dilution steps are followed for the specific testing method.
-
Issue: Unexpected Piperacillin-Tazobactam Resistance in an Isolate Susceptible to Other β-lactams
-
Possible Cause: Presence of OXA-1. The OXA-1 enzyme provides resistance specifically to penicillins, even in combination with inhibitors like tazobactam, but may not confer resistance to broader-spectrum cephalosporins or carbapenems.
-
Troubleshooting Steps:
-
Review the full antibiogram for a pattern consistent with an OXA-type β-lactamase.
-
Perform molecular testing (e.g., PCR) for the blaOXA-1 gene to confirm its presence.
-
Data Presentation
Table 1: Piperacillin-Tazobactam Interpretive Criteria (μg/mL)
| Organism Group | CLSI (2022) | EUCAST |
| Enterobacterales | ≤8 (S), 16 (SDD), ≥32 (R) | ≤8 (S), >16 (R) |
| Pseudomonas aeruginosa | ≤16 (S), 32-64 (I), ≥128 (R) | ≤16 (S), >16 (R) |
S=Susceptible, SDD=Susceptible Dose-Dependent, I=Intermediate, R=Resistant. Note: Tazobactam concentration is fixed at 4 µg/mL for testing.
Table 2: Performance of Different Susceptibility Testing Methods for OXA-1 Producers
| Method | Finding | Reference |
| Broth Microdilution (BMD) | Reference method, but variability can still occur. | |
| ETEST (Gradient Diffusion) | Poor categorical agreement with BMD; tends to produce major errors (false resistance). | |
| Automated Systems | Performance can vary; consult manufacturer's data. |
Experimental Protocols
Broth Microdilution (BMD) for Piperacillin-Tazobactam MIC Determination
This protocol is based on CLSI guidelines.
-
Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antimicrobial Preparation:
-
Reconstitute piperacillin and tazobactam powders according to the manufacturer's instructions.
-
Prepare a stock solution of piperacillin. The tazobactam concentration is held constant at 4 µg/mL in the test wells.
-
Perform serial two-fold dilutions of piperacillin in CAMHB to achieve the desired final concentrations in the microdilution panel. Each well will also contain 4 µg/mL of tazobactam.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) non-selective agar plate, select several colonies of the isolate.
-
Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microdilution panel with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the panels at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of piperacillin (in the presence of 4 µg/mL tazobactam) that completely inhibits visible growth of the organism.
-
Visualizations
Caption: Mechanism of OXA-1 resistance to piperacillin-tazobactam.
Caption: Troubleshooting workflow for piperacillin-tazobactam resistance.
References
Technical Support Center: Addressing Variability in OXA-1 Minimum Inhibitory Concentration (MIC) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in OXA-1 Minimum Inhibitory Concentration (MIC) assays.
Troubleshooting Guides
This section addresses specific issues that may arise during OXA-1 MIC determination.
Issue 1: Higher than expected MIC values for penicillin/β-lactamase inhibitor combinations.
-
Question: We are testing a clinical isolate of E. coli known to produce OXA-1, and the MIC for piperacillin/tazobactam is consistently higher than anticipated. What could be the cause?
-
Answer: Several factors can contribute to elevated MICs for penicillin/β-lactamase inhibitor combinations in the presence of OXA-1. Consider the following possibilities:
-
Co-production of other β-lactamases: The presence of additional β-lactamases, particularly Extended-Spectrum β-Lactamases (ESBLs) like CTX-M-15, is a major factor. The co-carriage of blaOXA-1 with an ESBL gene can significantly increase the MIC of piperacillin/tazobactam.[1][2][3][4] For instance, the modal MIC for piperacillin/tazobactam can shift from 2 mg/L in isolates with an ESBL alone to 8 or 16 mg/L when blaOXA-1 is also present.[2]
-
Inoculum effect: A higher than standard inoculum can lead to elevated MIC values, a phenomenon known as the inoculum effect. This is particularly relevant for β-lactamase-producing organisms where a larger bacterial population can produce more enzyme, effectively overwhelming the inhibitor. Ensure your inoculum is standardized to approximately 5 x 10^5 CFU/mL.
-
Hyperproduction of OXA-1: Increased expression of the blaOXA-1 gene can also lead to higher resistance levels.
-
Bacterial impermeability: Changes in the bacterial outer membrane that reduce the influx of the antibiotic can also contribute to higher MICs.
-
Issue 2: Poor reproducibility of MIC results between experiments.
-
Question: Our laboratory is experiencing significant batch-to-batch variability when performing OXA-1 MIC assays. How can we improve reproducibility?
-
Answer: Inconsistent results often stem from subtle variations in experimental procedure. To improve reproducibility, focus on standardizing the following critical parameters:
-
Inoculum Preparation: This is a primary source of variability. Always use a standardized inoculum, targeting a final concentration of 5 x 10^5 CFU/mL in the test wells. Employing a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard is crucial for consistency.
-
Media Composition: Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI and EUCAST guidelines. Variations in the concentration of divalent cations like Ca2+ and Mg2+ can affect the activity of some β-lactams and β-lactamase inhibitors.
-
Incubation Conditions: Strict adherence to a standardized incubation time (typically 16-20 hours for non-fastidious bacteria) and temperature (35°C ± 2°C) is essential.
-
Antibiotic Stock Solution: Ensure proper preparation, storage, and handling of your antibiotic and inhibitor stock solutions. Avoid repeated freeze-thaw cycles and protect light-sensitive compounds.
-
Issue 3: Observing "trailing" or "hazy" growth at the MIC endpoint.
-
Question: When reading our microdilution plates, we observe faint, hazy growth across a range of concentrations, making it difficult to determine a clear MIC endpoint. What does this signify and how should we interpret it?
-
Answer: Trailing endpoints, characterized by reduced but persistent growth over a range of antibiotic concentrations, can be challenging. Here's how to approach this:
-
Possible Cause: This phenomenon can be associated with the weak inhibition of the OXA-1 enzyme by the β-lactamase inhibitor. It may also be indicative of heteroresistance, where a subpopulation of resistant cells is present within a larger susceptible population.
-
Interpretation: For β-lactamase producers, the endpoint should generally be read as the lowest concentration that causes complete inhibition of visible growth. However, for agents known to produce trailing, such as sulfonamides and trimethoprim, slight growth is often ignored, and the MIC is read at the point of approximately 80% growth inhibition. For β-lactam/β-lactamase inhibitor combinations with OXA-1 producers, it is crucial to be consistent in your reading method. If trailing is consistently observed, consider supplementing your MIC data with time-kill assays to better understand the bactericidal or bacteriostatic effect of the drug combination.
-
Troubleshooting: Ensure your inoculum is not too dense, as this can exacerbate trailing. Also, check for contamination of your culture.
-
Frequently Asked Questions (FAQs)
Q1: What are the standard methodologies for performing OXA-1 MIC assays?
A1: The two most widely accepted standard methods are broth microdilution and agar dilution. These are detailed in guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Q2: Which quality control (QC) strains should be used for OXA-1 MIC assays with piperacillin/tazobactam?
A2: For piperacillin/tazobactam, the following QC strains and their expected MIC ranges are commonly used according to CLSI guidelines:
-
Escherichia coli ATCC 25922: 1/4 - 8/4 µg/mL
-
Escherichia coli ATCC 35218: 0.5/4 – 2/4 µg/mL
-
Pseudomonas aeruginosa ATCC 27853: 1/4 - 8/4 µg/mL
Q3: How does the presence of other resistance genes affect OXA-1 MIC results?
A3: The co-expression of other resistance genes, particularly ESBLs like blaCTX-M-15 and AmpC β-lactamases, can have an additive or synergistic effect on the MIC of penicillin/β-lactamase inhibitor combinations. The presence of blaOXA-1 is strongly associated with reduced susceptibility in isolates that also produce an ESBL.
Q4: What is heteroresistance and how can it affect OXA-1 MIC assays?
A4: Heteroresistance is the phenomenon where a bacterial population, considered susceptible by standard testing, contains a small subpopulation of resistant cells. This can lead to poor reproducibility of MICs and may result in treatment failure. In an MIC assay, heteroresistance might manifest as the appearance of isolated colonies within the inhibition zone in an agar-based test or as trailing growth in a broth-based assay. Detecting heteroresistance often requires specialized methods like population analysis profiling (PAP).
Data Presentation
Table 1: Impact of blaOXA-1 Co-carriage on Piperacillin/Tazobactam MICs in ESBL-producing E. coli
| Genotype | Modal MIC (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| ESBL-producing, blaOXA-1 negative | 2 | 2 | 8 |
| ESBL-producing, blaOXA-1 positive | 8 or 16 | 8 | 32 |
Data compiled from multiple studies.
Table 2: Quality Control Ranges for Piperacillin/Tazobactam (CLSI)
| QC Strain | MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | 1/4 - 8/4 |
| Escherichia coli ATCC 35218 | 0.5/4 – 2/4 |
| Pseudomonas aeruginosa ATCC 27853 | 1/4 - 8/4 |
**
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay (based on CLSI M07 guidelines)
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of the antimicrobial agents in the recommended solvent at a high concentration.
-
Perform serial two-fold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Within 15 minutes, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells after inoculation.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (inoculum in broth without antimicrobial) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth (turbidity) as observed with the naked eye.
-
Protocol 2: Agar Dilution MIC Assay (based on BSAC guidelines)
-
Preparation of Agar Plates:
-
Prepare Iso-Sensitest agar or Mueller-Hinton agar according to the manufacturer's instructions.
-
While the agar is molten (at approximately 50°C), add the appropriate volume of the antimicrobial stock solution to achieve the desired final concentrations in a series of plates.
-
Pour the agar into sterile petri dishes and allow them to set on a level surface.
-
-
Inoculum Preparation:
-
Prepare an inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Dilute this suspension 1:10 in sterile saline.
-
-
Inoculation:
-
Using a multipoint replicator, inoculate approximately 1 µL of the diluted bacterial suspension onto the surface of each agar plate, including a growth control plate without any antimicrobial agent.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35-37°C for 18-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a visible colony or more than a faint haze.
-
Visualizations
Caption: Troubleshooting logic for inconsistent OXA-1 MIC results.
Caption: Experimental workflow for broth microdilution MIC assay.
References
- 1. The Different Inhibition Mechanisms of OXA-1 and OXA-24 β-Lactamases Are Determined by the Stability of Active Site Carboxylated Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OXA-1 β-lactamase and non-susceptibility to penicillin/β-lactamase inhibitor combinations among ESBL-producing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. researchgate.net [researchgate.net]
strategies to enhance the stability of purified OXA-1 enzyme
This guide provides researchers, scientists, and drug development professionals with strategies to enhance the stability of purified OXA-1 β-lactamase. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for maintaining the activity of purified OXA-1?
A1: The catalytic efficiency of OXA-1, like other class D β-lactamases, is critically dependent on a post-translationally carboxylated lysine residue (Lys-70) in its active site.[1][2] This carboxylation is reversible, and its stability is paramount for enzyme activity. Loss of the carboxyl group (decarboxylation) renders the enzyme inactive.[1][3]
Q2: What is the recommended buffer and pH for storing purified OXA-1?
A2: Based on protocols used for crystallization and kinetic studies, a buffer maintaining a neutral to slightly alkaline pH is recommended. A common choice is HEPES at a pH of 7.5.[1] Low pH conditions should be strictly avoided as they promote the decarboxylation of the active site lysine, leading to a loss of enzyme activity.
Q3: Why is sodium bicarbonate (NaHCO₃) often included in OXA-1 assays?
A3: Sodium bicarbonate serves as a source of CO₂ to ensure the active site lysine remains carboxylated. The addition of bicarbonate can reactivate the enzyme by promoting the recarboxylation of Lys-70. For kinetic assays, a saturating concentration of sodium bicarbonate (e.g., 20 mM) is often used to ensure maximum enzyme activity.
Q4: What is the recommended short-term and long-term storage temperature for purified OXA-1?
A4: For short-term storage (up to one week), aliquots can be kept at 4°C. For long-term storage, the enzyme should be stored at -20°C or -80°C. It is advisable to include a cryoprotectant like glycerol (e.g., 10-50% final concentration) to prevent damage from freeze-thaw cycles. Repeated freezing and thawing should be avoided.
Q5: My purified OXA-1 is showing signs of precipitation. What could be the cause and how can I prevent it?
A5: Protein aggregation and precipitation can be caused by various factors, including suboptimal buffer conditions, high protein concentration, or temperature stress. Some β-lactamases are known to have a propensity for aggregation. To mitigate this, consider the following:
-
Optimize Buffer: Screen different buffer conditions (pH, salt concentration).
-
Include Additives: Consider adding stabilizing osmolytes like glycerol or sucrose. In some cases, low concentrations of mild detergents can prevent aggregation, but their compatibility with downstream assays must be verified.
-
Control Protein Concentration: Work with the lowest protein concentration suitable for your experiments. If high concentrations are necessary, perform solubility tests at different temperatures.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Rapid loss of enzyme activity after purification. | 1. Decarboxylation of active site Lys-70. 2. Suboptimal buffer pH (too acidic).3. Absence of bicarbonate. | 1. Always include sodium bicarbonate (e.g., 20 mM) in your storage and assay buffers. 2. Ensure the buffer pH is maintained around 7.5 (e.g., using HEPES).3. Try to reactivate the enzyme by incubating it with 100 mM NaHCO₃. |
| Enzyme precipitates during concentration or storage. | 1. Protein aggregation. 2. Protein concentration is too high.3. Buffer conditions are not optimal. | 1. Add stabilizing agents such as glycerol (start with 10% v/v) or other osmolytes to the storage buffer.2. Test solubility at different temperatures (e.g., 4°C, 20°C) to find the optimal condition for concentration.3. Consider a buffer exchange into a buffer with different ionic strength or pH. |
| Inconsistent results in kinetic assays. | 1. Partial inactivation of the enzyme stock. 2. Variability in the carboxylation state of Lys-70.3. Degradation of the enzyme due to multiple freeze-thaw cycles. | 1. Always pre-incubate the enzyme with a saturating concentration of NaHCO₃ before starting the assay to ensure full carboxylation.2. Prepare single-use aliquots of the purified enzyme to avoid repeated freeze-thaw cycles.3. Perform a stability check on your enzyme stock by measuring its activity over time under storage conditions. |
| Low yield of active enzyme after purification. | 1. Loss of activity during purification steps. 2. The protein is expressed in inclusion bodies and is misfolded. | 1. Maintain a neutral pH and cold temperatures (4°C) throughout the purification process.2. Include NaHCO₃ in lysis and purification buffers to maintain the carboxylated state.3. If expression is in inclusion bodies, a refolding protocol will be necessary, which requires specific optimization. |
Data Summary
Table 1: Recommended Buffer and Storage Conditions for Purified OXA-1
| Parameter | Recommended Condition | Rationale / Notes | Citation |
| Buffer | HEPES, Sodium Phosphate | Commonly used for purification and kinetic studies. | |
| pH | 7.5 | Avoids low pH which leads to irreversible decarboxylation and inactivation. | |
| Additive | Sodium Bicarbonate (NaHCO₃) | Essential for maintaining the catalytically active carboxylated Lys-70. | |
| Concentration of NaHCO₃ | 20 mM (for assays) | Ensures saturation for maximal activity. | |
| Cryoprotectant | Glycerol (10-50%) | Recommended for long-term frozen storage to prevent freeze-thaw damage. | |
| Short-Term Storage | 4°C (up to 1 week) | For working aliquots. | |
| Long-Term Storage | -20°C or -80°C | For archival stocks. Avoid repeated freeze-thaw cycles. |
Experimental Protocols & Methodologies
Protocol 1: Assessing Long-Term Stability of Purified OXA-1
This protocol describes a method to evaluate the stability of a purified OXA-1 enzyme stock over time under different storage conditions.
Objective: To determine the rate of activity loss of purified OXA-1 under defined storage conditions (e.g., 4°C vs. -20°C vs. -80°C).
Materials:
-
Purified OXA-1 enzyme, aliquoted into single-use tubes for each time point and condition.
-
Storage Buffer (e.g., 50 mM HEPES, pH 7.5, 20 mM NaHCO₃).
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.5, 20 mM NaHCO₃).
-
Nitrocefin (chromogenic substrate) stock solution.
-
96-well microplate.
-
Spectrophotometer capable of reading absorbance at 486 nm.
Procedure:
-
Preparation: Thaw an aliquot of purified OXA-1. Determine its initial concentration (e.g., using a Bio-Rad protein assay). Dilute the enzyme to a working concentration in the Assay Buffer.
-
Initial Activity Measurement (Time 0): a. In a 96-well plate, add Assay Buffer to a final volume of 200 µL per well. b. Add a specific amount of the diluted OXA-1 enzyme to initiate the reaction. c. Add nitrocefin to a final concentration of 100 µM. d. Immediately measure the rate of hydrolysis by monitoring the increase in absorbance at 486 nm over 5 minutes at room temperature. e. This initial rate is considered 100% activity.
-
Storage: Store the prepared single-use aliquots of OXA-1 under the different conditions to be tested (e.g., in Storage Buffer at 4°C, -20°C, and -80°C).
-
Time-Point Measurements: a. At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove one aliquot from each storage condition. b. If frozen, thaw the aliquot on ice. c. Repeat the activity measurement as described in Step 2.
-
Data Analysis: a. Calculate the reaction rate for each time point. b. Normalize the rates to the Time 0 measurement to determine the percent residual activity. c. Plot percent residual activity versus time for each storage condition to compare stability.
Protocol 2: Differential Scanning Fluorimetry (DSF) for Thermal Stability
DSF, or Thermal Shift Assay, is a high-throughput method to determine the thermal stability of a protein by measuring its melting temperature (Tm). It can be used to screen for optimal buffer conditions or stabilizing additives.
Objective: To determine the Tm of OXA-1 and assess how different additives or buffer conditions affect its thermal stability.
Materials:
-
Purified OXA-1 enzyme.
-
SYPRO Orange dye (or other suitable fluorescent dye).
-
Real-Time PCR instrument with thermal ramping capability.
-
Various buffers and additives to be screened (e.g., different pH, salts, glycerol, NaHCO₃).
Procedure:
-
Reaction Mix Preparation: For each condition, prepare a reaction mix in a PCR tube/plate. A typical reaction contains:
-
Purified OXA-1 (final concentration 1-5 µM).
-
SYPRO Orange dye (final concentration 5X).
-
Buffer and additive of interest.
-
Make up the final volume with nuclease-free water.
-
-
Thermal Ramping: a. Place the samples in the Real-Time PCR instrument. b. Set up a thermal ramp protocol, for example, from 25°C to 95°C with a ramp rate of 1°C/minute. c. Program the instrument to measure fluorescence at each temperature increment.
-
Data Analysis: a. The instrument will generate a melt curve (fluorescence vs. temperature). As the protein unfolds, it exposes hydrophobic regions, causing the dye to bind and fluoresce. b. The melting temperature (Tm) is the midpoint of this unfolding transition, which corresponds to the peak of the first derivative of the melt curve. c. Compare the Tm values across different conditions. A higher Tm indicates increased thermal stability.
Visualizations
Caption: Workflow for assessing the long-term stability of purified OXA-1.
Caption: Key factors influencing the stability of the purified OXA-1 enzyme.
References
- 1. The Different Inhibition Mechanisms of OXA-1 and OXA-24 β-Lactamases Are Determined by the Stability of Active Site Carboxylated Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The different inhibition mechanisms of OXA-1 and OXA-24 β-lactamases are determined by the stability of active site carboxylated lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Resolving Discrepancies in OXA-1 Gene Sequencing: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve discrepancies encountered during the sequencing of the OXA-1 beta-lactamase gene.
Frequently Asked Questions (FAQs)
FAQ 1: My Sanger sequencing results for the OXA-1 gene are ambiguous, showing multiple peaks at several positions. What is the likely cause and how can I fix it?
Multiple peaks in a Sanger sequencing chromatogram, often referred to as mixed signals, can arise from several issues. The most common causes include contamination of the DNA template, the presence of multiple priming sites, or residual primers from the initial PCR amplification.[1]
Troubleshooting Steps:
-
Assess Template Purity: Ensure your DNA template is free of contaminants such as salts, phenol, or ethanol, which can inhibit the sequencing reaction. Re-purify the DNA template if necessary.[1]
-
Verify Primer Specificity: Use bioinformatics tools like BLAST to check if your sequencing primer has multiple binding sites on your template DNA. If multiple sites exist, a new, more specific primer should be designed.[1][2]
-
Ensure Complete PCR Product Cleanup: Residual PCR primers or dNTPs can interfere with the sequencing reaction. Ensure that the PCR cleanup process has effectively removed all leftover primers and dNTPs.[1]
-
Review Chromatogram Data: Always visually inspect the chromatogram trace file, not just the base-called sequence. Overlapping peaks throughout the sequence are a clear indicator of a mixed template or multiple priming events.
FAQ 2: My Next-Generation Sequencing (NGS) data shows low coverage for the OXA-1 gene region. What could be the reason?
Low coverage of a specific gene region in NGS data can be attributed to several factors, including inefficient target enrichment, biases in library preparation, or issues with the sequencing run itself. For antimicrobial resistance genes like OXA-1, which can be located on mobile genetic elements, the complexity of the surrounding genomic context can also play a role.
Troubleshooting Steps:
-
Evaluate Target Enrichment Strategy: If using a target enrichment approach (e.g., hybrid capture or amplicon-based sequencing), review the probe or primer designs for the OXA-1 gene to ensure they are optimal and specific.
-
Assess Library Quality: Check the quality control (QC) metrics of your sequencing library, including fragment size distribution and concentration. Suboptimal library quality can lead to uneven coverage.
-
Analyze GC Content: The OXA-1 gene and surrounding regions may have a high or low GC content, which can lead to representation bias during PCR amplification and sequencing. Consider using a polymerase and sequencing chemistry optimized for a broad GC range.
-
Increase Sequencing Depth: If the issue persists and the library quality is good, increasing the overall sequencing depth of your run may be necessary to achieve sufficient coverage for the OXA-1 gene.
FAQ 3: There is a discrepancy between the OXA-1 variant identified by sequencing and the observed antibiotic susceptibility phenotype. What could explain this?
Discordance between genotype (sequencing data) and phenotype (antibiotic susceptibility testing) is a known challenge in clinical microbiology. For OXA-1, several factors can contribute to this:
-
Presence of Other Resistance Mechanisms: The observed resistance may be due to other beta-lactamase genes (e.g., TEM, SHV, CTX-M) or other resistance mechanisms like porin loss or efflux pumps, which would not be detected by sequencing only the OXA-1 gene.
-
Gene Expression Levels: The presence of the OXA-1 gene does not always correlate with high levels of expression. Regulatory elements upstream of the gene can influence its transcription, leading to a resistant genotype but a susceptible phenotype.
-
Novel Variants: You may have identified a novel OXA-1 variant with altered substrate specificity that is not yet characterized in resistance databases.
-
Errors in Susceptibility Testing: Discrepancies can also arise from technical errors in the phenotypic susceptibility testing.
Resolution Steps:
-
Whole-Genome Sequencing (WGS): If possible, perform WGS to get a comprehensive view of all potential resistance genes and mutations in the bacterial genome.
-
Transcriptional Analysis: Use techniques like RT-qPCR to quantify the expression level of the OXA-1 gene.
-
Functional Assays: Express the identified OXA-1 variant in a susceptible host strain to functionally validate its contribution to resistance.
Troubleshooting Guides
Guide 1: Improving Poor Quality Sanger Sequencing Reads for OXA-1
Poor quality Sanger sequencing data, characterized by low signal intensity, high background noise, or short read lengths, can obscure the true sequence of the OXA-1 gene.
Data Presentation: Sanger Sequencing Quality Parameters
| Parameter | Acceptable Range | Potential Issue if Outside Range |
| Template DNA Concentration | Plasmids: 40-100 ng/µl; PCR products: 1.5 ng/µl per 100 bases | Low concentration leads to weak signal; high concentration can inhibit the reaction. |
| Template Purity (A260/A280) | 1.8 - 2.0 | Lower ratios may indicate protein contamination. |
| Template Purity (A260/A230) | 1.8 - 2.0 | Lower ratios may indicate salt or solvent contamination. |
| Primer Concentration | 10 µM | Incorrect primer concentration can lead to failed or weak sequencing reactions. |
| Average Raw Signal Intensity | 175 - 10,000 RFU | Below 175 RFU results in poor quality, unusable data. |
| Quality Value (QV) | > 20 (for reliable base calls) | A QV of 20 corresponds to a 1% error rate for that base call. |
Experimental Protocol: Optimizing Sanger Sequencing of OXA-1 PCR Products
-
Template Quantification and Quality Control:
-
Quantify the concentration of your purified OXA-1 PCR product using a fluorometric method (e.g., Qubit).
-
Assess the purity by measuring the A260/A280 and A260/A230 ratios using a spectrophotometer (e.g., NanoDrop). The optimal range for both ratios is 1.8 to 2.0.
-
If purity is low, re-purify the PCR product using a silica spin column-based kit.
-
-
Primer Design and Dilution:
-
Design sequencing primers to be approximately 20 bases in length with a GC content of around 50%.
-
Ensure the primer binding site is unique to the OXA-1 gene.
-
Prepare a fresh 10 µM working dilution of your sequencing primer from a concentrated stock to avoid degradation from multiple freeze-thaw cycles.
-
-
Sequencing Reaction Setup:
-
Follow the specific template and primer concentration guidelines provided by your sequencing facility.
-
If you are performing the cycle sequencing reaction in-house, ensure the thermal cycling conditions are optimized for your template and primer.
-
-
Data Analysis:
-
Always inspect the raw chromatogram (.ab1 file) using software like 4Peaks, SnapGene Viewer, or FinchTV.
-
Do not trust the first 20-30 bases of the read as the peaks are often unresolved.
-
Expect 500-700 bases of high-quality sequence. Shorter reads may indicate a problem with the sample or reaction.
-
Mandatory Visualization: Sanger Sequencing Troubleshooting Workflow
Caption: Troubleshooting workflow for poor quality Sanger sequencing data.
Guide 2: Resolving Ambiguous Variant Calls in OXA-1 from NGS Data
Ambiguous variant calls for the OXA-1 gene from NGS data can arise from sequencing errors, low coverage, or the presence of multiple, closely related OXA-1 variants in the sample.
Experimental Protocol: Confirmation of a Novel OXA-1 Variant
-
Data Quality Assessment:
-
Examine the quality scores of the bases . Low-quality scores may indicate sequencing errors.
-
Ensure the read depth at the variant position is sufficient (typically >30x for confident calls).
-
-
Read Alignment Visualization:
-
Use a genome viewer like IGV or Geneious to visually inspect the alignment of reads to the OXA-1 reference sequence.
-
Look for strand bias, where the variant is only supported by reads in one direction, which can be an artifact of library preparation.
-
-
Confirmation by an Orthogonal Method:
-
Design PCR primers flanking the putative variant region.
-
Amplify the region from the original genomic DNA.
-
Sequence the resulting PCR product using Sanger sequencing to confirm the presence of the variant.
-
-
Database and Literature Review:
-
Check for the presence of your identified variant in antibiotic resistance gene databases (e.g., CARD, ResFinder).
-
Search the literature for any reports of the observed amino acid change in OXA-1 or other class D beta-lactamases.
-
Mandatory Visualization: Variant Confirmation Workflow
Caption: Workflow for confirming ambiguous NGS variant calls.
References
Validation & Comparative
A Comparative Analysis of Inhibition Mechanisms: OXA-1 vs. OXA-24 β-Lactamases
Introduction
Class D β-lactamases, also known as oxacillinases (OXAs), represent a significant and rapidly growing family of enzymes that confer bacterial resistance to β-lactam antibiotics. Among this class, OXA-1 and OXA-24 are of particular clinical importance. While both are serine β-lactamases, they exhibit distinct substrate profiles and, crucially, different responses to inhibitors. OXA-1 is a well-known oxacillinase, while OXA-24 is recognized for its potent carbapenemase activity, posing a major therapeutic challenge.[1] This guide provides a detailed comparison of their inhibition mechanisms, supported by structural data, kinetic parameters, and experimental methodologies, to inform researchers and drug development professionals in the quest for novel β-lactamase inhibitors.
Core Inhibition Mechanism: The Stability of Carboxylated Lysine
A central feature of class D β-lactamases is the presence of a catalytically essential carboxylated lysine residue in the active site.[2][3] This modified lysine acts as a general base in both the acylation and deacylation steps of β-lactam hydrolysis.[2] The stability of this carboxylation is a critical determinant of the differential inhibition mechanisms observed between OXA-1 and OXA-24.[2]
Studies have shown that with certain inhibitors, OXA-1 undergoes easy decarboxylation but difficult recarboxylation. In stark contrast, OXA-24 is difficult to decarboxylate and readily recarboxylates, a process that can be facilitated by the addition of bicarbonate. This fundamental difference in the chemical stability of the active site lysine underpins why some compounds effectively inhibit OXA-1 while acting merely as substrates for OXA-24.
Differential Inhibition by 6-Methylidene Penems
The divergent behaviors of OXA-1 and OXA-24 are starkly illustrated by their interaction with 6-methylidene penems. These compounds are effective inhibitors of OXA-1 but are largely hydrolyzed by OXA-24, for which they act more like substrates.
OXA-1: Irreversible Inactivation
When a penem inhibitor reacts with OXA-1, it forms an unusual and stable acyl-enzyme intermediate, specifically a 1,4-thiazepine derivative. This is followed by deacylation and the subsequent decarboxylation of the active site lysine (Lys-70), leading to the inactivation of the enzyme. This inactivation is irreversible and cannot be rescued by the addition of bicarbonate.
OXA-24: Substrate Hydrolysis and Reversible Inhibition
In contrast, the interaction of penems with OXA-24 follows a different path. Under mild conditions (low inhibitor-to-enzyme ratio), OXA-24 efficiently hydrolyzes the penem, and the enzyme remains active. Only under harsh conditions with a large excess of inhibitor does inhibition occur via the decarboxylation of its active site lysine (Lys-84). However, unlike OXA-1, this inactivation is reversible, and enzymatic activity can be restored by the addition of bicarbonate, which facilitates the recarboxylation of Lys-84.
Structural Basis for Mechanistic Differences
The distinct inhibition profiles of OXA-1 and OXA-24 are rooted in the structural differences of their active sites.
-
OXA-1 Active Site: The active site of OXA-1 is relatively open, featuring a hydrophobic pocket composed of residues like Trp102, Met99, and Phe217 that can accommodate the side chains of substrates like oxacillin.
-
OXA-24 Active Site: OXA-24 possesses a more constricted active site, characterized by a "hydrophobic barrier" or "bridge" formed by the side chains of Tyr-112 and Met-223. This tunnel-like entrance is thought to be a key determinant of its substrate specificity, favoring the entry of carbapenems while sterically hindering bulkier molecules like oxacillin. This structural feature also influences how inhibitors bind and are processed. Furthermore, structural analysis suggests a crystallographic water molecule may be present in the active site of OXA-24, potentially lowering the energy barrier for the crucial recarboxylation of the active site lysine, which contributes to its ability to recover from inhibition.
Resistance to Clinical Inhibitors
Both OXA-1 and OXA-24 demonstrate resistance to the clinically available β-lactamase inhibitors such as tazobactam, sulbactam, and clavulanic acid, highlighting the urgent need for novel inhibitors targeting class D enzymes.
Quantitative Data on Inhibition
The differing behaviors of OXA-1 and OXA-24 with penem inhibitors are reflected in their kinetic parameters. While both enzymes show high affinity for these compounds (low Ki values), the relationship between Ki and the 50% inhibitory concentration (IC50) reveals their distinct interactions. In OXA-1, the IC50 is significantly lower than the Ki, indicative of efficient inactivation. Conversely, in OXA-24, the IC50 is higher than the Ki, suggesting that the inhibitor undergoes hydrolysis before a stable acyl-enzyme complex can form.
| Enzyme | Inhibitor | Ki (nM) | IC50 (nM) |
| OXA-1 | Penem 1 | 45 ± 8 | 15 ± 2 |
| Penem 3 | 12 ± 2 | 5 ± 1 | |
| OXA-24 | Penem 1 | 25 ± 5 | 50 ± 10 |
| Penem 3 | 10 ± 2 | 20 ± 4 |
Data adapted from Che et al., 2014.
Experimental Protocols
Enzyme Kinetics and Inhibition Assays
The determination of kinetic parameters such as Ki and IC50 is fundamental to characterizing enzyme-inhibitor interactions.
-
Enzyme and Inhibitor Preparation: Recombinant OXA-1 and OXA-24 are expressed and purified. Inhibitor stock solutions are prepared in a suitable solvent (e.g., DMSO).
-
Ki Determination:
-
Initial steady-state velocities are measured using a chromogenic substrate like nitrocefin (100 μM).
-
Assays are performed with a constant concentration of the enzyme and increasing concentrations of the inhibitor.
-
The reaction is monitored spectrophotometrically by the change in absorbance resulting from nitrocefin hydrolysis.
-
The mode of inhibition (e.g., competitive) is determined, and the Ki value is calculated by non-linear regression fitting of the data to the appropriate Michaelis-Menten equation.
-
-
IC50 Determination:
-
The enzyme is pre-incubated with various concentrations of the inhibitor for a defined period (e.g., 5 minutes).
-
The reaction is initiated by adding the substrate (nitrocefin).
-
The initial velocity of the reaction is measured.
-
The IC50 is defined as the inhibitor concentration that reduces the initial velocity of the enzyme by 50%.
-
Mass Spectrometry for Covalent Adduct Identification
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the formation of covalent adducts between the enzyme and inhibitor.
-
Inactivation Reaction: The purified enzyme is incubated with the inhibitor at a specific molar ratio (e.g., 1:1) to achieve inactivation.
-
Sample Preparation: The reaction mixture is desalted and prepared for mass spectrometry analysis.
-
ESI-MS Analysis: The mass of the intact, inactivated enzyme is measured. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent binding.
-
Peptide Mapping (Optional): To identify the specific site of modification, the inactivated enzyme is proteolytically digested (e.g., with trypsin). The resulting peptide mixture is analyzed by ESI-MS or MALDI-TOF MS to identify the peptide fragment containing the active site serine with the attached inhibitor adduct.
Visualizations
References
- 1. Structural Origins of Oxacillinase Specificity in Class D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Different Inhibition Mechanisms of OXA-1 and OXA-24 β-Lactamases Are Determined by the Stability of Active Site Carboxylated Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The different inhibition mechanisms of OXA-1 and OXA-24 β-lactamases are determined by the stability of active site carboxylated lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
structural comparison of OXA-1 with other class D beta-lactamases
A Comparative Guide for Researchers and Drug Development Professionals
The relentless rise of antibiotic resistance, largely driven by β-lactamase enzymes, presents a formidable challenge to modern medicine. Among these, the class D oxacillinases (OXAs) are a diverse and clinically significant group of enzymes capable of hydrolyzing a broad spectrum of β-lactam antibiotics. This guide provides a detailed structural and functional comparison of OXA-1, a prevalent narrow-spectrum oxacillinase, with other notable class D β-lactamases, including the extended-spectrum OXA-10 and the carbapenem-hydrolyzing OXA-24/40 and OXA-48. Understanding the subtle yet critical structural variations among these enzymes is paramount for the development of effective, next-generation β-lactamase inhibitors.
At a Glance: Key Structural and Functional Distinctions
A primary differentiator among class D β-lactamases is their oligomeric state in solution. OXA-1 is notably a monomer, distinguishing it from many other OXA enzymes, such as OXA-10 and OXA-48, which predominantly exist as dimers.[1][2][3] This fundamental difference in quaternary structure influences the overall architecture and potential allosteric regulation of the enzyme.
Structurally, all class D β-lactamases share a conserved core fold comprising two domains: an α/β domain and an all-α domain.[4] However, significant variations are observed in the loops surrounding the active site, particularly the Ω-loop. OXA-1 possesses an enlarged Ω-loop containing a six-residue hydrophilic insertion that projects into the solvent and does not directly interact with the substrate.[5] This contrasts with the more constrained loops seen in carbapenem-hydrolyzing class D β-lactamases (CHDLs) like OXA-24/40 and OXA-48, where loop conformations are critical for accommodating and hydrolyzing bulkier carbapenem antibiotics.
The active site architecture also presents key differences. In many CHDLs, a "hydrophobic bridge" formed by residues such as Tyr112 and Met223 in OXA-24/40 plays a crucial role in substrate recognition and positioning. In contrast, the active site of OXA-1 is characterized by a hydrophobic pocket that accommodates the nonpolar side chain of oxacillin.
Data Presentation: A Comparative Overview
The following table summarizes key quantitative data for OXA-1 and other selected class D β-lactamases, providing a basis for direct comparison of their structural and kinetic properties.
| Feature | OXA-1 | OXA-10 | OXA-24/40 | OXA-48 |
| PDB ID | 1M6K | 1K55, 6SKR | 8CUL | 3HBR |
| Resolution (Å) | 1.50 | 1.39, 1.85 | 2.01 | 1.90 |
| Oligomeric State | Monomer | Dimer | Monomer | Dimer |
| Substrate Profile | Narrow-spectrum (Oxacillin) | Extended-spectrum | Carbapenemase | Carbapenemase |
| Kinetic Parameters | ||||
| kcat (s⁻¹) for Imipenem | - | - | 13 (relative Vmax/Km) | 5 |
| Km (µM) for Imipenem | - | - | - | <5 |
| kcat (s⁻¹) for Meropenem | - | - | 6 (relative Vmax/Km) | <1 |
| Km (µM) for Meropenem | - | - | - | <5 |
| kcat/ Km (mM⁻¹s⁻¹) for Imipenem | - | - | - | 550 |
Experimental Protocols: Unraveling the Structures
The structural and kinetic data presented in this guide are derived from a combination of experimental techniques. The following provides an overview of the key methodologies employed.
Protein Expression and Purification
The genes encoding the respective β-lactamases are typically cloned into an expression vector, such as pET12a, and transformed into a suitable bacterial host, commonly Escherichia coli BL21(DE3). Overexpression of the target protein is induced, often using isopropyl β-D-1-thiogalactopyranoside (IPTG). The bacterial cells are then harvested by centrifugation, and the protein is extracted through cell lysis, which may involve sonication or French press. Purification of the β-lactamase is achieved through a series of chromatography steps. A common approach involves an initial ion-exchange chromatography step, followed by size-exclusion chromatography to obtain a highly pure and homogenous protein sample. The purity of the final protein is assessed by SDS-PAGE.
Crystallization and X-ray Diffraction
To determine the three-dimensional structure of the β-lactamases, the purified protein is crystallized. This is typically achieved using the vapor diffusion method, where a drop containing the purified protein, buffer, and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant solution. Crystals are grown under specific conditions of pH, temperature, and precipitant concentration (e.g., PEG 8000). Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen.
X-ray diffraction data are collected from the frozen crystals at a synchrotron source. The diffraction patterns are processed to determine the unit cell parameters and space group. The structure is then solved using molecular replacement, with a known structure of a homologous protein as a search model. The initial model is refined against the experimental data to produce the final, high-resolution crystal structure.
Enzyme Kinetics Assays
The catalytic activity and substrate specificity of the β-lactamases are determined through enzyme kinetics assays. These assays are typically performed spectrophotometrically by monitoring the hydrolysis of a β-lactam substrate, which results in a change in absorbance at a specific wavelength. A common chromogenic substrate used for detecting β-lactamase activity is nitrocefin, which changes color upon hydrolysis.
To determine the kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), initial reaction rates are measured at various substrate concentrations. These data are then fitted to the Michaelis-Menten equation. For substrates that do not produce a significant change in absorbance upon hydrolysis, competition assays can be employed. In these assays, the ability of the test substrate to inhibit the hydrolysis of a chromogenic substrate is measured.
Visualizing the Landscape of Class D β-Lactamases
The following diagrams, generated using Graphviz, illustrate key relationships and workflows relevant to the study of class D β-lactamases.
Caption: Classification of Class D β-Lactamases.
References
The Role of OXA-1 Beta-Lactamase in Clinical Resistance to Amoxicillin-Clavulanate
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of antibiotic resistance poses a significant threat to global public health. The combination of amoxicillin and the β-lactamase inhibitor clavulanate has long been a frontline therapy for many bacterial infections. However, its efficacy is increasingly compromised by various resistance mechanisms. Among these, the production of OXA-1 β-lactamase has been identified as a key contributor to clinical resistance, particularly in Escherichia coli. This guide provides a comparative analysis of amoxicillin-clavulanate's performance against bacterial isolates with and without the OXA-1 enzyme, supported by experimental data and detailed methodologies.
Comparative Analysis of In Vitro Susceptibility
The presence of the blaOXA-1 gene is strongly correlated with reduced susceptibility to amoxicillin-clavulanate. Minimum Inhibitory Concentration (MIC) data from various studies consistently demonstrate that bacterial isolates, particularly E. coli, harboring blaOXA-1 exhibit elevated MICs for this drug combination compared to their OXA-1 negative counterparts.
Table 1: Amoxicillin-Clavulanate MIC Distribution in ESBL-Producing E. coli with and without OXA-1
| β-Lactamase Profile | Amoxicillin-Clavulanate Modal MIC (mg/L) | Reference |
| ESBL producer without blaOXA-1 | 4 or 8 | [1][2] |
| ESBL producer with blaOXA-1 | 16 | [1][2] |
Data synthesized from studies on ESBL-producing E. coli isolates. The shift in the modal MIC across the breakpoint highlights the clinical significance of OXA-1 production.
In a study of consecutively collected amoxicillin-clavulanate-resistant E. coli, isolates producing OXA-1 β-lactamase were a significant proportion of the resistant population.[3] Another study investigating ESBL-producing E. coli found a strong association between the co-carriage of blaOXA-1 and reduced susceptibility to penicillin/inhibitor combinations. The presence of OXA-1 shifted the modal MIC for amoxicillin-clavulanate from a susceptible range (4 or 8 mg/L) to a resistant level (16 mg/L).
Mechanism of OXA-1 Mediated Resistance
OXA-1 is a class D β-lactamase that can hydrolyze penicillins, such as amoxicillin, at a significant rate. While clavulanate is designed to inhibit many β-lactamases, OXA-1 shows a weak affinity for this inhibitor. This allows the enzyme to remain active and degrade amoxicillin, even in the presence of clavulanate, leading to treatment failure. The gene encoding OXA-1 is often located on mobile genetic elements like plasmids and integrons, facilitating its spread among bacterial populations.
Caption: Logical flow of OXA-1 mediated resistance to amoxicillin-clavulanate.
Experimental Protocols
Validating the role of OXA-1 in amoxicillin-clavulanate resistance involves a multi-step process encompassing clinical isolate screening, antimicrobial susceptibility testing, and molecular characterization.
Bacterial Isolate Collection and Initial Screening
-
Objective: To collect and identify clinical isolates of interest (e.g., E. coli) from relevant clinical samples (e.g., urine, blood).
-
Protocol:
-
Clinical samples are cultured on appropriate agar media (e.g., MacConkey agar for Enterobacterales).
-
Bacterial colonies are identified using standard microbiological techniques, such as MALDI-TOF mass spectrometry or biochemical tests.
-
Initial screening for amoxicillin-clavulanate resistance is performed using the disk diffusion method according to CLSI or EUCAST guidelines.
-
Antimicrobial Susceptibility Testing (AST)
-
Objective: To quantitatively determine the Minimum Inhibitory Concentration (MIC) of amoxicillin-clavulanate against the bacterial isolates.
-
Protocol (Broth Microdilution):
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of amoxicillin-clavulanate (in a 2:1 ratio) in cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Include positive (no antibiotic) and negative (no bacteria) growth controls.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of amoxicillin-clavulanate that completely inhibits visible bacterial growth.
-
Molecular Detection of the blaOXA-1 Gene
-
Objective: To identify the presence of the gene encoding the OXA-1 β-lactamase.
-
Protocol (Polymerase Chain Reaction - PCR):
-
DNA Extraction: Extract genomic DNA from the bacterial isolates using a commercial kit or a standard boiling lysis method.
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific primers for the blaOXA-1 gene.
-
Add the extracted DNA template to the master mix.
-
Perform PCR using a thermal cycler with optimized cycling conditions (annealing temperature and extension time) for the blaOXA-1 primers.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the blaOXA-1 gene.
-
-
Caption: Experimental workflow for validating OXA-1's role in resistance.
Conclusion
The presence of the OXA-1 β-lactamase is a clinically significant mechanism of resistance to amoxicillin-clavulanate in Enterobacterales, particularly E. coli. The enzyme's ability to hydrolyze amoxicillin, coupled with its poor inhibition by clavulanate, leads to a notable increase in the MIC of this combination drug, often crossing the clinical breakpoint from susceptible to resistant. The frequent association of blaOXA-1 with mobile genetic elements underscores its potential for widespread dissemination. For researchers and drug development professionals, understanding the impact of OXA-1 is crucial for interpreting susceptibility data, guiding therapeutic choices, and developing novel β-lactamase inhibitors that can effectively neutralize this and other problematic resistance enzymes.
References
A Comparative Analysis of OXA-1 and Inhibitor-Resistant TEM (IRT) Beta-Lactamases
A Guide for Researchers and Drug Development Professionals
The emergence and dissemination of beta-lactamase-mediated resistance pose a significant threat to the efficacy of beta-lactam antibiotics. Among the vast array of these enzymes, the OXA-1 and inhibitor-resistant TEM (IRT) beta-lactamases represent two distinct and clinically important families. This guide provides a comprehensive comparative analysis of their biochemical properties, substrate profiles, and mechanisms of inhibitor resistance, supported by experimental data and detailed protocols.
Biochemical and Kinetic Properties: A Head-to-Head Comparison
OXA-1, a class D beta-lactamase, and the inhibitor-resistant TEM (IRT) enzymes, which are mutants of the class A TEM-1 or TEM-2 beta-lactamases, exhibit key differences in their catalytic efficiencies and their interactions with beta-lactam substrates and inhibitors.
Table 1: Comparative Kinetic Parameters of OXA-1 and IRT Beta-Lactamases for Various Beta-Lactam Substrates
| Substrate | Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (µM⁻¹s⁻¹) |
| Benzylpenicillin | OXA-1 | 5 | - | - |
| TEM-1 | - | - | - | |
| IRT-15 | ~10-fold lower than TEM-1 | - | - | |
| Ampicillin | OXA-1 | 31 | 357 | 11.5 |
| TEM-1 | - | - | - | |
| Amoxicillin | OXA-1 | 53 | - | - |
| IRT-15 | ~10-fold lower than TEM-1 | - | - | |
| Oxacillin | OXA-1 | 31 | 577 | 18.6[1] |
| Cloxacillin | OXA-1 | 2 | - | - |
| Ticarcillin | IRT-15 | 26- to 74-fold lower than TEM-1 | - | Catalytic efficiency decreased 1,000-fold compared to TEM-1[2] |
| Cephaloridine | OXA-1 | 80 | 16 | 0.2 |
| Cephalothin | IRT-15 | - | - | Catalytic efficiency decreased 100-fold compared to TEM-1[2] |
| Cefotaxime | OXA-1 | 35 | - | - |
| Cefepime | OXA-1 | 215 | - | - |
| Cefpirome | OXA-1 | 110 | - | - |
| Nitrocefin | OXA-1 | 9 | 94 | 10.4 |
Note: A dash (-) indicates that the specific data was not available in the searched literature. The kinetic parameters for IRT enzymes can vary significantly depending on the specific mutations.
Table 2: Comparative Inhibition of OXA-1 and IRT Beta-Lactamases by Clinically Relevant Inhibitors
| Inhibitor | Enzyme | IC₅₀ (µM) | K_i (nM) |
| Clavulanic Acid | OXA-1 | Weakly inhibited | - |
| TEM-1 | - | - | |
| IRTs | Markedly higher than TEM-1 (~100-fold)[2] | Increased compared to TEM-1[2] | |
| Sulbactam | OXA-1 | Weakly inhibited | - |
| IRTs | - | - | |
| Tazobactam | OXA-1 | Weakly inhibited | - |
| IRTs | - | - | |
| Penem Inhibitors | OXA-1 | - | 12 - 45 |
Mechanisms of Resistance: Divergent Evolutionary Strategies
The resistance mechanisms of OXA-1 and IRT beta-lactamases are fundamentally different, reflecting their distinct evolutionary origins.
OXA-1: The Role of a Carboxylated Lysine
OXA-1, like other class D beta-lactamases, possesses a unique post-translational modification in its active site: a carboxylated lysine residue. This modified residue is crucial for the enzyme's catalytic activity, acting as a general base during both the acylation and deacylation steps of beta-lactam hydrolysis. The stability of this carboxylated lysine is a key determinant of the enzyme's interaction with inhibitors. While some novel inhibitors like penems can effectively inactivate OXA-1, the enzyme demonstrates inherent resistance to classical inhibitors like clavulanic acid, sulbactam, and tazobactam.
IRT Beta-Lactamases: Resistance through Amino Acid Substitution
Inhibitor-resistant TEM (IRT) beta-lactamases emerge from their parent enzymes, TEM-1 or TEM-2, through specific amino acid substitutions. These mutations typically occur at key positions within the active site, such as Met69, Arg244, and Asn276. These substitutions sterically hinder the binding of beta-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam, thereby conferring the inhibitor-resistant phenotype. While this provides resistance to inhibitors, it often comes at the cost of reduced catalytic efficiency for some beta-lactam substrates.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of OXA-1 and IRT beta-lactamases.
Beta-Lactamase Hydrolysis Assay (using Nitrocefin)
This spectrophotometric assay is a standard method for measuring the catalytic activity of beta-lactamases.
Principle: Nitrocefin is a chromogenic cephalosporin that undergoes a distinct color change from yellow to red upon hydrolysis of its beta-lactam ring by a beta-lactamase. The rate of this color change is directly proportional to the enzyme's activity.
Materials:
-
Purified beta-lactamase (OXA-1 or IRT)
-
Nitrocefin solution (typically 100 µM in a suitable buffer)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Prepare a series of dilutions of the purified beta-lactamase in assay buffer.
-
In a cuvette or microplate well, add a defined volume of the nitrocefin solution.
-
Initiate the reaction by adding a small volume of the diluted enzyme to the nitrocefin solution and mix quickly.
-
Immediately begin monitoring the increase in absorbance at 490 nm over time.
-
The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance versus time plot.
-
The concentration of hydrolyzed nitrocefin can be calculated using the molar extinction coefficient of the product (Δε₄₉₀ = 20,500 M⁻¹cm⁻¹).
-
Kinetic parameters (K_m and k_cat) can be determined by measuring the initial rates at various nitrocefin concentrations and fitting the data to the Michaelis-Menten equation.
Beta-Lactamase Inhibition Assay
This assay is used to determine the potency of inhibitors against beta-lactamases.
Principle: The activity of the beta-lactamase is measured in the presence of varying concentrations of an inhibitor. The inhibitor's potency is quantified by determining its IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity) or its K_i (the inhibition constant).
Materials:
-
Purified beta-lactamase
-
Nitrocefin solution
-
Beta-lactamase inhibitor of interest
-
Assay buffer
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Pre-incubate a fixed concentration of the beta-lactamase with each inhibitor dilution for a specific period (e.g., 10-15 minutes) at a constant temperature.
-
Initiate the reaction by adding the nitrocefin substrate to the enzyme-inhibitor mixture.
-
Monitor the rate of nitrocefin hydrolysis as described in the hydrolysis assay protocol.
-
Plot the percentage of enzyme activity remaining against the logarithm of the inhibitor concentration.
-
The IC₅₀ value is determined from the resulting dose-response curve.
-
The K_i value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for competitive inhibitors.
Visualizing the Mechanisms and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to OXA-1 and IRT beta-lactamases.
Caption: Catalytic mechanism of OXA-1 beta-lactamase.
Caption: Evolutionary pathway of IRT beta-lactamases from TEM precursors.
Caption: General experimental workflow for beta-lactamase characterization.
References
A Comparative Analysis of Novel Inhibitors Against OXA-1 and Other Beta-Lactamases
The increasing prevalence of antibiotic resistance, particularly mediated by beta-lactamase enzymes, presents a significant challenge to global health. Among these, the Class D oxacillinases (OXA) are a diverse and clinically important group of enzymes capable of hydrolyzing a broad spectrum of beta-lactam antibiotics, including last-resort carbapenems.[1][2] This guide provides a comparative assessment of the efficacy of several novel beta-lactamase inhibitors against OXA-1 and other significant beta-lactamases, with a focus on experimental data and methodologies for researchers, scientists, and drug development professionals.
Inhibitor Performance: A Quantitative Comparison
The efficacy of novel beta-lactamase inhibitors can be quantified through various parameters, including the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC) of antibiotic-inhibitor combinations. The following tables summarize the performance of key novel inhibitors against a range of beta-lactamases.
Table 1: Inhibitory Potency (IC50, nM) of Novel Inhibitors Against Purified Beta-Lactamases
| Inhibitor | OXA-1 | OXA-23 | OXA-24/40 | OXA-48 | OXA-58 | KPC-2 | CTX-M-15 | NDM-1 | VIM-1 |
| QPX7728 | - | 1-2 | 1-2 | 1-2 | 1-2 | 2.9 | 1-3 | 55 | 14 |
| Avibactam | - | - | - | - | - | - | - | - | - |
| Zidebactam | - | - | - | - | - | - | - | - | - |
| Enmetazobactam | Some Inhibition | No | No | No | No | - | Potent | No | No |
Data for QPX7728 from Tsivkovski et al. (2020)[3]. Data for Enmetazobactam from multiple sources indicating primary activity against Class A beta-lactamases with some inhibition of OXA-1.[4]
Table 2: In Vitro Efficacy (MIC, mg/L) of Novel Inhibitor Combinations Against Carbapenemase-Producing Enterobacterales
| Organism Type | Cefepime/ Zidebactam (MIC90) | Cefepime/ Taniborbactam (MIC90) | Cefepime/ Enmetazobactam (MIC90) |
| All Carbapenemase Producers | 1 | 2 | ≥128 |
| OXA-48-like Producers | 1 | 2 | 32 |
| KPC Producers | 1 | 1 | 1 |
| MBL Producers | 2 | 8 | ≥128 |
MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data from a multicenter collection of carbapenemase-producing Enterobacterales.[5]
Featured Novel Inhibitors: A Closer Look
QPX7728: An Ultra-Broad-Spectrum Boronate Inhibitor
QPX7728 is a cyclic boronate inhibitor with an exceptionally broad spectrum of activity. It demonstrates high potency against Class A, C, and importantly, Class D carbapenemases, including the OXA enzymes found in Acinetobacter baumannii (OXA-23, OXA-24/40, OXA-58) and OXA-48 from Enterobacterales, with IC50 values in the low nanomolar range. A key advantage of QPX7728 is its ability to also inhibit metallo-beta-lactamases (MBLs) like NDM-1 and VIM-1. Its mechanism involves reversible inhibition, but the stability of the QPX7728-enzyme complex varies, with a shorter residence time for OXA carbapenemases compared to others like KPC and CTX-M-15.
Avibactam: A Clinically Established Diazabicyclooctane
Avibactam, a non-beta-lactam diazabicyclooctane (DBO) inhibitor, is effective against Class A, Class C, and some Class D beta-lactamases. Its combination with ceftazidime has been a significant advancement in treating infections caused by carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing KPC and OXA-48-like enzymes. Kinetic studies have shown that the efficiency of acylation by avibactam varies, and it displays a long residence time on some OXA enzymes, such as a half-life of over 5 days for acylated OXA-10.
Zidebactam: A Beta-Lactam Enhancer
Zidebactam is a novel diazabicyclooctane with a dual mechanism of action: it inhibits some beta-lactamases and also has high binding affinity for penicillin-binding protein 2 (PBP2), acting as a "beta-lactam enhancer". While it does not directly inhibit OXA carbapenemases, its combination with cefepime (WCK 5222) has shown potent in vivo activity against carbapenem-resistant Acinetobacter baumannii expressing these enzymes. This is attributed to the complementary PBP binding of cefepime and zidebactam. The combination of cefepime/zidebactam has demonstrated high activity against a broad range of carbapenemase-producing Enterobacterales, including those with OXA-48.
Enmetazobactam: A Penicillanic Acid Sulfone
Enmetazobactam is a novel penicillanic acid sulfone inhibitor that is potent against Class A extended-spectrum beta-lactamases (ESBLs). While it has limited direct inhibitory activity against most Class D enzymes, with the exception of some effect on OXA-1, its combination with cefepime shows promise. Cefepime itself is relatively stable against hydrolysis by many OXA enzymes. The combination of cefepime/enmetazobactam has demonstrated in vivo efficacy in a murine pneumonia model against OXA-48-producing Klebsiella pneumoniae.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are summaries of key experimental protocols.
Enzyme Inhibition Kinetics (IC50 Determination)
The potency of an inhibitor against a purified beta-lactamase is determined by measuring the IC50 value. This is the concentration of the inhibitor required to reduce the rate of enzyme activity by 50%.
-
Enzyme and Substrate Preparation : Purified beta-lactamase is diluted to a working concentration in a suitable buffer (e.g., phosphate-buffered saline). A chromogenic beta-lactam substrate (e.g., nitrocefin) is also prepared in the same buffer.
-
Inhibitor Dilution Series : The test inhibitor is serially diluted to create a range of concentrations.
-
Assay : The enzyme is pre-incubated with each inhibitor concentration for a defined period. The reaction is initiated by adding the substrate.
-
Data Acquisition : The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time using a spectrophotometer.
-
Data Analysis : The initial reaction velocities are plotted against the inhibitor concentrations. The IC50 value is calculated by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (MIC Determination)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. For inhibitor combinations, a fixed concentration of the inhibitor is typically tested with varying concentrations of the beta-lactam antibiotic.
-
Inoculum Preparation : A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 0.5 McFarland standard).
-
Drug Preparation : Serial twofold dilutions of the beta-lactam antibiotic are prepared in microtiter plates. A fixed concentration of the beta-lactamase inhibitor is added to each well.
-
Inoculation : The bacterial suspension is added to each well of the microtiter plate.
-
Incubation : The plates are incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).
-
MIC Determination : The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Visualizing Experimental Workflows
General Workflow for Beta-Lactamase Inhibitor Efficacy Testing
Caption: Workflow for evaluating novel beta-lactamase inhibitors.
Mechanism of Action for Covalent Beta-Lactamase Inhibitors
Caption: Covalent inhibition of beta-lactamases.
References
- 1. Frontiers | Novel β-lactamase inhibitors: a therapeutic hope against the scourge of multidrug resistance [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Assessment of Activity and Resistance Mechanisms to Cefepime in Combination with the Novel β-Lactamase Inhibitors Zidebactam, Taniborbactam, and Enmetazobactam against a Multicenter Collection of Carbapenemase-Producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance in Bacteria Co-producing OXA-1 and Other ESBLs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health. A key driver of this resistance is the production of β-lactamase enzymes, which inactivate a broad spectrum of β-lactam antibiotics. Of particular concern are bacteria that co-produce multiple β-lactamases, such as the OXA-1 penicillinase and various extended-spectrum β-lactamases (ESBLs) like CTX-M, SHV, and TEM. This guide provides a comparative analysis of the cross-resistance patterns observed in these bacteria, supported by experimental data, to aid in the understanding of their resistance profiles and to inform the development of novel therapeutic strategies.
Impact of OXA-1 Co-production on Antibiotic Resistance
The co-expression of OXA-1 with other ESBLs, most notably CTX-M-15, has a significant impact on the susceptibility of bacteria to various antibiotic classes, particularly penicillin/β-lactamase inhibitor combinations.
Penicillin/β-Lactamase Inhibitor Combinations
Clinical and laboratory data consistently demonstrate that the presence of OXA-1 in ESBL-producing Escherichia coli leads to a significant increase in the minimum inhibitory concentrations (MICs) of piperacillin/tazobactam and amoxicillin/clavulanate.[1][2][3] OXA-1 is a penicillinase with weak affinity for β-lactamase inhibitors, and its co-production appears to be a major factor in the variable susceptibility of ESBL-producing isolates to these commonly used drugs.[1][2]
One study on ESBL-producing E. coli from bacteremia cases revealed a substantial shift in the modal MIC of piperacillin/tazobactam from 2 mg/L in isolates lacking the blaOXA-1 gene to 8 or 16 mg/L in those carrying it. A similar, albeit smaller, increase was observed for co-amoxiclav, with the modal MIC shifting from 4 or 8 mg/L to 16 mg/L, often crossing the clinical breakpoint for resistance. Notably, the co-production of TEM-1, another common penicillinase, with ESBLs did not show a significant association with reduced susceptibility to these combinations.
Table 1: Modal MICs of Penicillin/β-Lactamase Inhibitors in ESBL-Producing E. coli
| β-Lactamase Combination | Piperacillin/Tazobactam Modal MIC (mg/L) | Amoxicillin/Clavulanate Modal MIC (mg/L) |
| ESBL (without OXA-1) | 2 | 4 or 8 |
| ESBL + OXA-1 | 8 or 16 | 16 |
Data sourced from a study on a collection of 293 ESBL-producing E. coli isolates from bacteremias.
Aminoglycosides
A strong association has been observed between the presence of the blaOXA-1 gene and the co-carriage of the aac(6')-Ib-cr gene. This gene encodes an aminoglycoside-modifying enzyme that confers resistance to amikacin and tobramycin, thereby narrowing the therapeutic options for treating infections caused by these multidrug-resistant strains.
Other Antibiotic Classes
While the most pronounced effect of OXA-1 co-production is on penicillin/β-lactamase inhibitor combinations, there is evidence of broader cross-resistance. Plasmids carrying the blaOXA-1 gene, often in conjunction with blaCTX-M-15, frequently harbor resistance genes for other antibiotic classes, including fluoroquinolones and sulfonamides. This genetic linkage contributes to the multidrug-resistant phenotype commonly observed in these isolates.
Cross-Resistance with Different ESBL Types
While the interaction between OXA-1 and CTX-M-15 is well-documented, data on the specific cross-resistance patterns with other ESBLs like SHV and TEM are less abundant. However, the underlying mechanism of OXA-1's weak inhibition by clavulanate and tazobactam suggests that its co-production with any ESBL would likely reduce the efficacy of penicillin/inhibitor combinations. Further research with isogenic strains is needed to precisely quantify the impact of OXA-1 co-expression with different ESBL variants on a wide range of antibiotics.
Experimental Protocols
The data presented in this guide are primarily based on the following key experimental methodologies:
Minimum Inhibitory Concentration (MIC) Determination
MIC values are determined to assess the in vitro susceptibility of bacterial isolates to a range of antimicrobial agents. A standard method employed in many of the cited studies is the agar dilution method , following guidelines from bodies such as the British Society for Antimicrobial Chemotherapy (BSAC).
Brief Protocol for Agar Dilution:
-
Preparation of Antibiotic Plates: A series of agar plates (e.g., Iso-Sensitest agar) are prepared, each containing a specific concentration of the antibiotic to be tested. The concentrations typically span a range of doubling dilutions.
-
Inoculum Preparation: A standardized bacterial suspension is prepared from a pure culture of the test organism, typically adjusted to a 0.5 McFarland standard.
-
Inoculation: A small, fixed volume of the bacterial suspension is spotted onto the surface of each antibiotic-containing plate and a growth control plate (without antibiotic).
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Molecular Characterization of Resistance Genes
The presence of specific β-lactamase genes (blaOXA-1, blaCTX-M, blaSHV, blaTEM) and other resistance determinants is confirmed using molecular techniques.
Brief Protocol for PCR and Sequencing:
-
DNA Extraction: Genomic DNA is extracted from the bacterial isolates.
-
Polymerase Chain Reaction (PCR): PCR is performed using specific primers designed to amplify the target resistance genes.
-
Gel Electrophoresis: The PCR products are separated by size on an agarose gel to confirm the presence of an amplicon of the expected size.
-
DNA Sequencing: The amplified PCR products are sequenced to confirm the identity of the gene and to identify any specific variants.
-
Genomic Sequencing: Whole-genome sequencing (WGS) can also be employed for a comprehensive analysis of all resistance genes present in an isolate.
Visualizing Resistance Mechanisms and Experimental Workflows
To better understand the interplay of resistance mechanisms and the methods used to study them, the following diagrams are provided.
Caption: Co-production of OXA-1 and ESBLs leads to reduced antibiotic susceptibility.
References
OXA-1 Producing E. coli Shows Attenuated Virulence Compared to Susceptible Strains: A Comparative Guide
New research indicates that the acquisition of OXA-1, a common beta-lactamase conferring resistance to penicillins, in Escherichia coli may come at the cost of reduced virulence. A comprehensive review of current literature and experimental data reveals that OXA-1 producing E. coli isolates consistently exhibit a lower prevalence of key virulence factors compared to their antibiotic-susceptible counterparts. This guide provides a detailed comparison for researchers, scientists, and drug development professionals.
A pivotal study comparing 67 OXA-1-producing amoxicillin-clavulanate (AMC) resistant E. coli isolates with 56 AMC-susceptible isolates found a significantly lower overall virulence gene content in the resistant strains.[1][2][3][4] The mean virulence score, calculated based on the presence of 49 different virulence factors, was substantially lower in the OXA-1 producing group (8.3) compared to the susceptible group (12.5).[1] This suggests an inverse relationship between the presence of the blaOXA-1 gene and the overall pathogenic potential of the bacteria.
This observation is consistent with broader findings that antimicrobial resistance can sometimes lead to a reduction in bacterial fitness and virulence. The expression of certain beta-lactamases has been shown to induce changes in the bacterial cell wall, which can impact fitness and potentially other virulence-associated phenotypes.
While the primary evidence points towards a reduction in the genetic determinants of virulence, further research is needed to fully elucidate the impact of OXA-1 production on specific virulence-related phenotypes such as biofilm formation, motility, and in vivo pathogenicity.
Quantitative Comparison of Virulence Factors
The following table summarizes the key differences in virulence gene prevalence between OXA-1 producing and susceptible E. coli isolates based on the findings of Oteo et al. (2014).
| Virulence Characteristic | OXA-1 Producing Isolates (n=67) | AMC-Susceptible Isolates (n=56) | Key Finding |
| Mean Virulence Score | 8.3 | 12.5 | Susceptible isolates possess a significantly higher number of virulence factors. |
| Phylogenetic Group | Predominantly C and B2 | Predominantly B2 | Differences in population structure are evident. |
| Most Prevalent Sequence Type | ST88 | ST73 | Distinct clonal lineages are associated with each group. |
Experimental Protocols
The data presented above was primarily generated using the following molecular techniques:
1. Virulence Factor Genotyping:
-
Method: Multiplex PCR was used to screen for the presence of 49 recognized virulence genes associated with extraintestinal pathogenic E. coli (ExPEC). These genes encode for adhesins, toxins, siderophores, and other virulence determinants.
-
Procedure: Bacterial DNA was extracted from cultured isolates. A series of multiplex PCR reactions were performed using specific primers for each of the 49 virulence genes. The presence or absence of a PCR product of the expected size indicated the presence or absence of the corresponding gene.
-
Data Analysis: A virulence score was calculated for each isolate by summing the number of virulence genes detected. The mean scores for the OXA-1 producing and susceptible groups were then compared using statistical tests.
2. Multilocus Sequence Typing (MLST):
-
Method: MLST was performed to determine the genetic lineage of the isolates. This method involves sequencing internal fragments of several housekeeping genes.
-
Procedure: Internal fragments of seven housekeeping genes (adk, fumC, gyrB, icd, mdh, purA, and recA) were amplified by PCR and sequenced. The allelic profile of each isolate was determined by comparing the sequences to a public database.
-
Data Analysis: The combination of alleles at the seven loci defines the sequence type (ST) of each isolate. This information was used to compare the population structure of the resistant and susceptible groups.
Logical Workflow for Virulence Comparison
The following diagram illustrates the logical workflow used in the comparative studies.
Figure 1. Workflow for comparing virulence between OXA-1 producing and susceptible E. coli.
References
- 1. Inhibitor-resistant TEM- and OXA-1-producing Escherichia coli isolates resistant to amoxicillin-clavulanate are more clonal and possess lower virulence gene content than susceptible clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitor-Resistant TEM- and OXA-1-Producing Escherichia coli Isolates Resistant to Amoxicillin-Clavulanate Are More Clonal and Possess Lower Virulence Gene Content than Susceptible Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
Bridging the Gap: In-Vitro Validation of In-Silico Derived OXA-1 Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising in-silico hit to a validated lead compound is a critical and often challenging process. This guide provides a comparative overview of in-silico findings with their corresponding in-vitro enzymatic assay validation for inhibitors of OXA-1, a clinically significant Class D β-lactamase. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a clearer understanding of this validation process.
The increasing prevalence of antibiotic resistance, driven in large part by β-lactamase enzymes like OXA-1, necessitates the rapid discovery and development of novel inhibitors.[1] Structure-based virtual screening has emerged as a powerful tool to identify potential inhibitor candidates from vast chemical libraries.[1] However, computational predictions must be rigorously validated through experimental assays to confirm their biological activity.
Performance Comparison: In-Silico Predictions vs. In-Vitro Reality
The correlation between in-silico docking scores and experimentally determined inhibitory activity is a key aspect of validating computational models. While a strong predicted binding affinity can be indicative of potential inhibition, the true efficacy of a compound can only be confirmed through in-vitro enzymatic assays.
Below is a summary of in-silico predictions and the subsequent in-vitro validation for a set of inhibitors against OXA-1.
| Compound ID | In-Silico Method | Predicted Binding Affinity/Score | In-Vitro Assay | Experimentally Determined Potency (Ki/IC50) |
| Penem 1 | Not Specified | Not Specified | Nitrocefin Hydrolysis Assay | 45 ± 8 nM (Ki)[2] |
| Penem 2 | Not Specified | Not Specified | Nitrocefin Hydrolysis Assay | 12 ± 2 nM (Ki)[2] |
| Tazobactam | Not Specified | Not Specified | Nitrocefin Hydrolysis Assay | 80 ± 14 µM (Ki)[2] |
| Lead-like Subset | DOCK Molecular Docking | Favorable Interaction Energies | Not Specified | 5 of 13 compounds showed Ki < 1 mM |
Experimental Protocols: From Virtual Hit to Biological Validation
The following sections detail the key experimental methodologies required to validate the in-silico findings for OXA-1 inhibitors.
OXA-1 β-Lactamase Expression and Purification
A robust enzymatic assay begins with a pure and active enzyme. The following is a generalized protocol for the expression and purification of OXA-1:
-
Gene Cloning and Expression: The blaOXA-1 gene is cloned into a suitable expression vector (e.g., pET series) and transformed into a competent E. coli expression strain (e.g., BL21(DE3)).
-
Cell Culture and Induction: The transformed E. coli are grown in a suitable medium (e.g., Luria-Bertani broth) at 37°C to an optimal optical density. Protein expression is then induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Clarification: After induction, cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization. The cell lysate is then clarified by centrifugation to remove cell debris.
-
Protein Purification: The soluble fraction containing the OXA-1 enzyme is subjected to a series of chromatography steps. A common approach involves an initial ion-exchange chromatography step followed by size-exclusion chromatography to obtain a highly pure enzyme preparation.
-
Purity and Concentration Determination: The purity of the final enzyme preparation is assessed by SDS-PAGE. The protein concentration is determined using a standard protein assay, such as the Bradford or BCA assay.
In-Vitro Enzymatic Assay for OXA-1 Inhibition
The activity of OXA-1 and the potency of potential inhibitors are commonly determined using a chromogenic substrate, such as nitrocefin. The hydrolysis of the β-lactam ring in nitrocefin by OXA-1 results in a color change that can be monitored spectrophotometrically.
-
Reaction Buffer: Assays are typically performed in a phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0) supplemented with sodium bicarbonate (e.g., 20 mM), which is important for the activity of many class D β-lactamases.
-
Substrate and Inhibitor Preparation: Stock solutions of nitrocefin and the test inhibitors are prepared in a suitable solvent, such as DMSO.
-
Assay Procedure:
-
The purified OXA-1 enzyme is pre-incubated with varying concentrations of the test inhibitor in the reaction buffer for a defined period.
-
The enzymatic reaction is initiated by the addition of nitrocefin.
-
The rate of nitrocefin hydrolysis is monitored by measuring the increase in absorbance at 486 nm over time using a spectrophotometer or plate reader.
-
-
Data Analysis:
-
The initial velocity of the reaction is calculated for each inhibitor concentration.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be determined by performing kinetic studies at different substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive, or mixed inhibition).
-
Visualizing the Workflow and Mechanisms
To better illustrate the process of validating in-silico findings and the underlying mechanism of OXA-1 action, the following diagrams are provided.
Caption: Workflow for in-silico to in-vitro validation of OXA-1 inhibitors.
Caption: Mechanism of OXA-1 action and inhibition.
References
Comparative Genomic Analysis of Plasmids Carrying the blaOXA-1 Gene: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the mobile genetic elements that carry antibiotic resistance genes is paramount in the fight against multidrug-resistant organisms. This guide provides a comparative genomic analysis of plasmids carrying the blaOXA-1 gene, a prevalent beta-lactamase gene conferring resistance to penicillins and early-generation cephalosporins.
The blaOXA-1 gene is frequently identified in clinical isolates of Enterobacteriaceae, particularly Escherichia coli and Klebsiella pneumoniae, where it contributes significantly to the burden of antibiotic resistance. Its dissemination is largely mediated by plasmids, which can be transferred between bacteria through horizontal gene transfer. This guide summarizes key quantitative data from various studies, details common experimental protocols, and visualizes essential workflows to facilitate a deeper understanding of these plasmids.
Quantitative Comparison of blaOXA-1-Carrying Plasmids
Plasmids carrying the blaOXA-1 gene exhibit considerable diversity in their size, genetic makeup, and ability to transfer between bacterial hosts. The following tables summarize key characteristics of these plasmids based on available literature.
Table 1: General Characteristics of blaOXA-1-Positive Plasmids in E. coli
| Characteristic | Value Range/Description | Reference |
| Prevalence of blaOXA-1 | Most common blaOXA variant in E. coli (57.93% of blaOXA-positive plasmids) | [1] |
| Plasmid Size | Median length of blaOXA-1-positive plasmids is approximately 135.1 kb, with a range from around 6 kb to over 400 kb. | [2] |
| GC Content | Median GC content is around 51.5%, ranging from 41% to 56%. | [2][3] |
| Replicon Types | Predominantly associated with IncF replicons (over 80% of blaOXA-1-positive plasmids). Other associated replicons include IncI1, IncN, and IncB/O. | [3] |
| Host Sequence Types (STs) | Frequently found in globally distributed E. coli sequence types, including ST2, ST43, and ST471. |
Table 2: Co-occurrence of Resistance Genes on blaOXA-1-Carrying Plasmids
| Co-occurring Resistance Gene Class | Common Genes | Frequency/Association | Reference |
| Aminoglycosides | aac(6')-Ib-cr, aadA family | aac(6')-Ib-cr is found in over 95% of blaOXA-1-carrying plasmids. | |
| Other β-Lactamases | blaTEM-1, blaCTX-M-15, blaOXA-9 | Frequently found alongside blaOXA-1, often within the same mobile genetic elements. | |
| Carbapenemases | blaNDM-1, blaOXA-48 | Co-carriage on the same or different plasmids within the same host is increasingly reported. | |
| Quinolones | qnr family | Often present, contributing to fluoroquinolone resistance. | |
| Sulfonamides | sul1, sul2 | Commonly associated with class 1 integrons carrying blaOXA-1. | |
| Chloramphenicol | catB3 | Often located in the same integron cassette as blaOXA-1. |
Table 3: Comparative Conjugation Frequencies of Plasmids Carrying blaOXA Genes
Note: Data for plasmids specifically carrying blaOXA-1 is limited in comparative studies. The following data for blaOXA-48-carrying plasmids, which are often found in similar host bacteria and on conjugative plasmids, is provided for a general comparison of transfer efficiencies.
| Plasmid Type | Gene Carried | Donor Strain | Recipient Strain | Conjugation Frequency (Transconjugants/Donor) | Reference |
| IncL | blaOXA-48 | Clinical Isolate | E. coli MG1655 | ~10⁻³ - 10⁻⁵ | |
| IncL/M | blaOXA-48 | K. pneumoniae | E. coli J53 | ~10⁻² | |
| IncFrepB | blaOXA-48 | E. coli ST448 | E. coli J53 | Conjugatively transferable | |
| FII(K)-FIB | blaNDM-1 | K. pneumoniae CPE16 | K. pneumoniae KP20 | 6.2 x 10⁻⁵ |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and comparable study of blaOXA-1-carrying plasmids. Below are summaries of key experimental protocols.
Plasmid Replicon Typing by PCR
This method is used to classify plasmids into incompatibility (Inc) groups based on their replication initiation regions. A multiplex PCR approach is commonly used to screen for multiple replicon types simultaneously.
Protocol:
-
DNA Extraction: Isolate total DNA or plasmid DNA from the bacterial culture.
-
Multiplex PCR: Perform PCR using panels of primers targeting different plasmid replicon types. A common scheme uses three multiplex PCR panels to identify 18 different replicons.
-
Primer Panels:
-
Panel 1: Targets IncI1, IncN, IncP, IncHI2, and IncFIB replicons.
-
Panel 2: Targets IncFIIA, IncFIC, IncB/O, IncA/C, and IncT replicons.
-
Panel 3: Targets IncF(rep), IncHI1, IncL/M, IncW, IncY, IncK, IncX, and IncFIIs replicons.
-
-
PCR Conditions: Use a standard PCR protocol with an annealing temperature appropriate for the specific primer sets.
-
Agarose Gel Electrophoresis: Separate the PCR products on an agarose gel. The size of the amplified band identifies the replicon type present in the sample.
-
Controls: Include positive controls with known replicon types and a negative control with no plasmid DNA.
Bacterial Conjugation Assay (Filter Mating)
This assay is used to determine the transferability of a plasmid from a donor to a recipient bacterium.
Protocol:
-
Culture Preparation: Grow overnight cultures of the donor (containing the blaOXA-1 plasmid) and a suitable recipient strain (e.g., E. coli J53, which is resistant to sodium azide) in appropriate broth media. The donor strain should be grown with an antibiotic to select for the plasmid.
-
Mating:
-
Mix equal volumes of the donor and recipient cultures.
-
Spot the mixture onto a sterile filter membrane placed on a non-selective agar plate.
-
Incubate the plate overnight at 37°C to allow for conjugation.
-
-
Selection of Transconjugants:
-
Resuspend the bacterial growth from the filter in saline or broth.
-
Plate serial dilutions of the suspension onto selective agar plates. These plates should contain an antibiotic to select for the recipient strain and another antibiotic to select for the transferred plasmid (e.g., sodium azide and ampicillin).
-
-
Enumeration: Count the number of donor, recipient, and transconjugant colonies on their respective selective plates.
-
Calculation of Conjugation Frequency: The conjugation frequency is calculated as the number of transconjugants per donor cell.
Antimicrobial Susceptibility Testing
This is performed to determine the resistance profile conferred by the blaOXA-1-carrying plasmid.
Protocol:
-
Method: Broth microdilution is the standard method to determine the Minimum Inhibitory Concentration (MIC) of various antibiotics.
-
Procedure:
-
Prepare a standardized inoculum of the bacterial strain (either the original isolate or a transconjugant).
-
Inoculate a series of wells in a microtiter plate containing twofold serial dilutions of different antibiotics.
-
Incubate the plates at 37°C for 16-20 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Interpretation: Interpret the MIC values according to clinical breakpoints established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Whole Genome and Plasmid Sequencing
Next-generation sequencing (NGS) is essential for a detailed genomic analysis of the plasmid and its host. A combination of short-read (e.g., Illumina) and long-read (e.g., Oxford Nanopore, PacBio) sequencing is often used to obtain complete plasmid sequences.
Protocol:
-
DNA Extraction: Extract high-quality genomic DNA from the bacterial isolate.
-
Library Preparation: Prepare sequencing libraries according to the manufacturer's protocols for the chosen sequencing platform.
-
Sequencing: Perform sequencing to generate short and/or long reads.
-
Hybrid Assembly: Use bioinformatics tools to perform a hybrid assembly of the short and long reads to reconstruct the complete chromosome and plasmid sequences.
-
Annotation and Analysis:
-
Annotate the assembled plasmid sequence to identify genes, including resistance genes, mobile genetic elements, and replication and transfer regions.
-
Use tools like ResFinder for identifying resistance genes and PlasmidFinder for replicon typing.
-
Compare the plasmid sequence to databases to identify similar plasmids and understand its evolutionary context.
-
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) help to visualize complex workflows and relationships in the study of blaOXA-1-carrying plasmids.
References
Safety Operating Guide
Navigating the Safe Disposal of OXA-01: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for OXA-01, emphasizing operational and safety protocols. While specific institutional and local regulations must always be followed, this document outlines the essential steps for the safe handling of this substance.
Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides critical information regarding the hazards associated with the substance, necessary personal protective equipment (PPE), and immediate first-aid measures. General safety precautions include working in a well-ventilated area and avoiding the formation of dust and aerosols.[1]
Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents environmental contamination and ensures the safety of all personnel. The primary recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge this compound into sewer systems. [1]
1. Waste Segregation and Collection:
-
Collect this compound waste in a suitable, closed, and clearly labeled container.[1]
-
The container should be made of a material that is compatible with the chemical.
-
Label the container with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols.
2. Storage:
-
Store the waste container in a designated, cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed and away from incompatible materials and sources of ignition.
-
Adhere to institutional limits for the accumulation of hazardous waste.
3. Disposal Request and Pickup:
-
Coordinate with your institution's Environmental Health and Safety (EHS) office for the pickup and disposal of the chemical waste.
-
Complete all necessary waste disposal forms, providing accurate information about the waste composition.
4. Handling Spills:
-
In the event of a spill, evacuate personnel from the immediate area.
-
Remove all sources of ignition and use spark-proof tools for cleanup.
-
Collect the spilled material and place it in a suitable container for disposal.
-
Prevent the spill from entering drains or waterways.
5. Contaminated Packaging:
-
Containers that held this compound should be triple-rinsed (or the equivalent).
-
The rinsate should be collected and treated as hazardous waste.
-
Once decontaminated, the packaging can be offered for recycling or reconditioning, or punctured to render it unusable and disposed of in a sanitary landfill.
Experimental Workflow: Generalized Chemical Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of a laboratory chemical like this compound.
This procedural guidance is intended to provide a framework for the safe disposal of this compound. Always prioritize the specific guidelines provided by your institution's EHS department and adhere to all local, state, and federal regulations.
References
Essential Safety and Operational Guide for Handling OXA-01
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with OXA-01. The following procedures are designed to ensure a safe laboratory environment and proper handling from receipt to disposal.
Immediate Safety Information
This compound is a beta-lactamase enzyme. While specific toxicity data is limited, it should be handled with care, assuming it may be a potential allergen and skin/eye irritant. The primary routes of exposure are inhalation, ingestion, and direct contact with skin or eyes.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. It is imperative to wear the appropriate PPE at all times when working with this substance.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves (double gloving recommended). | Prevents direct skin contact. Double gloving provides an extra layer of protection against potential contamination. |
| Eye Protection | Tightly fitting safety goggles with side shields. | Protects eyes from potential splashes or aerosols. |
| Body Protection | A lab coat or gown that covers the arms and torso. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the powdered form of this compound or when there is a risk of aerosol generation. | Minimizes the risk of inhalation, which can be a primary route of exposure and may lead to respiratory sensitization. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation:
- Ensure the work area, preferably a designated fume hood or biological safety cabinet, is clean and uncluttered.
- Verify that all necessary PPE is available and in good condition.
- Have a spill kit and emergency contact information readily accessible.
2. Donning PPE:
- Put on the lab coat or gown, ensuring it is fully buttoned.
- Don the first pair of gloves.
- Put on safety goggles.
- If required, put on the respirator, ensuring a proper fit.
- Don the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.
3. Handling this compound:
- When handling the solid form, avoid creating dust. Use non-sparking tools.[1]
- If preparing a solution, add the solid to the liquid slowly to prevent splashing.
- All work should be conducted in a well-ventilated area.[1]
4. Post-Handling:
- After handling is complete, decontaminate the work surface with an appropriate disinfectant.
- Carefully remove PPE, avoiding self-contamination. Remove the outer pair of gloves first, followed by the lab coat, safety goggles, and inner gloves.
- Wash hands thoroughly with soap and water.
Emergency Procedures
In the event of an exposure, follow these immediate first-aid measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor.[1][2]
-
Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open. Consult a doctor.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Disposal Plan
All materials contaminated with this compound, including gloves, disposable lab coats, and other consumables, should be treated as biohazardous waste.
-
Solid Waste: Collect in a designated, labeled biohazard bag.
-
Liquid Waste: Decontaminate with a suitable disinfectant before disposing of it according to institutional and local regulations.
-
Sharps: Dispose of in a designated sharps container.
All waste must be disposed of in accordance with local, state, and federal regulations.
Visual Guides
The following diagrams illustrate key workflows for handling this compound safely.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
